JMV 2959
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZELOMMMKWTM-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of JMV 2959: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for JMV 2959, a potent antagonist of the ghrelin receptor (GHS-R1a). Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its binding affinity, signaling pathways, and functional outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism: Antagonism and Inverse Agonism at the Ghrelin Receptor
This compound is a 1,2,4-triazole (B32235) derivative that acts as a potent and competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the primary receptor for the orexigenic hormone ghrelin.[1][2][3] Its mechanism of action is multifaceted, involving not only the blockade of ghrelin-induced signaling but also the suppression of the receptor's constitutive activity, a hallmark of inverse agonism.[4]
The GHS-R1a is a G protein-coupled receptor (GPCR) known for its high level of constitutive activity, meaning it can signal without the presence of an agonist like ghrelin.[5][6] this compound has been shown to inhibit this basal signaling, classifying it as a partial inverse agonist.[7] This dual action of antagonism and inverse agonism makes this compound a valuable tool for dissecting the physiological roles of the ghrelin system and a potential therapeutic agent for conditions driven by excessive ghrelin signaling, such as obesity and addiction.[1][8][9][10]
Binding and Affinity
This compound exhibits high affinity for the GHS-R1a. In vitro binding assays have determined its inhibitory concentration (IC50) and binding affinity (Kb), demonstrating its potent interaction with the receptor.
| Parameter | Value | Experimental Context |
| IC50 | 32 nM | Competitive binding assay against a radiolabeled ligand in cells expressing GHS-R1a.[2][3] |
| Kb | 19 nM | Dissociation constant calculated from binding assays, indicating high binding affinity.[2][3] |
Modulation of Downstream Signaling Pathways
The binding of this compound to the GHS-R1a initiates a cascade of intracellular events, primarily through its influence on G protein coupling and subsequent second messenger systems. The GHS-R1a is known to couple to various G proteins, including Gq and Gi/o, leading to diverse physiological responses.
This compound demonstrates biased signaling, meaning it differentially affects these pathways. It has been characterized as a partial agonist for the Gq pathway, leading to a submaximal activation of phospholipase C and subsequent inositol (B14025) phosphate (B84403) production.[7] In contrast, it acts as a neutral antagonist at Gi2 and Gob, completely blocking ghrelin-induced activation of these pathways without affecting their basal activity.[7]
A key downstream target of GHS-R1a signaling is the extracellular signal-regulated kinase (ERK). This compound has been shown to inhibit ghrelin-stimulated phosphorylation of ERK1/2.[5] Interestingly, while ghrelin and other agonists induce intracellular calcium mobilization, this compound does not affect this pathway on its own and blocks the effect of agonists.[2][3][5]
Caption: this compound's differential effects on GHS-R1a signaling pathways.
Experimental Methodologies
The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Assays
-
Receptor Binding Assays:
-
Protocol: Competition binding assays are performed using cell membranes from HEK293 cells stably expressing human GHS-R1a. Membranes are incubated with a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. Radioactivity is measured using a gamma counter to determine the IC50 value. The Kb is then calculated using the Cheng-Prusoff equation.
-
-
Inositol Phosphate (IP) Accumulation Assay (Gq activation):
-
Protocol: HEK293 cells expressing GHS-R1a are pre-labeled with myo-[³H]inositol. Cells are then stimulated with varying concentrations of this compound in the presence or absence of ghrelin. The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting. This assay determines the partial agonist activity of this compound on the Gq pathway.[7]
-
-
BRET-based G Protein Activation Assays (Gi/o activation):
-
Protocol: Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the interaction between GHS-R1a and specific G proteins (Gi2, Gob). HEK293T cells are co-transfected with GHS-R1a and BRET sensors for the respective G proteins. Upon ligand stimulation, conformational changes in the receptor and G protein lead to a change in the BRET signal, which is measured to quantify G protein activation. This compound is tested for its ability to inhibit ghrelin-promoted G protein activation.[7]
-
-
ERK1/2 Phosphorylation Assay:
-
Protocol: HEK-GHS-R1a-EGFP cells are treated with this compound for a specified pre-incubation period, followed by stimulation with ghrelin. Cell lysates are then collected and subjected to Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is quantified to assess the inhibitory effect of this compound.[5]
-
-
Calcium Mobilization Assay:
-
Protocol: HEK-GHS-R1a-EGFP cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Cells are then treated with this compound followed by stimulation with ghrelin. Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.[5]
-
Caption: Experimental workflow for characterizing this compound's mechanism of action.
In Vivo Studies
-
Food Intake Studies in Rodents:
-
Protocol: Rats or mice are administered this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses. Food intake is then measured at specific time points following the administration of a ghrelin agonist (e.g., hexarelin) or under fasting conditions. The effect of this compound on cumulative food intake is compared to vehicle-treated controls.[2][3]
-
-
Drug-Seeking Behavior Models:
-
Protocol: Rodent models of drug addiction, such as self-administration and cue-induced reinstatement paradigms, are employed. For example, rats are trained to self-administer drugs like cocaine or oxycodone. Following extinction training, the ability of this compound to block cue-reinforced drug-seeking behavior (lever presses) is assessed.[6][8][9][10]
-
-
Conditioned Place Preference (CPP):
-
Protocol: This model assesses the rewarding properties of drugs. Animals are conditioned to associate a specific environment with the administration of a drug (e.g., morphine). The effect of this compound on the acquisition, expression, or reconsolidation of this learned association is then evaluated by measuring the time spent in the drug-paired environment.[11][12][13]
-
Functional Consequences of GHS-R1a Blockade by this compound
The antagonism of the GHS-R1a by this compound leads to significant physiological and behavioral effects, primarily related to the known functions of the ghrelin system in energy homeostasis and reward pathways.
Regulation of Food Intake and Metabolism
This compound has been shown to reduce food intake induced by ghrelin agonists and fasting.[2][3] For instance, in rats, acute administration of this compound significantly decreases hexarelin-induced cumulative food intake.[2][3] This effect is mediated through the central nervous system, highlighting the role of central ghrelin signaling in appetite regulation.[2][3]
| In Vivo Effect | Species | Dosage and Administration | Outcome |
| Reduction of Hexarelin-Induced Food Intake | Rat | 160 µg/kg (s.c.) this compound | Significant reduction in cumulative food intake at 6 hours.[2][3] |
| Suppression of Morphine-Induced CPP | Rat | 6 mg/kg this compound | Reduced environmental cue-induced reinstatement of morphine seeking.[13] |
| Blunting of Cue-Reinforced Cocaine-Seeking | Rat | 2 mg/kg this compound | Decreased the total number of previously active lever presses.[6][8] |
| Blunting of Cue-Reinforced Oxycodone-Seeking | Rat | 1 and 2 mg/kg this compound | Decreased the total number of previously active lever presses.[6][8] |
Modulation of Reward and Addiction-Related Behaviors
The ghrelin system is increasingly recognized for its role in the rewarding aspects of food, alcohol, and illicit drugs.[6][9][10] this compound has been extensively studied in preclinical models of addiction. It has been shown to be effective in reducing cue-reinforced drug-seeking for cocaine and oxycodone, suggesting a role for the ghrelin-GHS-R1a axis in relapse vulnerability.[6][8][9][10] Furthermore, this compound can prevent the reconsolidation of morphine reward memory, indicating its potential to disrupt established drug-associated memories.[11][12][13]
Conclusion
This compound is a potent GHS-R1a antagonist with partial inverse agonist properties. Its mechanism of action involves high-affinity binding to the receptor, leading to the blockade of agonist-induced signaling and suppression of constitutive receptor activity. This compound exhibits biased signaling, acting as a partial agonist at the Gq pathway while being a neutral antagonist at Gi/o pathways. These molecular interactions translate into significant in vivo effects, including the reduction of food intake and the attenuation of drug-seeking behaviors. This detailed understanding of this compound's mechanism of action provides a solid foundation for its use as a research tool and for the development of novel therapeutics targeting the ghrelin system.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 10. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 13. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
JMV 2959: A Technical Guide to a Potent Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1][2][3] This small molecule, a 1,2,4-triazole (B32235) derivative, has emerged as a critical tool in elucidating the diverse physiological roles of the ghrelin system and as a potential therapeutic agent for a range of conditions, including obesity, substance use disorders, and retinopathy.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways.
Core Properties and Mechanism of Action
This compound functions as a competitive antagonist at the GHS-R1a, a G protein-coupled receptor with high constitutive activity.[4] By binding to the receptor, this compound blocks the binding of ghrelin and other synthetic agonists, thereby inhibiting downstream signaling.[1] It has been demonstrated that this compound does not induce intracellular calcium mobilization on its own, indicating its antagonist nature.[2][3][5] The compound's primary action is to attenuate the physiological effects mediated by ghrelin, such as the release of growth hormone (GH), stimulation of appetite, and modulation of reward pathways.[1][6]
Quantitative Pharmacological Data
The following table summarizes key in vitro binding and functional parameters of this compound.
| Parameter | Value | Species/System | Reference |
| IC50 | 32 nM | Rat GHS-R1a Binding Assay | [2][3][5][7] |
| Kb | 19 nM | Rat GHS-R1a Binding Assay | [2][5] |
Signaling Pathways
This compound, by antagonizing the GHS-R1a, modulates intracellular signaling cascades typically activated by ghrelin. The primary signaling pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Experimental Protocols
Detailed methodologies for key in vivo experiments investigating the effects of this compound are outlined below.
Conditioned Place Preference (CPP) for Morphine Reward Memory
This protocol is designed to assess the effect of this compound on the reconsolidation of morphine reward memory.
Apparatus: A three-chamber polyvinyl chloride (PVC) box with two large side chambers distinguished by visual and tactile cues, separated by a smaller central chamber.
Procedure:
-
Pre-conditioning Phase (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to determine initial place preference.
-
Conditioning Phase (Days 2-9):
-
On alternate days, rats receive a subcutaneous (s.c.) injection of morphine sulphate and are confined to one of the side chambers for 45 minutes.
-
On the intervening days, rats receive a saline injection and are confined to the opposite chamber.
-
-
Post-conditioning Test (Day 10): Rats are again allowed to freely explore all three chambers for 15 minutes to confirm the establishment of a conditioned place preference for the morphine-paired chamber.
-
Memory Reactivation and Treatment (Day 11):
-
Rats are re-exposed to the morphine-paired context for a brief period to reactivate the reward memory.
-
Immediately following reactivation, rats are administered this compound (e.g., 3 or 6 mg/kg, intraperitoneally) or vehicle.
-
-
Post-treatment Tests (e.g., Day 12 and Day 18): The preference for the morphine-paired chamber is re-assessed to determine if this compound treatment impaired the reconsolidation of the reward memory.[8][9][10]
Cue-Reinforced Drug-Seeking Behavior
This protocol evaluates the efficacy of this compound in reducing cue-induced reinstatement of drug-seeking for substances like cocaine and oxycodone.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for drug self-administration.
Procedure:
-
Self-Administration Training:
-
Rats are trained to press an "active" lever to receive an intravenous infusion of the drug (e.g., cocaine or oxycodone). Each infusion is paired with a discrete cue (e.g., illumination of a cue light).
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until stable responding is achieved.
-
-
Extinction Phase:
-
Lever pressing is no longer reinforced with drug infusions or the presentation of the cue.
-
This phase continues until responding on the active lever significantly decreases.
-
-
Reinstatement Test:
-
Rats are pre-treated with this compound (e.g., 1 or 2 mg/kg) or vehicle.
-
Following pre-treatment, rats are placed back in the operant chambers, and the drug-associated cue is presented contingent on active lever presses, but no drug is delivered.
-
The number of presses on the active and inactive levers is recorded to measure the extent of cue-reinstated drug-seeking and the effect of this compound on this behavior.[4][11][12]
-
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 10. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
JMV 2959: A Technical Guide to a Potent GHS-R1a Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Developed through a peptidomimetic approach based on a 1,2,4-triazole (B32235) scaffold, this compound has become a critical pharmacological tool for investigating the physiological roles of the ghrelin system.[1] This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of metabolic diseases, neuroendocrinology, and drug development.
Data Presentation: Quantitative Analysis of this compound Activity
The antagonistic properties of this compound at the GHS-R1a have been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Notes |
| IC50 | 32 nM | Radioligand Binding Assay | Competitive binding against a radiolabeled ligand. |
| Kb | 19 nM | Radioligand Binding Assay | Dissociation constant, indicating high binding affinity. |
Table 1: In Vitro Binding Affinity of this compound for GHS-R1a.
| Assay Type | This compound Concentration | Observation | Conclusion |
| Ghrelin-Induced Calcium Mobilization | 0.01, 0.1, and 1 µM | No effect on intracellular Ca2+ mobilization. | This compound does not act as an agonist or inverse agonist on the Gq-mediated calcium signaling pathway. |
Table 2: In Vitro Functional Antagonism of this compound at GHS-R1a.
| Animal Model | This compound Dose | Effect | Application |
| Rat | 160 µg/kg (s.c.) | Reduction of hexarelin-induced food intake. | Appetite Regulation |
| Rat | 0.5 - 2 mg/kg (i.p.) | Suppression of cue-reinforced cocaine and oxycodone seeking. | Addiction Studies |
| Rat | 6 mg/kg | Inhibition of morphine-induced conditioned place preference. | Addiction Studies |
Table 3: In Vivo Efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the GHS-R1a.
1. Materials:
- HEK293 cells stably expressing human GHS-R1a.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA.
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
- Radioligand: [125I]-His9-ghrelin (or other suitable radiolabeled GHS-R1a agonist).
- Unlabeled ghrelin (for determining non-specific binding).
- This compound.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation counter.
2. Procedure:
- Membrane Preparation:
- Harvest HEK293-GHS-R1a cells and homogenize in ice-cold membrane preparation buffer.
- Centrifuge at 500 x g for 5 minutes at 4°C to remove nuclei.
- Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
- Binding Assay:
- In a 96-well plate, add in the following order:
- 25 µL of assay buffer (for total binding) or 1 µM unlabeled ghrelin (for non-specific binding) or this compound at various concentrations.
- 25 µL of radioligand (e.g., 50 pM [125I]-His9-ghrelin).
- 50 µL of membrane preparation (containing 10-20 µg of protein).
- Incubate for 60 minutes at 25°C with gentle agitation.
- Filtration and Counting:
- Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ghrelin-Induced Calcium Mobilization Assay
This protocol describes how to assess the antagonistic effect of this compound on ghrelin-induced intracellular calcium release.
1. Materials:
- HEK293 cells stably expressing human GHS-R1a.
- Fura-2 AM or other suitable calcium indicator dye.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Probenecid (B1678239).
- Ghrelin.
- This compound.
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with kinetic reading capabilities.
2. Procedure:
- Cell Plating:
- Seed HEK293-GHS-R1a cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
- Dye Loading:
- Wash the cells with HBSS.
- Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS containing 2.5 mM probenecid for 60 minutes at 37°C.
- Wash the cells twice with HBSS to remove extracellular dye.
- Antagonist Pre-incubation:
- Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
- Calcium Measurement:
- Place the plate in a fluorescence plate reader.
- Measure baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
- Add ghrelin (e.g., at its EC80 concentration) to stimulate calcium release and immediately begin kinetic reading for 2-3 minutes.
3. Data Analysis:
- Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2).
- Determine the peak fluorescence ratio in response to ghrelin stimulation in the presence and absence of this compound.
- Plot the percentage of inhibition of the ghrelin response against the logarithm of the this compound concentration.
- Determine the IC50 value for this compound's antagonism.
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the GHS-R1a, a G-protein coupled receptor (GPCR). The canonical signaling pathway for GHS-R1a involves coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Caption: GHS-R1a signaling pathway and the antagonistic action of this compound.
The following diagram illustrates a typical experimental workflow for characterizing a GHS-R1a antagonist like this compound.
Caption: Experimental workflow for the characterization of a GHS-R1a antagonist.
Conclusion
This compound is a well-characterized and potent antagonist of the GHS-R1a. Its high affinity and selectivity make it an invaluable tool for elucidating the complex roles of the ghrelin signaling pathway in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at further understanding GHS-R1a function and for the development of novel therapeutics targeting this receptor.
References
JMV 2959: A Technical Guide to its Antagonistic Affinity for the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JMV 2959, a potent and selective antagonist for the ghrelin receptor (GHSR1a). The document details its binding affinity, the experimental protocols used for its characterization, and its impact on downstream signaling pathways.
Core Quantitative Data: Binding Affinity of this compound
This compound is a 1,2,4-triazole (B32235) derived compound that demonstrates high-affinity binding to the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its antagonistic properties have been quantified through various binding assays, with the following key metrics reported:
| Parameter | Value | Notes |
| IC50 | 32 nM | The half maximal inhibitory concentration in a competitive binding assay.[1][2] |
| Kb | 19 nM | The equilibrium dissociation constant for the antagonist.[1][2] |
These values indicate that this compound is a highly potent antagonist of the ghrelin receptor.
Experimental Protocols
The characterization of this compound's binding affinity for the GHSR1a typically involves competitive radioligand binding assays. Below is a detailed methodology synthesized from common practices in the field.
Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (IC50 and Kb) of this compound for the human ghrelin receptor (GHSR1a).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR1a, often tagged with a fluorescent protein like EGFP for monitoring expression (HEK-GHSR-1a-EGFP).[3]
-
Radioligand: 125I-labeled ghrelin ([125I]ghrelin).
-
Competitor: this compound.
-
Binding Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) containing a protease inhibitor cocktail and a small percentage of bovine serum albumin (BSA) to reduce non-specific binding.
-
Washing Buffer: Cold binding buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Gamma counter.
Workflow:
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of JMV 2959
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMV 2959 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound. It is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential of GHS-R1a antagonism. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the core signaling pathway and experimental workflows. While extensive pharmacodynamic data exists, a notable gap remains in the public domain regarding the quantitative pharmacokinetic parameters of this compound.
Introduction
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the GHS-R1a. The ghrelin/GHS-R1a system is a key regulator of appetite, food intake, and energy homeostasis.[1] Consequently, antagonism of this receptor presents a promising therapeutic strategy for metabolic disorders such as obesity. This compound, a 1,2,4-triazole (B32235) derivative, has emerged as a valuable pharmacological tool for studying the physiological roles of the ghrelin system and for evaluating the therapeutic potential of GHS-R1a blockade.[1] This guide synthesizes the current knowledge on the pharmacokinetics and pharmacodynamics of this compound.
Pharmacodynamics
The primary mechanism of action of this compound is the competitive antagonism of the GHS-R1a.
In Vitro Potency
This compound exhibits high affinity for the human GHS-R1a.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 32 nM | LLC-PK1 cells expressing human GHS-R1a | Competitive radioligand binding assay with 125I-[His9]-ghrelin | [1] |
| Kb | 19 nM | Not Specified | Binding Assay | [2] |
In Vivo Effects
Preclinical studies in rodents have demonstrated the ability of this compound to modulate various physiological and behavioral processes.
This compound has been shown to reduce food intake under conditions of stimulated appetite.
| Species | Dose | Route of Administration | Effect on Food Intake | Experimental Condition | Reference |
| Rat | 160 µg/kg | Subcutaneous (s.c.) | Reduced cumulative food intake at 6 hours | Hexarelin (a GHS-R1a agonist)-induced food intake | [2] |
| Rat | 1, 3, and 6 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased startle response | Prepulse inhibition paradigm | [1] |
| Rat | 3 mg/kg | Intraperitoneal (i.p.) | Increased water consumption at 4 hours | Voluntary alcohol consumption | [3] |
| Rat | 6 mg/kg | Not Specified | Significantly less food intake on the first and second days | Morphine-induced conditioned place preference model | [4] |
This compound has been investigated for its potential to attenuate reward-seeking behaviors for drugs of abuse.
| Species | Dose | Route of Administration | Effect on Drug-Seeking Behavior | Drug of Abuse | Reference |
| Rat | 1 and 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced oxycodone-seeking | Oxycodone | [5] |
| Rat | 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced cocaine-seeking | Cocaine | [5] |
| Rat | 0.5, 1, and 2 mg/kg | Intraperitoneal (i.p.) | Did not alter oxycodone intake in a self-administration paradigm | Oxycodone | [5] |
| Rat | 0.5, 1, and 2 mg/kg | Intraperitoneal (i.p.) | Did not alter cocaine intake in a self-administration paradigm | Cocaine | [5] |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including bioavailability, plasma concentration-time profiles, half-life, clearance, and volume of distribution, are not extensively available in the peer-reviewed literature. One study mentioned the "specific pharmacokinetics of JMV2959" as a potential factor influencing its effects, but did not provide specific data.[6] The lack of this information is a significant knowledge gap in the preclinical characterization of this compound.
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the GHS-R1a. The primary signaling pathway involves the Gαq/11 protein.
GHS-R1a Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature. Detailed, step-by-step protocols are often proprietary or not fully disclosed in publications.
Ghrelin Receptor Binding Assay (Competitive)
This assay is used to determine the binding affinity of a compound to the GHS-R1a.
Workflow for a Competitive Ghrelin Receptor Binding Assay.
General Procedure:
-
Membrane Preparation: Homogenize cells stably expressing GHS-R1a (e.g., LLC-PK1 cells) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ghrelin analog and varying concentrations of the competitor compound (this compound).
-
Incubation: Allow the reaction to proceed for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels.
Workflow for an Intracellular Calcium Mobilization Assay.
General Procedure:
-
Cell Culture: Plate cells expressing GHS-R1a in a clear-bottom, black-walled multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye that can cross the cell membrane.
-
Compound Addition: For antagonist testing, add this compound to the wells and incubate.
-
Agonist Stimulation: Add a known GHS-R1a agonist to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescent plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium mobilization.
In Vivo Food Intake Study
These studies assess the effect of this compound on feeding behavior in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of JMV 2959: A Technical Guide for Preclinical Research
Introduction: JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] While the ghrelin/GHS-R1a signaling pathway has been implicated in various physiological processes, including growth hormone release, appetite, and metabolism, the vast majority of in vivo efficacy studies on this compound have focused on its potential therapeutic applications in the fields of addiction, reward-seeking behavior, and metabolic disorders.[1] To date, there is a notable absence of published in vivo studies evaluating the efficacy of this compound in animal models of cancer. This technical guide provides a comprehensive overview of the core in vivo efficacy data for this compound, drawing from the existing body of research in neurobiology and metabolism.
Core Mechanism of Action
This compound functions by competitively binding to GHS-R1a, thereby blocking the downstream signaling initiated by its endogenous ligand, ghrelin. Ghrelin is known to play a significant role in reward-related neurological processes and homeostatic and hedonic food intake.[2] By antagonizing this receptor, this compound has been shown to modulate these behaviors in various preclinical models.
References
JMV 2959: A Technical Guide to its Applications in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of JMV 2959, a potent and selective antagonist/inverse agonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a), also known as the ghrelin receptor. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and explores its significant applications in neuroscience, particularly in the fields of substance use disorders and metabolic regulation.
Introduction: The Role of the Ghrelin System and this compound
Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is recognized as the "hunger hormone."[1] It exerts its wide-ranging effects by activating the GHSR-1a, a G protein-coupled receptor with high constitutive activity.[1][2] The ghrelin/GHSR-1a system is a critical regulator of numerous physiological processes, including growth hormone secretion, appetite stimulation, energy homeostasis, and reward-related behaviors.[1][3]
Given the extensive influence of this system on both metabolic and hedonic pathways, the development of specific ligands to modulate GHSR-1a activity has been a significant focus of research. This compound is a 1,2,4-triazole-derived compound that has emerged as a powerful tool in this endeavor.[1][4][5] It acts as a potent antagonist of the ghrelin receptor, making it an invaluable pharmacological instrument for dissecting the roles of the ghrelin system in the central nervous system and exploring its therapeutic potential.[1][4][5] This guide will review the key findings and methodologies associated with this compound research.
Mechanism of Action of this compound
This compound functions by competitively binding to the GHSR-1a, thereby blocking the signaling initiated by its endogenous ligand, ghrelin. The GHSR-1a is known to signal through multiple G-protein pathways, primarily Gαq, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium mobilization and activation of protein kinase C (PKC). This cascade is linked to many of ghrelin's physiological effects. This compound effectively inhibits this pathway.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
Investigating Appetite Regulation with JMV 2959: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of JMV 2959, a potent and selective ghrelin receptor antagonist, as a tool for investigating appetite regulation. This compound has been instrumental in elucidating the role of the ghrelin system in energy homeostasis and reward-driven feeding behaviors. This document outlines the core mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a peptidomimetic compound that acts as a selective antagonist/inverse agonist at the growth hormone secretagogue receptor type 1a (GHSR-1a), more commonly known as the ghrelin receptor.[1] Ghrelin, a 28-amino acid peptide produced primarily by the stomach, is the only known circulating orexigenic (appetite-stimulating) hormone.[2] Its effects are mediated through the GHSR-1a, which is highly expressed in key brain regions involved in appetite control, most notably the hypothalamus and brainstem, as well as in reward-related areas like the ventral tegmental area (VTA).[2][3]
The primary mechanism by which ghrelin stimulates appetite involves its binding to GHSR-1a on orexigenic neurons in the arcuate nucleus (ArcN) of the hypothalamus. This activation stimulates the release of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which subsequently promote food intake. By blocking ghrelin's access to its receptor, this compound effectively inhibits this signaling cascade, leading to a reduction in food-seeking behavior and consumption.[2]
Quantitative Data on Appetite Regulation
The efficacy of this compound in reducing food intake has been quantified in various preclinical models. The following tables summarize the key findings, dosages, and experimental conditions.
| Table 1: Effect of this compound on Food Intake in Mice | ||||
| Animal Model | Dose (mg/kg) | Administration Route | Key Findings | Citation(s) |
| C57BL/6J Mice | 9 mg/kg | Intraperitoneal (i.p.) | Significantly decreased food and ethanol (B145695) intake 4 hours post-injection. | [4][5] |
| C57BL/6J Mice | 12 mg/kg | Intraperitoneal (i.p.) | Significantly decreased food, water, and ethanol intake 4 hours post-injection. | [4][5] |
| Table 2: Effect of this compound on Food Intake in Rats | ||||
| Animal Model | Dose (mg/kg) | Administration Route | Key Findings | Citation(s) |
| Sprague-Dawley Rats | 6 mg/kg | Not Specified | Injected rats showed significantly less food intake on the first and second days of administration. | [3] |
| Overnight-fasted Rats | Not Specified | Intra-lPBN Injection | Decreased intake of standard chow within 1 hour; did not affect high-fat diet intake. Effects dissipated by 24 hours. | [6] |
| Table 3: Effects of this compound on Body Weight | ||||
| Animal Model | Dose (mg/kg) | Administration Route | Key Findings | Citation(s) |
| C57BL/6J Mice | 9 & 12 mg/kg | Intraperitoneal (i.p.) | Despite changes in food intake, no significant differences in body weight were observed during the experiments. | [4][5] |
| Sprague-Dawley Rats | 6 mg/kg | Not Specified | A significant reduction in body weight was observed on the first day of injection compared to the saline group. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a standard experimental workflow.
Experimental Protocols
The following sections provide detailed methodologies for conducting acute food intake studies in rodents using this compound. These protocols are synthesized from established practices in the field.[7]
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: Sterile Saline (0.9% NaCl) or as specified by the manufacturer.
-
Animals: Male C57BL/6J mice (8-10 weeks old) or Male Sprague-Dawley rats (250-300g).
-
Diet: Standard laboratory chow or high-fat diet, as required by the experimental design.
-
Equipment: Analytical balance (0.01g precision), animal housing cages, injection syringes and needles (e.g., 27G), automated food intake monitoring systems (optional, e.g., FED) or manual food hoppers.[8][9]
Animal Preparation and Housing
-
Acclimatization: Upon arrival, animals should be single-housed and allowed to acclimatize to the facility for at least one week. Maintain a 12:12 hour light/dark cycle and a controlled temperature (22 ± 2°C).
-
Baseline Monitoring: For 2-3 days prior to the experiment, measure and record daily food intake and body weight to establish a stable baseline. Handle animals daily to habituate them to the experimental procedures.
Protocol for Acute Food Intake Study (Fasted)
-
Fasting: At the end of the light cycle (e.g., 18:00h) on the day before the experiment, remove all food from the cages. Ensure free access to water. This typically results in a 16-hour fasting period.
-
Compound Preparation: On the day of the experiment, dissolve this compound in the vehicle to the desired concentrations (e.g., for 3, 9, 12 mg/kg doses). Prepare a vehicle-only solution for the control group.
-
Administration: At the beginning of the light cycle (e.g., 10:00h), weigh the animals and administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 5-10 ml/kg.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of food in the cage hopper.
-
Intake Measurement: Measure the amount of food remaining (and any spillage) at specific time points, typically 1, 2, 4, and 24 hours post-injection. Cumulative food intake is calculated by subtracting the remaining food from the initial amount.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare the this compound-treated groups with the vehicle control group.
Protocol for Chronic Administration Study
-
Procedure: For longer-term studies, this compound or vehicle is administered repeatedly, for instance, twice daily (e.g., at 07:00h and 19:00h) for 5-10 days.[7]
-
Measurements: Food intake and body weight should be measured daily, typically just before the morning injection.
-
Pair-Feeding Group (Optional): To determine if the effects on body weight are solely due to reduced caloric intake, a pair-fed control group can be included. This group receives the vehicle injection but is given only the amount of food consumed by the this compound-treated group on the previous day.
Conclusion
This compound is a critical pharmacological tool for probing the complex mechanisms of appetite regulation. As a ghrelin receptor antagonist, it allows for the specific investigation of the GHSR-1a pathway's role in homeostatic feeding, diet preference, and the rewarding aspects of food. The data clearly indicate its efficacy in reducing food intake in a dose-dependent manner, particularly within the first few hours of administration. The standardized protocols provided herein offer a robust framework for researchers to conduct reproducible experiments, furthering our understanding of metabolic control and aiding in the development of novel therapeutics for obesity and other eating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feeding Experimentation Device (FED): Construction and Validation of an Open-source Device for Measuring Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feeding Experimentation Device (FED): A flexible open-source device for measuring feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
JMV 2959: A Ghrelin Receptor Antagonist in Addiction and Reward Pathway Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JMV 2959, a selective antagonist of the growth hormone secretagogue receptor 1α (GHS-R1a), and its application in the study of addiction and reward pathways. The document synthesizes preclinical data on its mechanism of action, its effects on various substance use disorders, and detailed experimental methodologies.
Introduction: The Ghrelin System and Addiction
The ghrelin system, comprising the "hunger hormone" ghrelin and its receptor GHS-R1a, is recognized for its role in regulating appetite and energy homeostasis.[1][2][3][4] Emerging evidence has implicated this system in the neurobiology of addiction.[1][2][3] The GHS-R1a is a G protein-coupled receptor with high constitutive activity, found in key brain regions associated with reward, such as the Ventral Tegmental Area (VTA).[1][4] Converging literature suggests that the central actions of ghrelin influence the neurochemical and behavioral effects of alcohol, cocaine, and opioids.[1] this compound is a potent and selective peptidergic GHS-R1a antagonist that has become a critical tool for investigating the therapeutic potential of ghrelin receptor blockade in treating substance use disorders (SUDs).[1]
Mechanism of Action: Modulating the Mesolimbic Reward Pathway
The rewarding effects of most drugs of abuse are linked to their ability to increase dopamine (B1211576) levels in the mesolimbic pathway, particularly in the Nucleus Accumbens (NAc). The ghrelin system directly interacts with this circuitry. GHS-R1a is expressed on dopamine neurons in the VTA.[4][5] Ghrelin activation of these receptors stimulates VTA dopamine neurons, leading to dopamine release in the NAc.[4][5][6] This modulation is believed to enhance the rewarding properties of addictive substances.
This compound exerts its effects by competitively blocking the GHS-R1a. This antagonism prevents endogenous ghrelin from activating the receptor, thereby attenuating the downstream signaling that potentiates dopamine release. Systemic administration of this compound has been shown to reduce the drug-induced dopamine efflux in the NAc, providing a clear neurochemical basis for its behavioral effects.[4][6][7]
Caption: Ghrelin signaling in the VTA and this compound's point of antagonism.
Preclinical Efficacy of this compound in Addiction Models
This compound has been extensively studied in various animal models of addiction, demonstrating a consistent ability to reduce drug-seeking behaviors, though its effects on direct drug consumption are more varied.
Cocaine
Preclinical studies show that while this compound does not consistently reduce cocaine self-administration (the total intake of the drug), it is highly effective at suppressing cue-reinforced cocaine-seeking.[1][2][3][8] This suggests that ghrelin signaling is more critically involved in the motivation and craving that leads to relapse rather than the direct rewarding effects of the drug during active use.[1][8] For example, a 2 mg/kg dose of this compound significantly reduced the number of lever presses for cocaine cues in rats that had undergone extinction training.[4][8] However, doses up to 2 mg/kg did not alter the number of cocaine infusions self-administered by the rats.[1][8] this compound also suppresses cocaine-induced conditioned place preference (CPP), further indicating its role in blocking the rewarding associations of the drug.[1]
Opioids (Oxycodone, Morphine, Fentanyl)
Similar to its effects on cocaine, this compound effectively blunts cue-reinforced drug-seeking for oxycodone without altering ongoing oxycodone self-administration.[1][2][3][8] This highlights a potential common mechanism for relapse vulnerability across different classes of abused drugs.[1] In studies on morphine, this compound has been shown to reduce morphine-induced CPP and prevent the reconsolidation of morphine-related reward memories.[9][10][11] When administered after re-exposure to a morphine-paired environment, this compound can disrupt the stability of the drug memory, an effect that lasts for at least seven days.[9][10] It also significantly inhibits fentanyl-induced CPP and self-administration.[9][10][11]
Alcohol
The ghrelin system is strongly implicated in alcohol reward.[12] Systemic or central administration of ghrelin increases alcohol consumption, an effect that is blocked by this compound.[1] this compound has been shown to decrease voluntary alcohol consumption and preference in rats with a long-term history of alcohol use.[13][14][15] The antagonist also prevents the "alcohol deprivation effect," a model of relapse where a period of abstinence leads to a significant increase in alcohol intake upon re-exposure.[14][15] Furthermore, this compound attenuates alcohol-induced increases in dopamine release in the nucleus accumbens and blocks the development of alcohol-induced CPP.[12]
Nicotine and Other Stimulants
This compound has been shown to attenuate nicotine-induced locomotor stimulation, accumbal dopamine release, and conditioned place preference in mice.[7] In rats, pretreatment with this compound significantly attenuates the development of locomotor sensitization to nicotine, a phenomenon associated with the transition to addiction.[16] The antagonist also reduces CPP and dopamine release induced by amphetamine and methamphetamine.[7][9][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Cocaine and Oxycodone Seeking vs. Self-Administration in Rats
| Substance | Model | This compound Dose (mg/kg, i.p.) | Outcome Measure | Result |
|---|---|---|---|---|
| Cocaine | Self-Administration | 0.5, 1, 2 | Active Lever Presses | No significant change[1][8] |
| Cocaine Infusions | No significant change[1][8] | |||
| Cue-Reinforced Seeking | 1 | Previously Active Lever Presses | No significant change[4] | |
| 2 | Previously Active Lever Presses | Significant Decrease [4][8] | ||
| Oxycodone | Self-Administration | 0.5, 1, 2 | Active Lever Presses | No significant change |
| Oxycodone Infusions | No significant change | |||
| Cue-Reinforced Seeking | 1 | Previously Active Lever Presses | Significant Decrease [8] |
| | | 2 | Previously Active Lever Presses | Significant Decrease [8] |
Table 2: Effects of Acute this compound on Alcohol Intake in Long-Term Alcohol-Consuming Rats
| Duration of Alcohol Access | This compound Dose (mg/kg) | Time Point | Outcome Measure | Result |
|---|---|---|---|---|
| 2 & 5 Months | 1 | 4 hours | Alcohol Intake (g/kg) | Significant Decrease [13] |
| 3 | 4 hours | Alcohol Intake (g/kg) | Significant Decrease [13] | |
| 8 Months (Repeated Admin.) | 3 | 1 hour (daily) | Alcohol Intake (g/kg) | Significant Decrease [13] |
| | 3 | 24 hours (daily) | Alcohol Intake (g/kg) | Significant Decrease [13][14] |
Table 3: Effect of this compound on Morphine Reward Memory Reconsolidation
| Experimental Group | Treatment (post-reactivation) | CPP Score (vs. pre-conditioning) |
|---|---|---|
| Morphine Conditioned | Vehicle | Significant Preference |
| Morphine Conditioned | This compound (3 mg/kg) | Significant Preference |
| Morphine Conditioned | this compound (6 mg/kg) | Preference Abolished [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Animals
Studies typically use adult male Sprague-Dawley or Wistar rats, or C57BL/6J mice, weighing 220-300g at the start of experiments.[1][11] Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and are given ad libitum access to food and water unless otherwise specified by the experimental design (e.g., fasting for feeding studies).[11]
Intravenous Self-Administration
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit port on the animal's back.
-
Apparatus: Experiments are conducted in standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.
-
Acquisition: Rats learn to press the active lever to receive an intravenous infusion of a drug (e.g., cocaine 0.25 mg/kg/infusion). Each infusion is paired with a cue light and/or tone. The inactive lever has no programmed consequences. Sessions typically last 1-2 hours daily.
-
Extinction & Reinstatement (Drug-Seeking): After stable self-administration is achieved, the drug is withheld, and lever presses no longer result in infusions or cues (extinction). Once responding decreases to a low level, a reinstatement test is conducted where drug-associated cues are presented non-contingently to provoke drug-seeking behavior (lever pressing). This compound or vehicle is administered prior to this test session to evaluate its effect on cue-induced relapse.[1]
Conditioned Place Preference (CPP)
-
Apparatus: A three-chambered box with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral central chamber.
-
Protocol (Unbiased):
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers, and the time spent in each is recorded to establish any initial preference.
-
Conditioning: Over several days, rats receive alternating injections of the drug (e.g., morphine) and vehicle. Immediately following the drug injection, they are confined to one of the conditioning chambers. After the vehicle injection, they are confined to the opposite chamber.
-
Post-Conditioning (Test): In a drug-free state, rats are again allowed to freely explore all chambers. An increase in time spent in the drug-paired chamber compared to baseline is interpreted as a conditioned preference, indicating the rewarding properties of the drug. This compound can be administered during the conditioning phase to test its effect on the acquisition of reward, or before the test phase to assess its effect on the expression of reward.[9][10][11]
-
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgery: A guide cannula is stereotaxically implanted, aimed at a target brain region like the NAc shell or VTA.
-
Procedure: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is then collected in timed samples.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine and its metabolites.[6]
Caption: Workflow for a cue-induced reinstatement (drug-seeking) experiment.
Summary and Future Directions
This compound has proven to be an invaluable pharmacological tool, demonstrating that antagonism of the GHS-R1a receptor is a promising strategy for treating SUDs.
-
Key Findings: The most robust finding across multiple substances is that this compound consistently reduces cue-induced drug-seeking and conditioned reward, while having minimal or no effect on ongoing drug self-administration.[1][2][3][8] This suggests the ghrelin system is a critical mediator of craving and relapse vulnerability rather than the acute reinforcing effects of drugs.
-
Logical Relationship: The antagonism of GHS-R1a by this compound disrupts the potentiation of the mesolimbic dopamine system by ghrelin. This blunts the salience of drug-associated cues and contexts, thereby reducing the motivation to seek the drug during periods of abstinence.
References
- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A ghrelin receptor antagonist reduces the ability of ghrelin, alcohol or amphetamine to induce a dopamine release in the ventral tegmental area and in nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Ghrelin/GHS-R1A Signaling in Nonalcohol Drug Addictions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption | PLOS One [journals.plos.org]
- 14. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
JMV 2959: A Technical Guide to its Role in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for GHS-R1a and plays a crucial role in stimulating growth hormone release, food intake, and regulating energy homeostasis.[1][2] By blocking the action of ghrelin, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the ghrelin system and as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[2][3] This technical guide provides a comprehensive overview of the core functionalities of this compound, its application in metabolic disorder studies, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound acts as a competitive antagonist at the GHS-R1a, a G protein-coupled receptor (GPCR).[4] In its active state, the GHS-R1a, stimulated by ghrelin, initiates a cascade of intracellular signaling events. This compound competitively binds to the receptor, preventing ghrelin from binding and thereby inhibiting downstream signaling pathways.[4] The GHS-R1a exhibits high constitutive activity, meaning it can signal without a bound ligand.[5] Some compounds can act as inverse agonists, reducing this basal activity. While this compound is primarily characterized as a neutral antagonist, its effects on the receptor's constitutive activity are an area of ongoing research.
Core Applications in Metabolic Disorder Research
This compound has been instrumental in elucidating the role of the ghrelin signaling pathway in various aspects of metabolism.
Regulation of Food Intake and Body Weight
A primary focus of this compound research is its effect on appetite and body weight. Studies have consistently shown that administration of this compound can reduce food intake and promote weight loss in animal models.[6] It has been shown to be effective in diet-induced obese mice, where it not only reduces food intake but also leads to a selective loss of fat mass.[7]
Glucose Homeostasis and Insulin (B600854) Sensitivity
The ghrelin system is implicated in the regulation of glucose metabolism. Ghrelin itself can suppress insulin secretion and impair glucose tolerance. By blocking ghrelin's action, this compound has been shown to improve glucose homeostasis. Studies have demonstrated that GHS-R1a antagonists can enhance glucose-dependent insulin secretion, suggesting a potential therapeutic role in type 2 diabetes.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies involving this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 32 nM | GHS-R1a binding assay | [9] |
| Kb | 19 nM | GHS-R1a binding assay | [10] |
Table 2: In Vivo Effects of this compound on Food Intake and Body Weight in Rodents
| Animal Model | This compound Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |
| Rats | 160 µg/kg | Subcutaneous (s.c.) | Reduced hexarelin-induced food intake | Not specified | [10] |
| Diet-induced obese mice | 10 mg/kg/day | Oral | Reduced | Up to 15% loss | [8] |
| Rats | 6 mg/kg | Intraperitoneal (i.p.) | Significantly less than saline group | Significantly less than saline group | [6] |
Table 3: In Vivo Effects of this compound on Drug-Seeking Behavior in Rats
| Drug | This compound Dose | Effect on Cue-Reinforced Drug-Seeking | Reference |
| Cocaine | 2 mg/kg | Suppressed | [9] |
| Oxycodone | 1 and 2 mg/kg | Suppressed | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Assays
1. GHS-R1a Receptor Internalization Assay
-
Cell Line: HEK-293 cells stably expressing EGFP-tagged GHS-R1a (HEK-GHSR-1a-EGFP).
-
Protocol:
-
Seed HEK-GHSR-1a-EGFP cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 1 hour.
-
Challenge the cells with increasing concentrations of a GHS-R1a agonist (e.g., ghrelin, MK-0677, or L692,585) for 1 hour.
-
Measure the intracellular fluorescence intensity of EGFP using a suitable plate reader. A decrease in membrane-bound fluorescence and an increase in intracellular fluorescence indicate receptor internalization.
-
Normalize the data to a baseline control (buffer alone).[11]
-
2. ERK1/2 Phosphorylation Assay
-
Cell Line: HEK-GHSR-1a-EGFP cells.
-
Protocol:
-
Culture cells to near confluence in appropriate plates.
-
Treat cells with this compound (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with a GHS-R1a agonist (e.g., ghrelin, MK-0677, or L692,585) at various concentrations (e.g., 1, 10, 100 nM) for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.[11]
-
3. Calcium Mobilization Assay
-
Cell Line: HEK-GHSR-1a-EGFP cells.
-
Protocol:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Treat the cells with different concentrations of this compound (e.g., 0.01, 0.1, 1 µM).
-
Stimulate the cells with increasing concentrations of a GHS-R1a agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The response is often expressed as a percentage of the response to a positive control like fetal bovine serum (FBS).[11]
-
In Vivo Studies
1. Food Intake and Body Weight Measurement in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.
-
Protocol:
-
House animals individually to allow for accurate food intake measurement.
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at a specific time each day.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 24 hours post-injection) by weighing the remaining food.
-
Record body weight daily.
-
For studies involving diet-induced obesity, animals are fed a high-fat diet for a specified period before the start of the treatment.[6][7]
-
2. Glucose Tolerance Test (GTT)
-
Animal Model: Mice or rats.
-
Protocol:
-
Fast the animals overnight (e.g., 16 hours).
-
Administer this compound or vehicle at a specified time before the glucose challenge.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection or oral gavage.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
Optionally, plasma insulin levels can also be measured from the collected blood samples.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Conclusion
This compound is a critical tool for dissecting the complex role of the ghrelin system in metabolic regulation. Its ability to antagonize the GHS-R1a has provided significant insights into the control of appetite, body weight, and glucose metabolism. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to utilize this compound in their studies of metabolic disorders. Further research into the long-term effects and potential therapeutic applications of this compound and other GHS-R1a antagonists holds promise for the development of novel treatments for obesity and type 2 diabetes.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin in the regulation of body weight and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ghrelin Contributes to Derangements of Glucose Metabolism Induced by Rapamycin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
JMV 2959 and its Effects on Cocaine-Seeking Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JMV 2959, a ghrelin receptor antagonist, and its influence on cocaine-seeking behavior. The document synthesizes findings from preclinical studies, offering a detailed examination of its mechanism of action, efficacy in attenuating drug-seeking, and the experimental methodologies used to evaluate its effects.
Introduction: The Role of the Ghrelin System in Addiction
The "hunger hormone" ghrelin, acting through the growth hormone secretagogue receptor 1α (GHS1αR), has emerged as a significant modulator of reward pathways in the brain.[1][2][3][4] Beyond its role in appetite regulation, the ghrelin system is implicated in the reinforcing properties of drugs of abuse, including cocaine.[1][2][3][4] The mesolimbic dopamine (B1211576) pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward and motivation, and is a key target of both ghrelin and cocaine.[1][4] this compound is a selective GHS1αR antagonist that has been investigated as a potential therapeutic agent to mitigate cocaine addiction by targeting this pathway.[5][6]
Mechanism of Action of this compound in the Context of Cocaine Reward
This compound exerts its effects by blocking the GHS1αR, thereby inhibiting the downstream signaling cascades initiated by ghrelin.[5] In the context of cocaine addiction, this antagonism is particularly relevant in brain regions associated with reward. The GHS1αR is co-expressed with the dopamine D1 receptor (D1R) in neurons of the VTA and NAc.[6][7] Ghrelin can amplify dopamine signaling through the formation of GHS-R/D1R heterodimers, leading to enhanced cAMP accumulation and neuronal activation in response to dopamine.[7] Cocaine's primary mechanism is the blockade of the dopamine transporter, leading to increased synaptic dopamine. The potentiation of this effect by ghrelin may contribute to the reinforcing properties of the drug. By blocking the GHS1αR, this compound is hypothesized to prevent this amplification of dopamine signaling, thereby reducing the rewarding effects of cocaine and the motivation to seek the drug.
Signaling Pathway: Ghrelin-Dopamine Interaction in Reward Pathways
Effects of this compound on Cocaine-Seeking Behavior: Quantitative Data
Preclinical studies have consistently demonstrated that this compound is effective in reducing cue-induced reinstatement of cocaine-seeking behavior. However, its effects on cocaine self-administration are less consistent, suggesting a more prominent role in relapse prevention rather than altering the primary reinforcing effects of the drug during active use.
Table 1: Effects of this compound on Cocaine Self-Administration
| Study Species | Cocaine Dose (mg/kg/infusion) | This compound Dose (mg/kg) | Effect on Active Lever Presses | Effect on Cocaine Infusions | Citation |
| Male Sprague-Dawley Rats | 0.25 | 0.5, 1, 2 | No significant change | No significant change | [8] |
| Male Sprague-Dawley Rats | 0.75 | Not tested during self-administration | Not applicable | Not applicable | [8] |
Table 2: Effects of this compound on Cue-Induced Reinstatement of Cocaine-Seeking
| Study Species | This compound Dose (mg/kg) | Effect on Active Lever Presses during Reinstatement | Statistical Significance (p-value) | Citation |
| Male Sprague-Dawley Rats | 2 | Significant decrease | < 0.05 | [9] |
| Male Sprague-Dawley Rats | 1 | Significant decrease | < 0.05 | [9] |
| Male Sprague-Dawley Rats | 0.5 | No significant change | > 0.05 | [9] |
Detailed Experimental Protocols
The following sections outline the standard methodologies employed in preclinical studies to assess the effects of this compound on cocaine-seeking behaviors.
Intravenous Catheter Implantation Surgery
Objective: To enable intravenous self-administration of cocaine.
Procedure:
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Catheter Preparation: A sterile catheter, typically made of silicone or polyurethane tubing, is prepared.
-
Incision and Vein Exposure: A small incision is made in the neck region to expose the jugular vein.
-
Catheter Insertion: The catheter is carefully inserted into the jugular vein, with the tip positioned near the entrance to the right atrium.
-
Securing the Catheter: The catheter is secured to the vein and surrounding muscle tissue with sutures.
-
Subcutaneous Tunneling: The external end of the catheter is tunneled subcutaneously to an exit point on the back of the animal.
-
Mounting: The external portion of the catheter is attached to a back-mounted port or harness to allow for connection to the infusion pump.
-
Post-operative Care: Animals are administered analgesics and antibiotics and allowed to recover for at least one week before behavioral testing. Catheter patency is maintained by daily flushing with a heparinized saline solution.[10][11][12][13]
Cocaine Self-Administration, Extinction, and Reinstatement
Objective: To model the acquisition of cocaine use, cessation, and relapse.
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a house light, and an infusion pump connected to the animal's intravenous catheter.
Phases:
-
Acquisition/Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2-3 hours) for 8-14 days.[1][2][14]
-
A press on the active lever results in the intravenous infusion of cocaine (e.g., 0.5 or 0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light and/or an auditory tone).[2][14]
-
Presses on the inactive lever have no programmed consequences.
-
Acquisition is typically achieved when the animals demonstrate stable responding on the active lever.
-
-
Extinction:
-
Following the acquisition phase, extinction sessions begin.
-
During extinction, presses on the active lever no longer result in cocaine infusion or the presentation of the conditioned stimulus.[1][2]
-
Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., <10 presses per session).[2]
-
-
Reinstatement:
-
After reaching the extinction criterion, a reinstatement test is conducted.
-
Prior to the test session, animals are administered either vehicle or a specific dose of this compound.
-
Reinstatement of cocaine-seeking behavior is triggered by a non-contingent presentation of the conditioned stimuli (cue-induced reinstatement), a small, non-contingent "priming" injection of cocaine (drug-induced reinstatement), or exposure to a stressor like a mild footshock (stress-induced reinstatement).[1][5][15]
-
During the reinstatement session, presses on the active lever are recorded but do not result in cocaine infusion.
-
An increase in active lever pressing compared to the end of the extinction phase is indicative of reinstatement of drug-seeking behavior.
-
Experimental Workflow: Self-Administration and Reinstatement
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of cocaine and the ability of this compound to block the formation or expression of this reward memory.
Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.
Phases:
-
Pre-Conditioning (Baseline Preference):
-
Conditioning:
-
This phase typically occurs over several days (e.g., 4-8 days).
-
On "drug" conditioning days, animals are administered cocaine and immediately confined to one of the large chambers for a set period (e.g., 30 minutes).[3][17]
-
On "saline" conditioning days, animals are given a saline injection and confined to the opposite large chamber.
-
The pairing of the drug with a specific chamber is counterbalanced across animals to avoid chamber bias.[3]
-
-
Post-Conditioning (Test):
-
Following the conditioning phase, animals are placed back in the central chamber in a drug-free state and allowed to freely explore all three chambers.[3][16]
-
The time spent in each chamber is recorded.
-
A significant increase in the time spent in the cocaine-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
-
To test the effect of this compound, it can be administered before the cocaine conditioning sessions to assess its impact on the acquisition of CPP, or before the post-conditioning test to evaluate its effect on the expression of CPP.
-
Experimental Workflow: Conditioned Place Preference
Conclusion and Future Directions
The GHS1αR antagonist this compound shows considerable promise as a pharmacological agent for the treatment of cocaine addiction, particularly in the context of preventing relapse. Its ability to attenuate cue-induced cocaine-seeking behavior in preclinical models suggests that it may be effective in reducing craving and the likelihood of relapse triggered by environmental cues in humans. The differential effects on drug-seeking versus drug-taking highlight the complex role of the ghrelin system in different facets of addiction.
Future research should focus on further elucidating the precise molecular mechanisms by which this compound modulates the mesolimbic dopamine system. Investigating the role of GHS-R/D1R heterodimers in different brain regions and their contribution to cocaine's rewarding and reinforcing effects will be crucial. Additionally, clinical trials are needed to determine the safety, tolerability, and efficacy of this compound in individuals with cocaine use disorder. A deeper understanding of the interplay between the ghrelin and dopamine systems will undoubtedly pave the way for the development of more targeted and effective pharmacotherapies for addiction.
References
- 1. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 2. Cocaine self-administration, extinction and reinstatement [bio-protocol.org]
- 3. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 4. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin amplifies dopamine signaling by cross talk involving formation of growth hormone secretagogue receptor/dopamine receptor subtype 1 heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous Jugular Catheterization for Rats [protocols.io]
- 12. instechlabs.com [instechlabs.com]
- 13. instechlabs.com [instechlabs.com]
- 14. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
JMV 2959: A Technical Guide for Investigating Opioid Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating opioid crisis has underscored the urgent need for novel therapeutic strategies to combat opioid use disorder. A growing body of preclinical evidence points to the involvement of the ghrelin system, a key regulator of appetite and reward, in the mechanisms underlying drug addiction. JMV 2959, a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), the receptor for ghrelin, has emerged as a valuable pharmacological tool to investigate the role of this system in opioid dependence and relapse. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical models of opioid dependence, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
This compound is a non-peptide, 1,2,4-triazole-based compound that acts as a potent antagonist of the GHS-R1a.[1][2] The GHS-R1a is a G-protein coupled receptor (GPCR) with high constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin.[3] Ghrelin binding to GHS-R1a activates downstream signaling cascades, primarily through Gαq, leading to increased intracellular calcium and the activation of other signaling molecules. This signaling in key brain regions, such as the Ventral Tegmental Area (VTA) and the Nucleus Accumbens (NAc), is implicated in the rewarding effects of both natural rewards and drugs of abuse, including opioids.[4][5]
This compound competitively blocks the binding of ghrelin to the GHS-R1a, thereby inhibiting its downstream signaling.[3] Studies have characterized this compound as a full, unbiased antagonist, meaning it does not preferentially activate or inhibit specific downstream pathways, such as the β-arrestin pathway, which can be involved in receptor desensitization and internalization.[1] By blocking GHS-R1a, this compound can attenuate the reward-related signaling associated with opioids.[6][7]
Caption: Simplified signaling pathway of GHS-R1a and its modulation by this compound in the context of opioid reward.
Quantitative Data on the Effects of this compound on Opioid-Related Behaviors
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on opioid-induced behaviors in rodents.
Table 1: Effect of this compound on Opioid-Induced Conditioned Place Preference (CPP)
| Opioid (Dose) | Animal Model | This compound Dose (Route) | Effect on CPP Expression | Reference |
| Morphine (5 mg/kg, s.c.) | Male Wistar Rats | 3 and 6 mg/kg, i.p. | Dose-dependent reduction | [8] |
| Fentanyl (20 µg/kg) | Rats | 1, 3, and 6 mg/kg, i.p. | Significant dose-dependent reduction | Not specified in snippets |
| Oxycodone | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets |
Table 2: Effect of this compound on Opioid Self-Administration and Drug-Seeking
| Opioid (Dose/infusion) | Animal Model | This compound Dose (Route) | Effect on Self-Administration | Effect on Cue-Reinforced Seeking | Reference |
| Oxycodone (0.1 mg/kg) | Male Sprague-Dawley Rats | 0.5, 1, and 2 mg/kg, i.p. | No significant effect | Significant reduction at 1 and 2 mg/kg | [9][10] |
| Fentanyl | Rats | 3 mg/kg, i.p. | Significant reduction in active lever presses and infusions | Significant reduction | Not specified in snippets |
Table 3: Effect of this compound on Opioid-Induced Dopamine Release in the Nucleus Accumbens
| Opioid (Dose, Route) | Animal Model | This compound Dose (Route) | Effect on Dopamine Release | Reference |
| Fentanyl (s.c. and i.v.) | Rats | 3 mg/kg, i.p. | Significant reduction | Not specified in snippets |
| Morphine | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets |
Detailed Experimental Protocols
Morphine-Induced Conditioned Place Preference (CPP)
This protocol is a synthesis of commonly used CPP procedures to assess the rewarding properties of opioids and the effect of this compound.
Caption: Experimental workflow for morphine-induced conditioned place preference and the evaluation of this compound.
Materials:
-
Conditioned Place Preference Apparatus: A three-compartment box with distinct visual and tactile cues in the two larger compartments.
-
Morphine hydrochloride
-
This compound
-
Vehicle (e.g., saline)
-
Animal subjects (e.g., male Wistar rats, 250-300g)
Procedure:
-
Habituation (Day 0): Place each rat in the CPP apparatus for 15 minutes with free access to all compartments to allow for exploration and reduce novelty-induced stress.
-
Pre-Conditioning Test (Day 1): Place each rat in the central compartment and allow free access to the entire apparatus for 15 minutes. Record the time spent in each of the two large compartments to establish baseline preference. Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.
-
Conditioning Phase (Days 2-9):
-
Drug Pairing: On alternate days (e.g., 2, 4, 6, 8), administer morphine (e.g., 5 mg/kg, s.c.) and immediately confine the rat to its initially non-preferred compartment for 30 minutes.
-
Saline Pairing: On the intervening days (e.g., 3, 5, 7, 9), administer saline and confine the rat to its initially preferred compartment for 30 minutes. The order of morphine and saline conditioning should be counterbalanced across animals.
-
-
Test Day (Day 10):
-
Administer this compound (e.g., 1, 3, or 6 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the rat in the central compartment and allow free access to the entire apparatus for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis: Calculate the CPP score as the difference between the time spent in the drug-paired compartment during the post-conditioning test and the pre-conditioning test.
Oxycodone Intravenous Self-Administration (IVSA) and Cue-Reinforced Seeking
This protocol outlines the procedures for establishing oxycodone self-administration and testing the effect of this compound on cue-induced drug-seeking behavior.
Materials:
-
Operant chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to a liquid swivel.
-
Intravenous catheters
-
Oxycodone hydrochloride
-
This compound
-
Vehicle (e.g., saline)
-
Animal subjects (e.g., male Sprague-Dawley rats, 300-350g)
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration (approx. 10-14 days):
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) and the presentation of a compound cue (e.g., light and tone).
-
A press on the inactive lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Extinction (optional, for reinstatement models): Replace oxycodone with saline. Active lever presses no longer result in an infusion or cue presentation. Continue until responding is significantly reduced.
-
Cue-Reinforced Seeking Test:
-
Administer this compound (e.g., 1 or 2 mg/kg, i.p.) or vehicle 30 minutes before the test session.[9]
-
Place the rat in the operant chamber. Presses on the active lever now result in the presentation of the drug-associated cue but no oxycodone infusion.
-
Record the number of active and inactive lever presses during the session (e.g., 1 hour).
-
-
Data Analysis: Compare the number of active lever presses between the this compound-treated and vehicle-treated groups.
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the general procedure for measuring dopamine levels in the NAc in response to opioids and this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Infusion pumps
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Opioid (e.g., fentanyl)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Animal subjects (e.g., male rats)
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the NAc. Allow for recovery.
-
Probe Insertion and Baseline Collection:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer the opioid (e.g., fentanyl, s.c. or i.v.).
-
Continue collecting dialysate samples at the same intervals for a designated period (e.g., 2-3 hours).
-
-
Dopamine Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express dopamine levels as a percentage of the average baseline concentration and compare the effects of the opioid with and without this compound pre-treatment.
Conclusion
This compound is a critical research tool for elucidating the role of the ghrelin-GHS-R1a system in the pathophysiology of opioid dependence. The data consistently demonstrate its ability to attenuate the rewarding and reinforcing effects of opioids in preclinical models, primarily by modulating the mesolimbic dopamine system. The detailed protocols provided in this guide offer a framework for researchers to design and execute robust experiments to further investigate this promising therapeutic target. Future research should continue to explore the precise neural circuits and molecular mechanisms through which this compound exerts its effects, with the ultimate goal of developing novel and effective treatments for opioid use disorder.
References
- 1. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [pubmed.ncbi.nlm.nih.gov]
JMV 2959 and Alcohol Consumption: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical research on JMV 2959, a ghrelin receptor antagonist, and its effects on alcohol consumption. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, details experimental methodologies, and visualizes the underlying mechanisms of action.
Core Findings: this compound Reduces Alcohol Consumption and Reward
This compound is a small molecule, brain-penetrant antagonist of the growth hormone secretagogue receptor 1α (GHS-R1a), also known as the ghrelin receptor.[1][2] Preclinical studies across various rodent models consistently demonstrate that this compound effectively reduces alcohol intake, preference, and reward-seeking behaviors.[2][3][4][5] The primary mechanism of action is believed to be the blockade of ghrelin signaling in the brain's reward pathways, particularly the mesolimbic dopamine (B1211576) system.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on alcohol-related behaviors.
Table 1: Effect of this compound on Alcohol Intake in Rodents
| Species | Dosing (mg/kg, Route) | Experimental Model | Key Findings | Reference |
| C57BL/6J Mice | 9 (IP) | Two-bottle choice, 24-hour access | Decreased ethanol (B145695) and food intake. | [3][5] |
| C57BL/6J Mice | 12 (IP) | Two-bottle choice, 24-hour access | Decreased ethanol, water, and food intake; no effect on preference. | [2][3][5] |
| Male and Female Mice | 12 and 15 (IP) | Binge-like drinking (Drinking-in-the-Dark) | Reduced sweetened alcohol intake. | [7] |
| Male Mice | 12 (IP) | Binge-like drinking (Drinking-in-the-Dark) | Reduced unsweetened alcohol intake. | [7] |
| Wistar Rats | 1 and 3 (IP) | Long-term voluntary consumption (2 & 5 months) | Dose-dependently decreased alcohol intake and preference at 1 and 4 hours post-administration. The effect was more pronounced after longer alcohol exposure. | [4][8][9] |
| Wistar Rats | 3 (IP, repeated) | Long-term voluntary consumption (8 months) | Consistently decreased daily alcohol intake without tolerance development or rebound drinking. | [4][8] |
| Wistar Rats | Not specified | Alcohol deprivation effect | Prevented the increase in alcohol intake typically seen after a period of abstinence. | [4][8] |
| C57BL/6J Mice | Not specified (IP) | Two-bottle choice, limited access | Significantly reduced alcohol intake on multiple days of treatment. | [6][10] |
Table 2: Effect of this compound on Alcohol-Induced Reward and Neurochemistry
| Species | Dosing (mg/kg, Route) | Experimental Model | Key Findings | Reference |
| NMRI Mice | Not specified (IP) | Conditioned Place Preference (CPP) | Blocked the rewarding effects of alcohol. | [6][10][11] |
| NMRI Mice | Not specified (IP) | Locomotor Activity | Attenuated alcohol-induced locomotor stimulation. | [6][10] |
| NMRI Mice | Not specified (IP) | Microdialysis in Nucleus Accumbens | Attenuated the alcohol-induced increase in dopamine release. | [6][11] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by antagonizing the GHS-R1a receptor, which is a key component of the ghrelin signaling system. This system is implicated in both homeostatic feeding and reward-related behaviors. In the context of alcohol consumption, ghrelin signaling in the ventral tegmental area (VTA) is thought to enhance the rewarding properties of alcohol by modulating the activity of dopaminergic neurons that project to the nucleus accumbens.[4][12] By blocking this receptor, this compound mitigates the reinforcing effects of alcohol.[6]
Ghrelin Signaling in Alcohol Reward and the Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in the study of this compound and alcohol consumption.
Two-Bottle Choice Paradigm
This is a widely used method to assess voluntary alcohol consumption and preference in rodents.
Workflow of the Two-Bottle Choice Experimental Paradigm.
-
Animals: Typically male C57BL/6J mice or Wistar rats are used.[3][4][5]
-
Housing: Animals are individually housed to allow for accurate measurement of individual consumption.
-
Habituation: Prior to the experiment, animals are given a period of access to two bottles, one containing water and the other an alcohol solution (e.g., 10-20% v/v), to establish a baseline of consumption.[3][4][5]
-
Treatment: this compound or a vehicle control is administered systemically (e.g., intraperitoneally, IP) or centrally (e.g., intracerebroventricularly, ICV).[7]
-
Data Collection: The volume of liquid consumed from each bottle is measured at predetermined time points (e.g., 4 and 24 hours after injection). Body weight is also recorded to calculate dose- and weight-adjusted consumption (g/kg).[3][5]
-
Metrics: The primary endpoints are the amount of alcohol consumed and the alcohol preference ratio (volume of alcohol consumed / total volume of fluid consumed).
Alcohol Deprivation Effect (ADE) Model
This model is used to study relapse-like drinking behavior.
-
Baseline Consumption: Rats are given intermittent access to alcohol for several weeks to establish a stable baseline of high alcohol intake.[4][8]
-
Abstinence: Alcohol is withdrawn for a period (e.g., 10 days).[4][8]
-
Reintroduction and Treatment: Prior to reintroducing alcohol, animals are treated with this compound or a vehicle.[4][8]
-
Measurement: Alcohol intake is measured for a short period (e.g., 1 hour) immediately after reintroduction.[4][8]
-
Outcome: The ADE is characterized by a significant increase in alcohol consumption upon reintroduction in the vehicle-treated group, which is typically attenuated in the this compound-treated group.[4][8]
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding and motivational properties of alcohol.
Workflow of the Conditioned Place Preference (CPP) Experiment.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues.
-
Pre-Conditioning: The animal's initial preference for either compartment is determined by allowing it to freely explore the apparatus.
-
Conditioning: Over several days, the animal receives injections of alcohol paired with one compartment and vehicle injections paired with the other. To test the effect of this compound, it is administered prior to the alcohol injection.[6][10]
-
Post-Conditioning Test: The animal is again allowed to freely explore both compartments, and the time spent in each is recorded.
-
Outcome: A preference for the alcohol-paired compartment indicates the rewarding effect of alcohol. This compound is expected to block the development of this preference.[6][10]
Conclusion and Future Directions
The evidence strongly suggests that this compound, by antagonizing the GHS-R1a receptor, effectively reduces alcohol consumption and reward in preclinical models. These findings highlight the ghrelin system as a promising therapeutic target for the treatment of alcohol use disorder.[3][7] Future research should continue to explore the long-term efficacy and safety of GHS-R1a antagonists, as well as their potential in combination with other pharmacotherapies. Further investigation into the specific neural circuits modulated by this compound will also be critical for a complete understanding of its mechanism of action. While most preclinical studies have focused on male subjects, further research is needed to evaluate the influence of the ghrelin pathway on alcohol-related behaviors in females.[12]
References
- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Requirement of central ghrelin signaling for alcohol reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses [frontiersin.org]
Methodological & Application
Application Notes and Protocols for JMV 2959 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Ghrelin, the endogenous ligand for GHS-R1a, is a peptide hormone primarily produced by the stomach that plays a crucial role in stimulating appetite and food intake.[1] By blocking the action of ghrelin, this compound has been investigated for its therapeutic potential in metabolic disorders and addiction. These application notes provide a summary of experimental protocols for the use of this compound in rat models, focusing on its effects on food intake, body weight, and reward-seeking behaviors.
Mechanism of Action
This compound is a 1,2,4-triazole (B32235) derivative that acts as a competitive antagonist at the GHS-R1a.[1] It has an IC₅₀ of 32 nM in a binding assay and a dissociation constant (Kb) of 19 nM.[3] The GHS-R1a is a G protein-coupled receptor that, upon activation by ghrelin, initiates a cascade of intracellular signaling pathways. These pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the stimulation of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These signaling events in key brain regions, such as the hypothalamus, regulate the expression of orexigenic neuropeptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP), ultimately leading to increased hunger and food intake. This compound effectively blocks these downstream effects of ghrelin.
Data Presentation
The following tables summarize the quantitative effects of this compound in various experimental paradigms in rats.
Table 1: Effect of this compound on Food Intake in Rats
| Experimental Paradigm | Animal Model | This compound Dose & Route | Effect | Reference |
| Palatable Food Intake (Free Choice) | Individually housed rats | 12 mg/kg/day, i.p. | 50% reduction in Ensure® (palatable drink) consumption over 10 days.[4] | [4] |
| Palatable Food Intake (Free Choice) | Individually housed rats | 12 mg/kg/day, i.p. | Reduced total caloric intake from Ensure® from 65% to 46%.[5] | [5] |
| Hexarelin-Induced Food Intake | Rats | 160 µg/kg, s.c. | Reduced cumulative food intake stimulated by hexarelin (B1671829) (80 µg/kg).[3] | [3] |
| Fasting-Induced Food Intake | Rats | 8 µg, i.c.v. | Total blockade of fasting-induced food intake.[6] | [6] |
| Standard Chow and Water Intake | Rats | 6 mg/kg, i.p. | Significantly decreased food and water intake.[7] | [7] |
Table 2: Effect of this compound on Body Weight in Rats
| Experimental Paradigm | Animal Model | This compound Dose & Route | Effect | Reference |
| Palatable Food Diet | Individually housed rats | 12 mg/kg/day, i.p. | Significantly less body weight gain compared to vehicle-treated controls over 10 days.[4][5] | [4][5] |
Table 3: Effect of this compound on Substance-Seeking Behavior in Rats
| Experimental Paradigm | Animal Model | This compound Dose & Route | Effect | Reference |
| Cocaine Self-Administration | Sprague-Dawley rats | 0.5, 1, 2 mg/kg, i.p. | No significant effect on cocaine intake.[8][9] | [8][9] |
| Cue-Reinforced Cocaine-Seeking | Sprague-Dawley rats | 2 mg/kg, i.p. | Decreased the number of active lever presses.[8][9] | [8][9] |
| Oxycodone Self-Administration | Sprague-Dawley rats | 0.5, 1, 2 mg/kg, i.p. | No significant impact on oxycodone intake.[8][9] | [8][9] |
| Cue-Reinforced Oxycodone-Seeking | Sprague-Dawley rats | 1 and 2 mg/kg, i.p. | Decreased the number of active lever presses.[8][9] | [8][9] |
| Morphine-Induced Conditioned Place Preference (CPP) | Rats | 6 mg/kg, i.p. | Significantly reduced the expression of morphine CPP.[10] | [10] |
| THC-Induced Conditioned Place Preference (CPP) | Wistar rats | 1 and 3 mg/kg, i.p. | Dose-dependently attenuated the manifestation of THC-induced CPP.[11] | [11] |
| Fentanyl Self-Administration | Rats | 3 mg/kg, i.p. | Reduced fentanyl self-administration.[12] | [12] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Palatable Food Intake in a Free-Choice Paradigm
This protocol is adapted from studies investigating the effect of this compound on the consumption of rewarding food in rats.[4]
-
Animals: Male Sprague-Dawley or Wistar rats, individually housed to monitor food and liquid intake accurately.
-
Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle and ad libitum access to water and standard chow.
-
Acclimatization: Allow rats to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Drug Preparation:
-
Experimental Procedure:
-
Baseline (3 days): Provide rats with a free choice between standard chow and a palatable, high-energy food source (e.g., Ensure® chocolate drink or peanut butter).[4] Measure daily consumption of both food sources and body weight.
-
Treatment (7-10 days): Divide rats into two groups: a control group receiving daily i.p. injections of saline and a treatment group receiving daily i.p. injections of this compound (12 mg/kg).[4]
-
Continue to provide the free-choice diet and record daily food and liquid intake and body weight.
-
-
Data Analysis:
-
Calculate the cumulative intake of standard chow and the palatable food source for each group.
-
Calculate the change in body weight from baseline for each group.
-
Analyze the data using appropriate statistical methods, such as a two-way repeated-measures ANOVA, to compare the intake and body weight between the control and this compound-treated groups over time.
-
Protocol 2: Assessment of this compound on Drug-Seeking Behavior using Conditioned Place Preference (CPP)
This protocol provides a general framework for a CPP experiment to assess the effect of this compound on the rewarding properties of drugs of abuse.[11][13][14][15]
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar).
-
Drug Preparation:
-
Prepare the drug of abuse (e.g., morphine, 10 mg/kg, s.c.) and this compound (e.g., 1, 3, or 6 mg/kg, i.p.) in appropriate vehicles (e.g., saline for morphine, 2% DMSO in saline for this compound).[10]
-
-
Experimental Procedure (Unbiased Design):
-
Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Rats showing a strong preference for one chamber may be excluded.
-
Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.
-
On drug conditioning days (e.g., Days 2, 4, 6, 8), administer the drug of abuse (e.g., morphine) and immediately confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite outer chamber for the same duration.
-
-
Post-Conditioning Test (Day 10): To test the effect of this compound on the expression of CPP, administer this compound (or vehicle) 20-30 minutes before placing the rat in the central chamber with free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
-
To test the effect of this compound on the acquisition of CPP, co-administer this compound with the drug of abuse during the conditioning phase.
-
-
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.
-
Use a one-way or two-way ANOVA followed by post-hoc tests to compare the CPP scores between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Cannabinoid-Induced Conditioned Place Preference, Intravenous Self-Administration, and Behavioral Stimulation Influenced by Ghrelin Receptor Antagonism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
JMV 2959 Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JMV 2959, a potent and selective ghrelin receptor (GHSR-1a) antagonist, in mouse models. This document outlines recommended dosages, detailed experimental protocols, and an overview of the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule antagonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][2] Ghrelin, a peptide hormone primarily produced in the stomach, plays a crucial role in stimulating appetite, regulating energy balance, and modulating reward pathways.[2] By blocking the action of ghrelin, this compound serves as a valuable tool for investigating the physiological and behavioral roles of the ghrelin system. It has been utilized in various preclinical studies to explore its therapeutic potential in areas such as addiction, obesity, and other metabolic disorders.[1][2]
Data Presentation: this compound Dosage and Effects in Mice
The following tables summarize quantitative data from murine studies investigating the effects of this compound.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice | [3] |
| Dosage Range | 9 mg/kg - 12 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Vehicle | Saline | [3] |
| Reported Effects | Decreased ethanol (B145695), water, and food intake | [3] |
| Parameter | Details | Reference |
| Animal Model | Mice (strain not specified) | [4] |
| Dosage | 6 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Vehicle | 2% Dimethyl sulfoxide (B87167) (DMSO) in saline | [4] |
| Reported Effects | Reduced morphine-induced conditioned place preference (CPP) | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Food and Fluid Intake
This protocol is adapted from studies investigating the anorectic effects of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
2% DMSO in sterile saline (optional, if solubility is an issue)
-
Standard mouse chow
-
Water bottles
-
Ethanol solution (for alcohol consumption studies)
-
Animal scale
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: House male C57BL/6J mice individually in cages with ad libitum access to food and water for at least one week to acclimate to the housing conditions.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. A common dosage is 9 or 12 mg/kg.[3] The final injection volume should be approximately 10 ml/kg. If solubility is a concern, this compound can be dissolved in a vehicle of 2% DMSO in saline.[4]
-
Baseline Measurement: For 3-5 days prior to the experiment, measure and record the daily food and fluid (water and/or ethanol solution) intake and body weight of each mouse to establish a stable baseline.
-
Treatment Administration: On the day of the experiment, administer this compound (e.g., 9 or 12 mg/kg) or the vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Measure food and fluid consumption and body weight at various time points post-injection, for example, at 4 and 24 hours.[3]
-
Data Analysis: Compare the changes in food intake, fluid intake, and body weight between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
Protocol 2: Conditioned Place Preference (CPP) for Assessing Reward-Modulating Effects
This protocol is designed to evaluate the effect of this compound on the rewarding properties of drugs of abuse, such as morphine.
Materials:
-
This compound
-
2% DMSO in sterile saline
-
Drug of abuse (e.g., morphine sulfate)
-
CPP apparatus with distinct visual and tactile cues in each compartment
-
Animal activity monitoring software
Procedure:
-
Apparatus Habituation: Allow mice to freely explore all compartments of the CPP apparatus for a pre-test session to determine any initial place preference.
-
Conditioning Phase:
-
On conditioning days, administer the drug of abuse (e.g., morphine) and immediately confine the mouse to one of the compartments for a set duration (e.g., 30 minutes).
-
On alternate days, administer the vehicle and confine the mouse to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
This compound Administration: Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle prior to the conditioning sessions, or during the expression test, depending on the experimental question.[4]
-
Expression Test: On the test day, place the mouse in the central compartment of the apparatus with free access to both conditioning compartments. Record the time spent in each compartment over a specific period.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment in the vehicle-treated group indicates successful conditioning. A reduction in this preference in the this compound-treated group suggests that this compound attenuates the rewarding effects of the drug.
Signaling Pathways and Visualizations
This compound exerts its effects by antagonizing the GHSR-1a, a G-protein coupled receptor (GPCR). The activation of GHSR-1a by ghrelin initiates a cascade of intracellular signaling events.
Caption: GHSR-1a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a food and fluid intake study.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMV 2959 Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). [1][2][3]As a 1,2,4-triazole (B32235) derived compound, this compound has been instrumental in elucidating the physiological roles of the ghrelin system, which is implicated in a wide array of processes including appetite regulation, metabolism, and reward pathways. [1]These application notes provide detailed protocols for the preparation of this compound solutions using dimethyl sulfoxide (B87167) (DMSO) and its application in key experimental paradigms.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 508.61 g/mol | [4] |
| CAS Number | 925238-89-7 | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | >99.5% | [5] |
| IC₅₀ (GHS-R1a) | 32 nM | [2][3][4] |
| Dissociation Constant (Kb) | 19 nM | [2][3] |
| Solubility in DMSO | 25 mg/mL (49.15 mM) | [4] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [4] |
Signaling Pathway
This compound exerts its effects by blocking the binding of ghrelin to its receptor, GHS-R1a. This action inhibits downstream signaling cascades that are typically activated by ghrelin. The following diagram illustrates the antagonistic action of this compound on the ghrelin signaling pathway.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
Application Notes and Protocols for JMV 2959 Administration in Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] The ghrelin system, particularly the GHS-R1a, plays a crucial role in reward-related behaviors, including the reinforcing effects of drugs of abuse.[2] Consequently, this compound has emerged as a valuable pharmacological tool to investigate the role of the ghrelin system in addiction and as a potential therapeutic agent for substance use disorders. The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and drug-associated cues.[3] This document provides detailed application notes and protocols for the administration of this compound in CPP studies, summarizing key quantitative data and outlining experimental methodologies.
GHS-R1a Signaling Pathway
This compound exerts its effects by blocking the GHS-R1a, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, ghrelin, to GHS-R1a activates several downstream signaling cascades. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[4][5] The GHS-R1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and can form heterodimers with other GPCRs like dopamine (B1211576) receptors, thereby modulating their signaling.[6][7]
References
- 1. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMV 2959 in Intravenous Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] The ghrelin system, primarily associated with appetite and metabolic regulation, has been increasingly implicated in the neurobiology of addiction.[2][3] this compound serves as a valuable pharmacological tool to investigate the role of the ghrelin system in substance use disorders. These application notes provide detailed protocols for utilizing this compound in intravenous self-administration (IVSA) models, a gold-standard preclinical paradigm for studying the reinforcing properties of drugs and the motivation to seek them.
Recent studies have demonstrated that while this compound may not consistently reduce the self-administration of drugs like cocaine and oxycodone, it shows significant efficacy in blunting cue-induced drug-seeking behaviors.[2][3][4] This suggests a potential therapeutic application for GHS-R1a antagonists in preventing relapse.
Mechanism of Action
This compound is a 1,2,4-triazole (B32235) derivative that acts as a competitive antagonist at the GHS-R1a receptor.[1][5] The GHS-R1a is a G-protein coupled receptor (GPCR) with high constitutive activity.[2] Endogenous activation by its ligand, ghrelin, initiates a cascade of intracellular signaling pathways. By blocking this receptor, this compound can inhibit the downstream effects of ghrelin in brain regions critical for reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens.[6][7]
Ghrelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the ghrelin receptor (GHS-R1a) and the point of inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from studies using this compound in IVSA models for cocaine, oxycodone, and fentanyl.
Table 1: Effect of this compound on Cocaine Self-Administration and Cue-Induced Seeking
| Parameter | This compound Dose (mg/kg, i.p.) | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Outcome |
| Cocaine Self-Administration | ||||
| Active Lever Presses | 0.5, 1, 2 | 86.43 ± 13.26 | Not significantly different | No suppression of cocaine intake[7] |
| Cocaine Infusions (0.25 mg/kg/infusion) | 0.5, 1, 2 | 16.14 ± 2.72 | Not significantly different | No suppression of cocaine intake[7] |
| Cue-Induced Cocaine Seeking | ||||
| Previously Active Lever Presses | 1 | ~140 | Not significantly different | No significant effect[7] |
| Previously Active Lever Presses | 2 | ~140 | ~60 | Significant reduction in cocaine seeking[7] |
Table 2: Effect of this compound on Oxycodone Self-Administration and Cue-Induced Seeking
| Parameter | This compound Dose (mg/kg, i.p.) | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Outcome |
| Oxycodone Self-Administration | ||||
| Active Lever Presses | 0.5, 1, 2 | ~120 | Not significantly different | No suppression of oxycodone intake[2] |
| Oxycodone Infusions (0.1 mg/kg/infusion) | 0.5, 1, 2 | 23.00 ± 2.53 | Not significantly different | No suppression of oxycodone intake[2] |
| Cue-Induced Oxycodone Seeking | ||||
| Previously Active Lever Presses | 1 | ~125 | ~60 | Significant reduction in oxycodone seeking[2] |
| Previously Active Lever Presses | 2 | ~125 | ~50 | Significant reduction in oxycodone seeking[2] |
Table 3: Effect of this compound on Fentanyl Self-Administration and Seeking
| Parameter | This compound Dose (mg/kg, i.p.) | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Outcome |
| Fentanyl Self-Administration | ||||
| Active Lever Presses | 3 | Not specified | Significantly reduced | Suppression of fentanyl intake[8] |
| Fentanyl Infusions | 3 | Not specified | Significantly reduced | Suppression of fentanyl intake[8] |
| Fentanyl Seeking (Relapse-like behavior) | ||||
| Active Lever Presses (Day 12 Abstinence) | 3 | Not specified | Significantly reduced | Reduction in fentanyl seeking[8] |
Experimental Protocols
Protocol 1: Intravenous Catheterization Surgery (Rats)
This protocol is a standard procedure for implanting intravenous catheters for self-administration studies.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Catheter Preparation: Prepare a custom-made catheter from medical-grade silicone tubing attached to a 22-gauge cannula.
-
Incision: Make a small incision on the back of the rat, between the scapulae, and another over the jugular vein.
-
Catheter Implantation: Carefully expose the right jugular vein and make a small incision. Insert the catheter into the vein, advancing it towards the right atrium.
-
Securing the Catheter: Suture the catheter to the vein and surrounding musculature to secure it in place.
-
Externalization: Tunnel the external portion of the catheter subcutaneously to the exit point on the back.
-
Closure: Close all incisions with sutures or surgical staples.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before starting behavioral experiments. Maintain catheter patency with daily flushes of a heparinized saline solution.
Protocol 2: Intravenous Self-Administration (IVSA) Training
This protocol outlines the general procedure for training rats to self-administer a drug.
-
Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump connected to the rat's catheter via a tether system.
-
Acquisition Phase:
-
Place the rat in the operant chamber for daily sessions (e.g., 2-6 hours).
-
Set the reinforcement schedule to a Fixed Ratio 1 (FR1), where one press on the active lever results in a single intravenous infusion of the drug (e.g., cocaine 0.25 mg/kg/infusion).
-
Each infusion should be paired with a discrete cue (e.g., illumination of the stimulus light for 20 seconds).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Maintenance Phase: Once stable responding is established, the self-administration sessions continue, and the effects of this compound can be tested.
Protocol 3: Testing the Effect of this compound on Drug Self-Administration
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 2% DMSO in saline).
-
Administration: Administer this compound (e.g., 0.5, 1, 2, or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 20-30 minutes before the start of the self-administration session.
-
Data Collection: Record the number of active and inactive lever presses, and the number of infusions earned during the session.
-
Experimental Design: A within-subjects design is often used, where each animal receives all doses of this compound and vehicle in a counterbalanced order.
Protocol 4: Testing the Effect of this compound on Cue-Induced Drug Seeking (Relapse Model)
-
Extinction Training: Following stable self-administration, replace the drug solution with saline. Continue daily sessions where active lever presses result in the presentation of the drug-associated cues but no drug infusion. Continue until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three self-administration days).
-
This compound Administration: On the test day, administer this compound or vehicle as described in Protocol 3.
-
Reinstatement Test: Place the animal back in the operant chamber. Active lever presses now result in the presentation of the drug-paired cues, but no drug is delivered.
-
Data Collection: Record the number of active and inactive lever presses during the test session (e.g., 60 minutes). An increase in active lever pressing in the vehicle group is indicative of cue-induced reinstatement of drug-seeking behavior.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for an IVSA study investigating the effects of this compound and the logical relationship of its effects on different behavioral paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Methods for Intravenous Self Administration in a Mouse Model | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for JMV 2959 in Prepulse Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent overload. Deficits in PPI are observed in patients with schizophrenia and other neuropsychiatric disorders, making it a valuable translational tool in drug development.[1][2][3][4][5][6][7][8] JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[9] Recent studies have investigated the role of the ghrelin system in cognitive processes and the potential of GHS-R1a antagonists as therapeutic agents for psychiatric disorders.[10] This document provides detailed application notes and protocols for the use of this compound in prepulse inhibition experiments, particularly in the context of animal models of schizophrenia.
Mechanism of Action
This compound acts as a neutral antagonist at the GHS-R1a receptor.[10] The GHS-R1a is a G protein-coupled receptor (GPCR) that is activated by the hormone ghrelin.[9][11] This receptor is known for its high level of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. The GHS-R1a is primarily coupled to the Gαq/11 signaling pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium.[12] The receptor can also couple to other G proteins like Gαi/o, Gαs, and Gα12/13, and can signal through β-arrestin pathways.[13][12] By blocking both ghrelin-induced and constitutive activity of the GHS-R1a, this compound can modulate downstream signaling pathways that are implicated in the regulation of cognitive and sensory processes.
Data Presentation: Effects of this compound on Prepulse Inhibition
The following tables summarize the quantitative data from a key study investigating the effects of this compound on acoustic startle response (ASR) and prepulse inhibition (PPI) in rats, including a model of PPI deficit induced by the NMDA receptor antagonist phencyclidine (PCP).[10]
Table 1: Effects of Ghrelin on Acoustic Startle Response and Prepulse Inhibition
| Treatment (i.p.) | Dose (mg/kg) | Effect on ASR | Effect on PPI |
| Ghrelin | 0.033 | No significant alteration | No significant alteration |
| Ghrelin | 0.1 | No significant alteration | No significant alteration |
| Ghrelin | 0.33 | No significant alteration | No significant alteration |
Table 2: Effects of this compound on Acoustic Startle Response and Prepulse Inhibition
| Treatment (i.p.) | Dose (mg/kg) | Effect on ASR | Effect on PPI |
| This compound | 1 | No significant alteration | No significant alteration |
| This compound | 3 | Dose-dependently decreased | Dose-dependently increased |
| This compound | 6 | Dose-dependently decreased | Dose-dependently increased |
Table 3: Effect of this compound on PCP-Induced Deficits in Prepulse Inhibition
| Pretreatment (i.p.) | Treatment (i.p.) | Effect on PCP-Induced PPI Deficit |
| This compound (1 mg/kg) | PCP (2 mg/kg) | Completely blocked the deficit |
| Ghrelin (0.33 mg/kg) | PCP (0.75 mg/kg - sub-threshold dose) | Did not potentiate or alter PPI responses |
Experimental Protocols
This section provides a detailed methodology for conducting prepulse inhibition experiments with this compound, based on established protocols.[10][14][15][16]
Animal Model
-
Species: Male Sprague-Dawley rats are a commonly used model.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing facility before any experimental procedures. They should also be habituated to the testing room for at least 30 minutes prior to the experiment.[16]
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle, such as saline. Administer via intraperitoneal (i.p.) injection.
-
Phencyclidine (PCP): Dissolve in saline. Administer via i.p. injection.
-
Ghrelin: Dissolve in saline. Administer via i.p. injection.
-
Administration Volume: Typically 1 ml/kg body weight.
Prepulse Inhibition (PPI) Testing Apparatus
-
Use a standard startle response system (e.g., SR-LAB, San Diego Instruments).
-
Each startle chamber should be equipped with a loudspeaker to deliver acoustic stimuli and a sensor to detect and measure the whole-body startle response.
-
The chamber should be placed in a sound-attenuating cabinet to minimize external noise.
PPI Testing Paradigm
-
Habituation: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
Stimuli:
-
Pulse: A 40 ms (B15284909), 120 dB broadband burst of white noise.
-
Prepulse: A 20 ms noise burst presented at an intensity above the background noise (e.g., 6, 12, or 16 dB above background).
-
Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the pulse, typically 100 ms.
-
-
Session Structure:
-
The session begins and ends with 5 presentations of the pulse-alone stimulus.
-
The main part of the session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials.
-
Prepulse + pulse trials at different prepulse intensities.
-
No-stimulus trials (background noise only).
-
-
The inter-trial interval should be variable, averaging around 15 seconds.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
-
Experimental Procedure for Investigating this compound on PCP-Induced PPI Deficits
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time (e.g., 15 minutes), administer PCP (e.g., 2 mg/kg, i.p.) or vehicle.
-
-
PPI Testing:
-
After another interval (e.g., 15 minutes) following the second injection, place the animal in the startle chamber.
-
Conduct the PPI testing session as described above.
-
Mandatory Visualizations
GHS-R1a Signaling Pathway
Caption: GHS-R1a signaling pathway and the antagonistic action of this compound.
Experimental Workflow for PPI Studies with this compound
Caption: Experimental workflow for investigating this compound's effect on PCP-induced PPI deficits.
References
- 1. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of growth hormone secretagogue receptor 1A signaling by this compound attenuates the NMDAR antagonist, phencyclidine-induced impairments in prepulse inhibition | Lund University [lunduniversity.lu.se]
- 11. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ghs-r1a.com [ghs-r1a.com]
- 14. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
Application Notes and Protocols for In Vitro Assays Using JMV 2959
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JMV 2959, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor (GHS-R1a), in various in vitro assays. This compound is a valuable tool for investigating the physiological roles of the ghrelin system and for screening potential therapeutic agents targeting GHS-R1a.[1][2]
Introduction to this compound
This compound is a 1,2,4-triazole (B32235) derivative that acts as a competitive antagonist at the ghrelin receptor GHS-R1a.[3] It has been extensively used in both in vitro and in vivo models to study the effects of blocking ghrelin signaling in various physiological and pathological processes, including appetite regulation, substance use disorders, and neuroprotection.[2][4]
Quantitative Data Summary
The following table summarizes the reported in vitro pharmacological parameters for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 32 nM | Competitive radioligand binding assay using 125I-[His9]-ghrelin in LLC-PK1 cells expressing human GHS-R1a. | [5] |
| Kb | 19 nM | Calculated from binding assay data. | [3][6] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kb (equilibrium dissociation constant for an antagonist) is a measure of the affinity of an antagonist for its receptor.
GHS-R1a Signaling Pathways
Activation of the GHS-R1a by its endogenous agonist, ghrelin, initiates a cascade of intracellular signaling events. This compound acts by blocking these ghrelin-induced pathways. The primary signaling cascade involves the Gαq protein, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][7] Downstream of these events, the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, can be activated.[7]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GHS-R1a receptor.
Materials:
-
HEK293 or CHO cells stably expressing human GHS-R1a
-
Cell homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.5, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., 125I-[His9]-ghrelin)
-
This compound
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture GHS-R1a expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of radioligand to each well.
-
Add varying concentrations of this compound (or vehicle for total binding and a high concentration of unlabeled ghrelin for non-specific binding) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit ghrelin-induced intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing GHS-R1a
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Plate GHS-R1a expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.[10]
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a GHS-R1a agonist (e.g., ghrelin at its EC80 concentration) to all wells simultaneously using the instrument's fluidics.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response as a function of the this compound concentration and fit the data to determine the IC50 for antagonism.
-
ERK1/2 Phosphorylation Assay
This protocol assesses the effect of this compound on ghrelin-induced phosphorylation of ERK1/2.
Materials:
-
HEK293 or CHO cells stably expressing GHS-R1a
-
Serum-free cell culture medium
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
-
Alternatively, a commercial HTRF or AlphaScreen p-ERK assay kit can be used.[11]
Procedure:
-
Cell Culture and Treatment:
-
Plate GHS-R1a expressing cells and grow to near confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.[12]
-
Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a GHS-R1a agonist for a short period (typically 5-10 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice to lyse the cells and solubilize proteins.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[12]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK levels as a function of this compound concentration to determine its inhibitory effect.
-
Note on HTRF/AlphaScreen Assays: These are homogeneous, no-wash assays that can be performed in a 96- or 384-well plate format, offering higher throughput compared to Western blotting.[13] The general principle of cell treatment is the same, but detection is based on fluorescence resonance energy transfer or singlet oxygen energy transfer, respectively. Follow the manufacturer's protocol for the specific kit used.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 7. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: JMV 2959 in HEK293 Cells Expressing GHS-R1a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JMV 2959, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the receptor. This document includes detailed protocols for key functional assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The ghrelin receptor, GHS-R1a, is a G-protein coupled receptor (GPCR) that plays a crucial role in energy homeostasis, appetite regulation, and growth hormone release. Its endogenous ligand is ghrelin. The GHS-R1a exhibits a high degree of constitutive activity, meaning it can signal in the absence of an agonist.[1][2] this compound is a 1,2,4-triazole-derived compound that acts as a potent GHS-R1a antagonist.[3][4] It is a valuable tool for studying the physiological and pathological roles of the ghrelin system and for the development of therapeutics targeting metabolic and substance use disorders.[5][6] HEK293 cells are a widely used in vitro model system for studying GPCRs due to their robust growth characteristics and high transfection efficiency.[7]
Data Presentation
The following tables summarize the quantitative data for this compound's activity at the GHS-R1a expressed in HEK293 cells.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | 32 nM | Not specified | Binding Assay | [3][8] |
| Kᵦ (dissociation constant) | 19 nM | Not specified | Binding Assay | [3] |
Table 2: Antagonistic Effect of this compound on Ghrelin-Induced Calcium Mobilization in HEK-GHS-R1a-EGFP Cells
| This compound Concentration | Ghrelin EC₅₀ (nM) | Fold Shift in Ghrelin EC₅₀ |
| 0 µM (Control) | ~1 | - |
| 0.01 µM | ~10 | ~10 |
| 0.1 µM | ~100 | ~100 |
| 1 µM | >1000 | >1000 |
Data in Table 2 is estimated from dose-response curves presented in existing research.
Signaling Pathways
Activation of GHS-R1a by an agonist like ghrelin in HEK293 cells leads to the activation of multiple downstream signaling pathways. A primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Another significant pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound acts by competitively blocking the binding of agonists to GHS-R1a, thereby inhibiting these downstream signaling events.
Caption: GHS-R1a signaling pathways in HEK293 cells.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the interaction of this compound with GHS-R1a in HEK293 cells.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom assay plates
-
This compound
-
Ghrelin (or other GHS-R1a agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed HEK293-GHS-R1a cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well. Culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. For example, 4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently aspirate the dye loading solution and wash the cells twice with 100 µL of assay buffer per well. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the desired volume of the this compound dilutions or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of ghrelin in assay buffer at a concentration that will give a final EC₈₀ response.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the ghrelin solution to the wells.
-
Continue to measure fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on agonist-induced phosphorylation of ERK1/2.
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
6-well or 12-well cell culture plates
-
Serum-free cell culture medium
-
This compound
-
Ghrelin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293-GHS-R1a cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.[7]
-
Stimulate the cells with ghrelin (e.g., 100 nM) for 5-10 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the normalized data to visualize the inhibitory effect of this compound.
-
Conclusion
This compound is a critical pharmacological tool for investigating the GHS-R1a signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the antagonistic properties of this compound in HEK293 cells expressing GHS-R1a. These assays are fundamental for understanding the molecular mechanisms of GHS-R1a function and for the screening and development of novel therapeutics targeting the ghrelin system.
References
- 1. researchgate.net [researchgate.net]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay with JMV 2959
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), the endogenous receptor for the hormone ghrelin, is a G-protein coupled receptor (GPCR) primarily involved in regulating appetite, energy homeostasis, and growth hormone release. Upon activation by ghrelin, the GHS-R1a couples to the Gαq/11 protein, initiating a signaling cascade that results in the mobilization of intracellular calcium. This calcium influx serves as a measurable downstream indicator of receptor activation.
JMV 2959 is a well-characterized, potent, and specific antagonist of the GHS-R1a receptor. It competitively binds to the receptor, thereby inhibiting ghrelin-mediated signaling. This property makes this compound a valuable tool for studying the physiological roles of the ghrelin system and for the development of therapeutics targeting conditions such as obesity and addiction.
These application notes provide a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the GHS-R1a receptor. The assay utilizes a fluorescent calcium indicator in a cell-based, high-throughput format, suitable for academic research and drug screening campaigns.
GHS-R1a Signaling Pathway
Activation of the GHS-R1a by its endogenous ligand, ghrelin, initiates a well-defined signaling cascade. The receptor couples to the Gq/11 subunit of the heterotrimeric G-protein. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This compound acts by blocking the initial binding of ghrelin to the GHS-R1a, thus preventing the initiation of this signaling pathway.
GHS-R1a signaling pathway and point of inhibition by this compound.
Experimental Protocol: Antagonist-Mode Calcium Mobilization Assay
This protocol details the steps to determine the inhibitory potency (IC50) of this compound against ghrelin-induced calcium mobilization in a cell line stably expressing the human GHS-R1a receptor.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GHS-R1a receptor (HEK-GHS-R1a).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin, concentration to be optimized for the specific cell line).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (or equivalent), prepared as a stock solution in anhydrous DMSO.
-
Dye Loading Buffer: Assay Buffer containing Fluo-4 AM and a probenecid (B1678239) solution (to prevent dye leakage).
-
Agonist: Human Ghrelin (octanoylated), prepared as a stock solution in sterile water or appropriate buffer and serially diluted in Assay Buffer.
-
Antagonist: this compound, prepared as a stock solution in DMSO and serially diluted in Assay Buffer.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescent microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation) capable of kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
Experimental Workflow
Workflow for the this compound antagonist calcium mobilization assay.
Step-by-Step Procedure
-
Cell Plating:
-
The day before the assay, harvest HEK-GHS-R1a cells and resuspend them in culture medium.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 25,000-50,000 cells per well (for 96-well plates) or 10,000-20,000 cells per well (for 384-well plates).
-
Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading buffer by diluting the Fluo-4 AM stock solution and probenecid into the Assay Buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM.
-
Aspirate the culture medium from the cell plates and wash each well once with Assay Buffer.
-
Add the dye loading buffer to each well and incubate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation and Pre-incubation:
-
During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Prepare a solution of ghrelin in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). The EC50 of ghrelin is reported to be around 88 nM, so an EC80 concentration would be in the range of 100-300 nM.[1][2] This needs to be determined empirically for the specific cell line and assay conditions.
-
After the dye loading incubation, gently wash the cells twice with Assay Buffer.
-
Add the this compound dilutions to the respective wells and incubate for 1 hour at room temperature or 37°C, protected from light.[3] Include wells with Assay Buffer only as a vehicle control.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescent microplate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler should then add the ghrelin solution (at the pre-determined EC80 concentration) to all wells simultaneously.
-
Continue to record the fluorescence intensity kinetically for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (ghrelin stimulation in the absence of this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the characterization of ghrelin and the inhibitory effect of this compound in a GHS-R1a mediated calcium mobilization assay.
| Compound | Parameter | Value | Cell Line | Assay Conditions |
| Ghrelin | EC50 | ~88 nM | HEK293-GHS-R1a | Calcium Mobilization Assay |
| This compound | IC50 (Binding) | 32 nM | - | Radioligand Binding Assay |
| This compound | Concentration | % Inhibition of Ghrelin (100 nM) Response | HEK293-GHS-R1a | Calcium Mobilization Assay |
| 10 nM | ~20% | |||
| 100 nM | ~50% | |||
| 1 µM | >90% |
Note: The IC50 value for this compound in a functional calcium mobilization assay is expected to be in a similar nanomolar range to its binding affinity. The percentage inhibition values are illustrative and should be determined experimentally.
Conclusion
This application note provides a comprehensive framework for utilizing a calcium mobilization assay to study the antagonistic properties of this compound on the GHS-R1a receptor. The detailed protocol and representative data serve as a valuable resource for researchers investigating the ghrelin system and for professionals in the field of drug discovery. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental process, facilitating a deeper understanding of the assay principles.
References
Application Notes and Protocols: ERK Phosphorylation Assay After JMV 2959 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 (p44/42 MAPK) is a key indicator of the activation of this pathway, making it a valuable readout for the activity of various upstream receptors, including G-protein coupled receptors (GPCRs). One such GPCR is the growth hormone secretagogue receptor type 1a (GHS-R1a), the target of the hormone ghrelin.
JMV 2959 is a potent and selective antagonist of the GHS-R1a receptor, with an IC50 of 32 nM.[1][2][3][4] By blocking the action of ghrelin and other GHS-R1a agonists, this compound can inhibit downstream signaling events, including the phosphorylation of ERK. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on ghrelin-induced ERK phosphorylation in a cell-based assay format. Two common methods for quantifying ERK phosphorylation are described: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The activation of GHS-R1a by ghrelin initiates a signaling cascade that leads to the phosphorylation of ERK. This process is primarily mediated through the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions mobilized by IP3, activates protein kinase C (PKC), which then phosphorylates and activates the downstream components of the MAPK/ERK pathway, ultimately leading to the phosphorylation of ERK1/2. This compound, as a GHS-R1a antagonist, blocks the initial step of this cascade, thereby preventing ghrelin-induced ERK phosphorylation.[5]
Experimental Workflow
The general workflow for assessing the effect of this compound on ERK phosphorylation involves several key steps. Initially, cells expressing GHS-R1a are cultured and seeded in appropriate plates. Following an overnight incubation, the cells are serum-starved to reduce basal ERK phosphorylation levels. The cells are then pre-treated with varying concentrations of this compound before being stimulated with a GHS-R1a agonist, such as ghrelin. After stimulation, the cells are lysed, and the lysates are processed for either Western blot analysis or an ELISA-based assay to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the inhibitory effect of this compound on ghrelin-induced ERK phosphorylation. The data is presented as the relative p-ERK/Total ERK ratio, normalized to the vehicle control.
| Treatment Group | This compound Conc. (nM) | Ghrelin Conc. (nM) | Relative p-ERK/Total ERK Ratio (Normalized) | Standard Deviation |
| Vehicle Control | 0 | 0 | 1.00 | 0.12 |
| Ghrelin Alone | 0 | 100 | 3.50 | 0.25 |
| This compound (10 nM) + Ghrelin | 10 | 100 | 2.80 | 0.21 |
| This compound (100 nM) + Ghrelin | 100 | 100 | 1.50 | 0.18 |
| This compound (1000 nM) + Ghrelin | 1000 | 100 | 1.10 | 0.15 |
| This compound Alone | 1000 | 0 | 0.95 | 0.10 |
Experimental Protocols
Protocol 1: Western Blotting for ERK Phosphorylation
This protocol details the steps for assessing ERK1/2 phosphorylation via Western blotting.
Materials:
-
GHS-R1a expressing cells (e.g., HEK293-GHS-R1a)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (hydrochloride salt)
-
Ghrelin
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding: Culture GHS-R1a expressing cells in appropriate medium. Seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash once with PBS. Add serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in serum-free medium to the desired final concentrations. Pre-treat the cells by adding the this compound solutions to the respective wells and incubate for 1 hour at 37°C.
-
Ghrelin Stimulation: Prepare a stock solution of ghrelin and dilute it in serum-free medium. Add the ghrelin solution to the wells to achieve the desired final concentration (e.g., 100 nM) and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample.
Protocol 2: ELISA for ERK Phosphorylation
This protocol provides a higher-throughput method for quantifying ERK phosphorylation.
Materials:
-
ERK Phosphorylation ELISA Kit (containing pre-coated plates, detection antibodies, substrate, and stop solution)
-
GHS-R1a expressing cells
-
Cell culture medium with 10% FBS
-
Serum-free cell culture medium
-
This compound
-
Ghrelin
-
PBS
-
Cell lysis buffer (as recommended by the ELISA kit manufacturer)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Seed GHS-R1a expressing cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Serum Starvation: Aspirate the growth medium, wash with PBS, and add serum-free medium. Incubate for at least 4 hours.
-
This compound Treatment: Prepare and add this compound dilutions to the wells and incubate for 1 hour at 37°C.
-
Ghrelin Stimulation: Add ghrelin solution to the wells and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol. This may involve adding a specific lysis buffer directly to the wells.
-
ELISA Procedure: Follow the specific instructions of the chosen ERK phosphorylation ELISA kit.[6] This typically involves:
-
Adding the cell lysates to the wells of the pre-coated microplate.
-
Incubating with a capture antibody.
-
Washing the wells.
-
Adding a detection antibody (often HRP-conjugated).
-
Washing the wells.
-
Adding the substrate solution and incubating for color development.
-
Adding the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: To normalize the results, a parallel plate can be run to determine the total ERK levels using a total ERK ELISA kit. Calculate the ratio of phosphorylated ERK to total ERK for each condition.
Logical Relationships
The experimental design for this assay is based on a clear logical relationship between the treatment conditions and the expected outcomes. The antagonist (this compound) is expected to block the effect of the agonist (ghrelin) on the downstream readout (ERK phosphorylation).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 345888, Ghrelin Receptor Antagonist, this compound, 97 (HPLC) [sigmaaldrich.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for JMV 2959 Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the internalization of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a) in response to the antagonist, JMV 2959. The protocols and data presented are essential for researchers investigating ghrelin signaling, GPCR pharmacology, and the development of therapeutic agents targeting metabolic and neuroendocrine disorders.
Introduction to this compound and GHSR1a Internalization
This compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1][2] The GHSR1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone release, appetite, and energy homeostasis. Receptor internalization is a key cellular mechanism for regulating GPCR signaling. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin and subsequent internalization into endocytic vesicles, a process often mediated by clathrin.[3][4] This desensitization process attenuates the cellular response to the agonist.
As an antagonist, this compound is expected to block the agonist-induced internalization of GHSR1a. Studying the effect of this compound on receptor internalization is critical for understanding its mechanism of action and for the development of drugs targeting the ghrelin system.
Quantitative Data Summary
| Parameter | Value / Condition | Reference |
| Compound | This compound | [5] |
| Target Receptor | Growth Hormone Secretagogue Receptor type 1a (GHSR1a) | [5] |
| Cell Line | HEK-293 cells stably expressing EGFP-tagged GHSR1a (HEK-GHSR-1a-EGFP) | [5] |
| Agonists Used | Ghrelin, MK-0677, L692,585 | [5] |
| This compound Concentrations | 0.01, 0.1, or 1 µM | [5] |
| Pre-incubation Time with this compound | 1 hour | [5] |
| Agonist Challenge Time | 1 hour | [5] |
| Readout | Intracellular intensity of EGFP fluorescence | [5] |
| Reported IC50 (Binding Assay) | 32 nM | [1] |
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based GHSR1a internalization assay to evaluate the antagonistic properties of this compound.
Protocol 1: this compound Inhibition of Agonist-Induced GHSR1a Internalization
Objective: To quantify the ability of this compound to inhibit ghrelin-induced internalization of GHSR1a in a cell-based assay.
Materials:
-
HEK-293 cells stably expressing EGFP-tagged GHSR1a (HEK-GHSR-1a-EGFP)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
This compound
-
Ghrelin (or other GHSR1a agonist)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Culture:
-
Culture HEK-GHSR-1a-EGFP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain stable expression.
-
Plate cells in 96-well, black-walled, clear-bottom imaging plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in serum-free DMEM.
-
Prepare a stock solution of ghrelin in an appropriate buffer. Further dilute to desired concentrations in serum-free DMEM.
-
On the day of the experiment, wash the cells once with warm PBS.
-
Add the diluted this compound solutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Following the pre-incubation, add the ghrelin solution to the wells to induce receptor internalization. Include a control with no ghrelin to measure basal internalization.
-
Incubate for 1 hour at 37°C.
-
-
Cell Fixation and Staining:
-
Aspirate the media and wash the cells twice with cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add DAPI solution to stain the nuclei for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope or a high-content imaging system. Capture both the EGFP and DAPI channels.
-
Quantify receptor internalization by measuring the intensity of intracellular EGFP fluorescence. This can be done by defining intracellular regions of interest based on the DAPI stain and measuring the mean EGFP intensity within these regions.
-
The percentage of internalization can be calculated relative to the agonist-only treated cells (maximum internalization) and the vehicle-treated cells (basal).
-
Plot the percentage of inhibition of internalization against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Visualizations
Agonist-Induced GHSR1a Internalization Pathway
The internalization of GHSR1a upon agonist binding is a multi-step process. It begins with receptor phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin. The binding of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization. β-arrestin also acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis into the cell.
Caption: Agonist-induced GHSR1a internalization pathway.
This compound Experimental Workflow
The following diagram illustrates the workflow for studying the effect of this compound on GHSR1a internalization.
Caption: Experimental workflow for this compound internalization assay.
Logical Relationship: this compound Antagonism
This diagram shows the logical relationship of how this compound, as an antagonist, blocks the agonist-induced signaling cascade that leads to receptor internalization.
Caption: this compound competitively antagonizes ghrelin at GHSR1a.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JMV 2959: A Potent Antagonist for Blocking Ghrelin-Induced Food Intake
Application Notes and Protocols for Researchers
Introduction
Ghrelin, a 28-amino acid peptide hormone primarily secreted by the stomach, is the only known circulating orexigenic hormone, potently stimulating appetite and food intake.[1][2] Its effects are mediated through the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein coupled receptor highly expressed in the hypothalamus, a key brain region for energy homeostasis.[1][2] The activation of GHS-R1a, particularly on Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons in the arcuate nucleus, triggers a signaling cascade that promotes hunger and food-seeking behavior.[2]
JMV 2959 is a potent and selective, non-peptide antagonist of the GHS-R1a.[1] Developed as a 1,2,4-triazole (B32235) derivative, this compound effectively blocks the actions of ghrelin, thereby reducing food intake.[1][3] These characteristics make this compound a valuable pharmacological tool for researchers studying the role of the ghrelin system in appetite regulation, obesity, and related metabolic disorders. This document provides detailed application notes and protocols for the use of this compound in blocking ghrelin-induced food intake.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
| IC₅₀ | 32 nM | GHS-R1a | Binding Assay | [1][4][5] |
| Kb | 19 nM | GHS-R1a | Dissociation Constant | [1][5] |
In Vivo Efficacy of this compound on Food Intake
| Animal Model | This compound Dose | Administration Route | Effect on Food Intake | Reference |
| Mice (C57BL/6J) | 9 mg/kg | Not Specified | Decreased food intake. | [6] |
| Mice (C57BL/6J) | 12 mg/kg | Not Specified | Decreased food intake. | [6] |
| Rats | 6 mg/kg | Not Specified | Significantly less food intake on the first and second days. | [7][8] |
| Rats | 8 µg | Intracerebroventricular (i.c.v.) | Total blockade of ghrelin-induced food intake. | [9] |
| Rats | 160 µg/kg | Subcutaneous (s.c.) | Reduced hexarelin-induced food intake. | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Ghrelin-Induced Food Intake in Mice
1. Objective: To evaluate the efficacy of this compound in blocking the orexigenic effects of exogenously administered ghrelin in mice.
2. Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Ghrelin (acylated)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., sterile saline, or as recommended by the supplier)
-
Standard chow diet
-
Metabolic cages for individual housing and food intake monitoring
-
Animal scale
-
Syringes and needles for administration
3. Methods:
-
Animal Acclimation:
-
House mice individually in metabolic cages for at least 3-5 days prior to the experiment to acclimate them to the new environment and handling.
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to water and standard chow.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Prepare a stock solution of ghrelin in sterile saline.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations for injection.
-
-
Experimental Procedure:
-
Divide the mice into at least four experimental groups:
-
Group 1: Vehicle (for this compound) + Saline (for ghrelin)
-
Group 2: Vehicle (for this compound) + Ghrelin
-
Group 3: this compound + Saline (for ghrelin)
-
Group 4: this compound + Ghrelin
-
-
At the beginning of the light cycle, remove all food from the cages.
-
Administer this compound (e.g., 9 or 12 mg/kg) or its vehicle via the desired route (e.g., intraperitoneal - i.p.).
-
After a pre-determined time (e.g., 30 minutes), administer ghrelin (e.g., 0.3 mg/kg, i.p.) or saline.
-
Immediately after the second injection, provide a pre-weighed amount of standard chow to each mouse.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the food intake in grams for each mouse at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound and ghrelin.
-
Visualizations
Signaling Pathway of Ghrelin and its Blockade by this compound
Caption: Ghrelin signaling pathway leading to increased food intake and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Logical Relationship of this compound Action
Caption: Logical flow demonstrating how this compound antagonizes the ghrelin pathway to reduce food intake.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 345888, Ghrelin Receptor Antagonist, this compound, 97 (HPLC) [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Locomotor Activity Assessment with JMV 2959
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor.[1] The ghrelin system, particularly the GHSR1a, is implicated in a variety of physiological processes beyond its role in appetite and energy homeostasis, including the modulation of reward pathways and locomotor activity.[2][3] The assessment of locomotor activity is a critical component in the preclinical evaluation of novel therapeutics, providing insights into potential sedative, stimulant, or other motor-related side effects. These application notes provide detailed protocols for assessing the impact of this compound on locomotor activity in rodents, present available quantitative data, and illustrate the underlying signaling pathway.
Data Presentation
The effects of this compound on spontaneous locomotor activity have been investigated in rodents, primarily using the open field test. The results vary across studies, which may be attributable to differences in experimental conditions, species, and baseline activity levels.
Table 1: Summary of this compound Effects on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Pre-treatment Time | Test Duration | Key Findings |
| Rat | 6 | Immediate | 60 min | Statistically significant difference in locomotor activity compared to the saline group.[4][5] |
| Rat | 0, 3, 6 | 20 min | Not specified | No significant effect of this compound dose alone on locomotion, although a trend for reduced locomotion was observed at 6 mg/kg.[1] |
| Rat (Sprague-Dawley) | 0, 0.5, 1, 2 | 20 min | 120 min | No main effect of this compound treatment on locomotor activity.[6] |
Note: The conflicting findings highlight the importance of careful experimental design and the need for comprehensive dose-response and time-course studies to fully characterize the effects of this compound on locomotor activity.
Experimental Protocols
The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[7][8]
Protocol 1: Assessment of Spontaneous Locomotor Activity Following this compound Administration
Objective: To quantify the effect of this compound on spontaneous horizontal and vertical locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Rodents (mice or rats)
-
Open field apparatus (e.g., 40x40 cm for mice, 100x100 cm for rats) with automated tracking system (infrared beams or video tracking)[9]
-
70% ethanol (B145695) for cleaning
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation:
-
House animals in the testing facility for at least one week prior to the experiment to acclimate to the environment.
-
On the day of testing, transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the room conditions.[10]
-
-
Apparatus Preparation:
-
Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before each animal is tested to remove any olfactory cues.[7]
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the appropriate vehicle at the desired concentrations (e.g., 0, 2, 3, 6 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a consistent volume (e.g., 1 ml/kg).
-
Allow for a consistent pre-treatment time before placing the animal in the open field arena (e.g., 20 minutes).
-
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.[7]
-
Immediately start the automated tracking system to record locomotor activity for a predetermined duration (e.g., 30-60 minutes).
-
The experimenter should leave the testing room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection:
-
The tracking system will automatically record various parameters. Key parameters for locomotor activity include:
-
Total Distance Traveled: The total distance the animal moves during the test session.
-
Horizontal Activity: The number of beam breaks or movements in the x-y plane.
-
Vertical Activity (Rearing): The number of times the animal rears on its hind legs.
-
Time Spent in Different Zones: The arena can be virtually divided into a central and a peripheral zone to assess anxiety-like behavior.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Data can be analyzed in time bins (e.g., 5-minute intervals) to assess the time-course of any observed effects.
-
Signaling Pathways and Visualizations
This compound exerts its effects by antagonizing the GHSR1a. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, can initiate several downstream signaling cascades.[11] In the context of locomotor activity, the modulation of dopaminergic pathways is of particular importance.[2] GHSR1a is expressed on dopaminergic neurons, and its activation can influence dopamine (B1211576) release, a key neurotransmitter in the regulation of motor control.[2]
By blocking the GHSR1a, this compound is hypothesized to attenuate the downstream signaling that would normally be initiated by ghrelin. This can lead to alterations in dopaminergic neurotransmission and consequently affect locomotor activity.
Caption: Simplified signaling pathway of GHSR1a and the antagonistic action of this compound.
Caption: Experimental workflow for assessing locomotor activity with this compound.
References
- 1. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghsr growth hormone secretagogue receptor [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. grokipedia.com [grokipedia.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Central vs. Peripheral Administration of JMV 2959
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ghrelin receptor antagonist, JMV 2959, with a focus on comparing the effects and methodologies of central versus peripheral administration. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] Ghrelin, the endogenous ligand for GHS-R1a, is a multifaceted hormone predominantly produced by the stomach that plays a significant role in stimulating appetite, regulating energy balance, and modulating reward pathways.[1][4] Consequently, this compound has been extensively investigated as a tool to probe the physiological functions of the ghrelin system and as a potential therapeutic agent for conditions such as obesity and addiction.[1][5][6]
Understanding the differential effects of central versus peripheral administration of this compound is crucial for elucidating the specific roles of central and peripheral ghrelin signaling in various physiological processes. Peripheral administration (e.g., intraperitoneal or subcutaneous injection) allows for systemic effects, while central administration (e.g., intracerebroventricular injection) bypasses the blood-brain barrier to directly target the central nervous system (CNS).[7]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the GHS-R1a, thereby blocking the downstream signaling cascades typically initiated by ghrelin. The GHS-R1a is a G-protein coupled receptor (GPCR) with high constitutive activity.[8] Upon ghrelin binding, GHS-R1a primarily signals through the Gαq pathway, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[8] The receptor can also couple to other G-proteins, influencing pathways involving PI3K/Akt and ERK.[8][9] By blocking these pathways, this compound can inhibit ghrelin-induced physiological responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administered peripherally and centrally across various experimental paradigms.
Table 1: Effects of Peripheral this compound Administration on Food and Drug-Related Behaviors
| Parameter | Animal Model | This compound Dose (Route) | Effect | Reference |
| Food Intake | Mice | 9 mg/kg (IP) | Decreased ethanol (B145695) and food intake. | [10] |
| Food Intake | Mice | 12 mg/kg (IP) | Decreased ethanol, water, and food intake. | [10] |
| Cocaine Self-Administration | Rats | 0.5, 1, 2 mg/kg (IP) | No significant effect on cocaine intake. | [6] |
| Cue-Reinforced Cocaine Seeking | Rats | 2 mg/kg (IP) | Decreased active lever pressing. | [6] |
| Oxycodone Self-Administration | Rats | 0.5, 1, 2 mg/kg (IP) | No significant effect on oxycodone intake. | [6] |
| Cue-Reinforced Oxycodone Seeking | Rats | 1 and 2 mg/kg (IP) | Decreased active lever pressing. | [6] |
| Amphetamine-Induced Locomotor Activity | Mice | 6 mg/kg (IP) | Attenuated locomotor stimulation. | [2] |
| Cocaine-Induced Locomotor Activity | Mice | 6 mg/kg (IP) | Attenuated locomotor stimulation. | [2] |
| Amphetamine-Induced Dopamine Release (NAcc) | Mice | 6 mg/kg (IP) | Attenuated dopamine release. | [2] |
| Cocaine-Induced Dopamine Release (NAcc) | Mice | 6 mg/kg (IP) | Attenuated dopamine release. | [2] |
| Morphine-Induced Conditioned Place Preference (CPP) | Rats | 6 mg/kg (IP) | Reduced environmental cue-induced CPP. | [4] |
| Locomotor Activity | Rats | 6 mg/kg (IP) | Significantly altered locomotor activity. | [4] |
Table 2: Effects of Central this compound Administration on Food Intake
| Parameter | Animal Model | This compound Dose (Route) | Effect | Reference |
| Chow Diet Intake (Fasted) | Rats | Not specified (intra-lPBN) | Decreased intake within 1 hour. | [11] |
| High-Fat Diet Intake (Fasted) | Rats | Not specified (intra-lPBN) | No significant effect. | [11] |
Note: Data on central administration of this compound is less abundant in the reviewed literature compared to peripheral administration.
Experimental Protocols
The following are detailed protocols for the peripheral and central administration of this compound in rodent models.
Protocol 1: Peripheral (Intraperitoneal) Administration of this compound in Rats
This protocol is designed for investigating the systemic effects of this compound on behaviors such as food intake, drug self-administration, and locomotor activity.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
Animal scale
-
Appropriate behavioral testing apparatus (e.g., operant chambers, open field arena)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., for a 2 mg/kg dose in a 300g rat with an injection volume of 1 mL/kg, the concentration would be 0.6 mg/mL).
-
Ensure the solution is fully dissolved and at room temperature before injection.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise injection volume.
-
Gently restrain the rat, exposing the abdomen. For a one-person technique, wrap the rat in a towel, leaving the abdomen exposed. For a two-person technique, one person restrains the rat while the other injects.
-
Locate the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of this compound solution or vehicle (saline).
-
-
Behavioral Testing:
-
Administer this compound or vehicle at a specified time before the behavioral test (e.g., 20 minutes prior).[6]
-
Place the animal in the testing apparatus and record the relevant behavioral measures (e.g., lever presses, distance traveled, food consumed).
-
Protocol 2: Central (Intracerebroventricular) Administration of this compound in Mice
This protocol involves a surgical procedure to implant a guide cannula, allowing for direct injection of this compound into the cerebral ventricles. This method is used to investigate the direct central effects of the compound, bypassing peripheral systems.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical tools (scalpel, drill, forceps)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Microinjection pump and Hamilton syringe
Procedure:
Part A: Stereotaxic Surgery for Cannula Implantation
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, mark the location for cannula implantation over the lateral ventricle.
-
Drill a small hole through the skull at the marked location.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp and allow the animal to recover for at least one week.
Part B: Intracerebroventricular Injection
-
Preparation of this compound Solution:
-
Dissolve this compound in aCSF to the final concentration. aCSF is recommended as it mimics the brain's extracellular fluid.
-
Load the solution into a Hamilton syringe connected to an injection cannula that extends slightly beyond the guide cannula.
-
-
Injection Procedure:
-
Gently restrain the conscious mouse and remove the dummy cannula.
-
Insert the injection cannula into the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) using a microinjection pump.
-
After the infusion, leave the injection cannula in place for an additional minute to prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
-
Behavioral Observation:
-
Immediately following the injection, place the animal in the appropriate testing environment and begin observation.
-
Discussion and Conclusion
The available data suggest that peripheral administration of this compound effectively attenuates reward-related behaviors and locomotor activity induced by drugs of abuse, as well as influencing food intake.[2][4][6][10] This indicates that peripherally administered this compound can cross the blood-brain barrier or that peripheral ghrelin signaling has a significant impact on central reward pathways.
Direct central administration of this compound into specific brain nuclei, such as the lateral parabrachial nucleus, has been shown to reduce food intake, suggesting a direct effect on central appetite-regulating circuits.[11] However, a comprehensive comparison of the dose-response and behavioral effects of this compound administered centrally versus peripherally is an area that warrants further investigation. Such studies would be invaluable in dissecting the relative contributions of central and peripheral ghrelin systems to various physiological and pathological states.
These application notes and protocols provide a framework for researchers to design and execute experiments aimed at further elucidating the distinct roles of central and peripheral ghrelin signaling using the antagonist this compound.
References
- 1. Ghrelin Signaling: GOAT and GHS-R1a Take a LEAP in Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 3. Rodent intracerebroventricular AAV injections [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JMV 2959 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JMV 2959, a potent ghrelin receptor (GHS-R1a) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, 1,2,4-triazole (B32235) derived compound that functions as a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It has an IC50 of 32 nM in binding assays.[3] this compound competitively binds to the GHS-R1a, blocking the downstream signaling typically initiated by its endogenous ligand, ghrelin.[1][2] Unlike agonists, this compound does not induce intracellular calcium mobilization on its own.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits poor solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[3] For in vivo studies, various solvent systems have been reported to achieve higher concentrations.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 25 mg/mL (49.15 mM) stock can be prepared.[3] To aid dissolution, gentle warming (up to 60°C) and sonication can be used.[3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[3]
Q4: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
In Solvent (Stock Solution): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in cell culture media?
While specific long-term stability data in various cell culture media is not extensively published, it is general good practice to prepare fresh dilutions of this compound in your experimental buffer or media from a frozen DMSO stock on the day of the experiment. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound has low aqueous solubility. The compound may be crashing out of solution when the DMSO concentration is lowered. | 1. Decrease Final Concentration: Try working with a lower final concentration of this compound in your assay. 2. Increase Final DMSO Concentration: If your experimental system allows, slightly increase the final percentage of DMSO. Ensure you run a vehicle control with the same DMSO concentration. 3. Use a Co-solvent/Formulation: For in vivo or some in vitro applications, consider using a formulation that improves solubility. Examples include: * 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] * 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] * 10% DMSO, 90% Corn Oil.[3] 4. Sonication/Vortexing: After dilution, briefly sonicate or vortex the solution to aid in keeping the compound dissolved. |
| Cloudiness or precipitate observed in the stock solution. | The compound may not be fully dissolved or may have precipitated out of solution during storage. | 1. Warm and Sonicate: Gently warm the stock solution to 37-60°C and sonicate until the solution is clear.[3] 2. Use Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO.[3] 3. Centrifuge: Before taking an aliquot for your experiment, centrifuge the stock solution tube at high speed for 1-2 minutes to pellet any undissolved compound. Carefully pipette the supernatant. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in experiments. | Degradation of this compound in the experimental solution. | 1. Prepare Fresh Solutions: Always prepare working dilutions of this compound from a frozen stock solution immediately before use. Do not store diluted aqueous solutions. 2. Minimize Light Exposure: Protect solutions containing this compound from light. 3. Check pH of Buffer: Although specific pH stability data is limited, significant deviations from neutral pH could potentially affect the stability of the compound. Ensure your buffers are at the correct pH. |
| Inconsistent results between experiments. | Inconsistent preparation of this compound solutions or degradation of the stock solution. | 1. Standardize Solution Preparation: Ensure a consistent protocol for preparing this compound solutions for every experiment. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.[3] 3. Use a New Stock: If you suspect your stock solution has degraded, prepare a fresh stock from the powder. |
Data Presentation
This compound Solubility Data
| Solvent System | Achievable Concentration | Molar Concentration | Appearance |
| 100% DMSO | ≥ 25 mg/mL | ≥ 49.15 mM | Clear Solution |
| Water | < 0.1 mg/mL | Insoluble | - |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 9.83 mM | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.09 mM | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.09 mM | Clear Solution |
Data summarized from MedChemExpress.[3]
This compound Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data summarized from MedChemExpress.[3]
Experimental Protocols
Protocol 1: In Vitro GHS-R1a Antagonist Assay (Calcium Mobilization)
This protocol describes how to test the antagonist activity of this compound by measuring its ability to inhibit ghrelin-induced calcium mobilization in cells expressing GHS-R1a.
1. Cell Culture:
- Culture HEK293 cells stably expressing human GHS-R1a in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- On the day of the experiment, perform serial dilutions of the this compound stock solution in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve 2X the final desired concentrations.
- Prepare a 2X stock of a known GHS-R1a agonist (e.g., ghrelin) at a concentration that elicits a submaximal response (e.g., EC80).
3. Calcium Assay:
- Wash the cell plate once with assay buffer.
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
- Wash the cells to remove excess dye.
- Add the 2X this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
- Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Add the 2X ghrelin solution to stimulate the cells and immediately begin measuring the fluorescence signal over time (typically 1-2 minutes).
4. Data Analysis:
- Calculate the change in fluorescence (Max - Min) for each well.
- Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
- Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the GHS-R1a receptor.
1. Membrane Preparation:
- Harvest HEK293 cells expressing GHS-R1a and homogenize them in a cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in binding buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, combine:
- Radiolabeled ghrelin (e.g., [125I]-His-Ghrelin) at a concentration near its Kd.
- A range of concentrations of unlabeled this compound.
- Cell membranes (typically 10-20 µg of protein per well).
- For non-specific binding, use a high concentration of unlabeled ghrelin (e.g., 1 µM).
- Incubate the plate for 1-2 hours at room temperature.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters several times with ice-cold binding buffer.
- Allow the filters to dry, then add scintillation cocktail.
- Count the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from all other measurements.
- Plot the percentage of specific binding against the log of the this compound concentration.
- Fit the data to a one-site competition binding equation to determine the Ki value.
Visualizations
GHS-R1a Signaling Pathway
Caption: GHS-R1a signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vitro Antagonist Assay
Caption: Workflow for an in vitro calcium mobilization antagonist assay.
References
- 1. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
JMV 2959 stock solution storage and longevity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of JMV 2959 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound is stable for extended periods when stored under the correct conditions. For optimal longevity, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][2] It is sparingly soluble in aqueous solutions.[1][2] To prepare a stock solution, dissolve this compound in your chosen solvent to the desired concentration. Gentle warming and sonication can be used to aid dissolution.[1] For in vivo applications, specific formulations using co-solvents may be required.[1]
Q3: What is the recommended storage condition and longevity for this compound stock solutions?
A: Once reconstituted, it is crucial to store this compound stock solutions at low temperatures to maintain stability. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is recommended, where it can be stable for up to 6 months.[1] For shorter-term storage, -20°C is also an option, with stability reported for 1 to 3 months.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution after preparation.[1][2][3]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A: Precipitation upon thawing can sometimes occur, especially with highly concentrated stock solutions. If you observe precipitation, you can try to redissolve the compound by gently warming the solution and vortexing or sonicating it.[1] To prevent this, consider preparing aliquots of a lower concentration for your working solutions.
Q5: I am observing inconsistent results in my experiments using a this compound stock solution. What could be the cause?
A: Inconsistent results can stem from several factors related to the stock solution's integrity. The most common causes include degradation due to improper storage, repeated freeze-thaw cycles, or contamination. It is also important to ensure the accuracy of the initial concentration measurement. If you suspect degradation, it is advisable to prepare a fresh stock solution.
Data Summary Tables
Table 1: Storage Conditions and Longevity of this compound
| Form | Storage Temperature | Longevity | Citations |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution | -80°C | 6 months | [1] |
| -20°C | 1-3 months | [1][2][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | 25 mg/mL to 100 mg/mL | [1][2] |
| Water | < 0.1 mg/mL to 5 mg/mL | [1][2] |
Note: There are discrepancies in the reported solubility in water. It is recommended to empirically determine the solubility for your specific application.
Experimental Protocols
Protocol for Assessing Stock Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of a this compound stock solution over time.
-
Preparation of Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Immediately dilute a small aliquot of this stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
Prepare a sample for HPLC analysis by diluting it in the same manner as the T=0 sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound in the chromatograms from the stored samples to the peak area of the T=0 sample.
-
A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Calculate the percentage of the remaining this compound at each time point.
-
Visualizations
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
References
potential off-target effects of JMV 2959
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of JMV 2959 in research settings. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It competitively binds to this receptor, inhibiting the downstream signaling typically initiated by its endogenous ligand, ghrelin.
Q2: Are there any known off-target effects of this compound?
Q3: We observed a decrease in food and water intake in our animal models after administering this compound. Is this an off-target effect?
This is a well-documented on-target effect of this compound. Ghrelin is known as the "hunger hormone," and by blocking its receptor, this compound is expected to reduce food intake.[3][4][5] Studies have shown that administration of this compound can lead to a significant reduction in food and water consumption, as well as a decrease in body weight.[5] This is a direct consequence of GHS-R1a antagonism in the central nervous system and periphery.
Q4: Our experiment involves behavioral assessments, and we've noticed changes in locomotor activity. Could this be an unintended side effect?
Alterations in locomotor activity have been reported with this compound administration.[3] This is likely an on-target effect related to the modulation of the ghrelin system, which is known to be involved in reward-seeking and motivated behaviors. The specific effect can be dose-dependent.[1] Therefore, it is crucial to have a vehicle-treated control group to properly attribute these behavioral changes to the action of this compound.
Q5: Does this compound affect growth hormone (GH) secretion?
Yes, this is an expected on-target effect. The GHS-R1a was initially identified for its role in stimulating GH release.[2][6] As a GHS-R1a antagonist, this compound is expected to suppress the release of growth hormone.[6]
Troubleshooting Guides
Issue 1: Unexpected Changes in Animal Behavior or Physiology
-
Problem: You observe unexpected behavioral or physiological changes in your animal models that do not seem directly related to your experimental hypothesis.
-
Troubleshooting Steps:
-
Review On-Target Effects: First, consult the known on-target effects of GHS-R1a antagonism, such as decreased food intake, altered locomotion, and suppressed GH secretion. Your observations may be a manifestation of these primary effects.
-
Dose-Response Analysis: If not already done, perform a dose-response study. Some effects may only become apparent at higher concentrations. A lower dose might retain the desired on-target effect while minimizing other physiological changes.
-
Control Groups: Ensure you are using appropriate control groups, including a vehicle-only group, to confirm that the observed effects are due to this compound and not the vehicle or experimental procedure.
-
Literature Search: Conduct a thorough literature search for studies using this compound in similar models to see if your observations have been previously reported.
-
Issue 2: Inconsistent or Lack of Efficacy in an In Vitro Assay
-
Problem: this compound does not appear to be antagonizing ghrelin-induced activity in your cell-based assay.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your cell line endogenously expresses GHS-R1a or has been successfully transfected to express the receptor at sufficient levels.
-
Ligand Concentration: Ensure you are using an appropriate concentration of ghrelin or another GHS-R1a agonist. The concentration of this compound needed for effective antagonism will depend on the concentration of the agonist used.
-
Compound Integrity: Confirm the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation. Stock solutions are generally stable for up to 3 months at -20°C.[7]
-
Assay Conditions: Review your assay buffer and conditions. The binding affinity and efficacy of this compound could be sensitive to pH, temperature, and the presence of certain ions.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 32 nM | Human | Competitive binding assay with 125I-[His9]-ghrelin | [1] |
| Kb | 19 nM | Not Specified | Binding Assay | [8] |
Experimental Protocols
Protocol 1: In Vitro GHS-R1a Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound for the GHS-R1a receptor.
-
Methodology:
-
Cell Culture: Use a cell line expressing the human GHS-R1a receptor, such as LLC-PK1 cells.
-
Radioligand: Utilize a radiolabeled GHS-R1a agonist, for example, 125I-[His9]-ghrelin.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis.
-
Protocol 2: In Vivo Assessment of Food Intake in Rodents
-
Objective: To evaluate the effect of this compound on food consumption.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6J mice.
-
Acclimation: Acclimate the animals to individual housing and the specific diet to be used.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Food Measurement: Provide a pre-weighed amount of food and measure the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-injection.
-
Data Analysis: Calculate the cumulative food intake and compare the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
Caption: Workflow for assessing the effect of this compound on food intake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 6. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 345888, Ghrelin Receptor Antagonist, this compound, 97 (HPLC) [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Optimizing JMV 2959 Dosage for Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing JMV 2959 dosage for behavioral studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of dose-dependent effects to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] By blocking this receptor, this compound inhibits the signaling pathways normally activated by ghrelin, a hormone primarily known for its role in stimulating appetite and growth hormone release.[1] Its mechanism of action makes it a valuable tool for investigating the role of the ghrelin system in various physiological and behavioral processes, including feeding, addiction, and memory.[1][2]
Q2: What are the common behavioral applications of this compound?
A2: this compound is widely used in preclinical behavioral research to study conditions where the ghrelin system is implicated. These include:
-
Substance Use Disorders: Investigating the role of ghrelin in the rewarding and reinforcing properties of drugs of abuse such as cocaine, opioids, alcohol, and nicotine.[3][4][5] this compound has been shown to be effective in reducing drug-seeking behaviors.[3][4][5]
-
Feeding Behavior: Examining the mechanisms of appetite control and food motivation.[2]
-
Memory and Cognition: Exploring the influence of the ghrelin system on learning and memory processes.
Q3: What is a typical effective dose range for this compound in rodents?
A3: The effective dose of this compound can vary depending on the specific behavioral paradigm, the animal species and strain, and the route of administration. However, a general effective dose range observed in published studies is between 0.5 mg/kg and 6 mg/kg for both rats and mice, typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][6] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions.
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: this compound is reported to be a selective antagonist for the GHS-R1a receptor.[2] While comprehensive public data on off-target binding profiles and toxicity is limited, the doses typically used in behavioral studies are generally well-tolerated. However, at higher doses (e.g., exceeding 3 mg/kg in rats), non-specific behavioral effects, such as alterations in locomotor activity, have been reported.[3] It is always recommended to include appropriate control groups to monitor for any potential confounding effects.
Q5: How should I prepare and administer this compound?
A5: this compound is typically supplied as a powder and should be dissolved in a suitable vehicle, most commonly sterile saline (0.9% NaCl). Ensure the compound is fully dissolved before administration. The standard routes of administration for behavioral studies are intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The pretreatment time, the interval between drug administration and the behavioral test, is a critical parameter and should be determined based on the pharmacokinetic profile of the compound and the specific experimental design. A common pretreatment time used in several studies is 20 minutes.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect at the tested dose. | Suboptimal Dosage: The dose may be too low to elicit a significant effect in your specific paradigm. | Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 0.5, 1, 2, and 4 mg/kg) to determine the optimal effective dose for your experiment. |
| Timing of Administration: The pretreatment time may not be optimal for achieving peak receptor occupancy during the behavioral test. | Pharmacokinetic Considerations: Review available pharmacokinetic data for this compound and consider adjusting the pretreatment time. If data is unavailable, a time-course study may be necessary. | |
| Experimental Design: The behavioral assay may not be sensitive enough to detect the effects of GHS-R1a antagonism. | Assay Optimization: Ensure your behavioral paradigm is well-validated and sensitive to the variable you are measuring. Consider using a different behavioral test that is more directly modulated by the ghrelin system. | |
| Unexpected changes in general activity (hyper- or hypo-activity). | Dose is too high: Higher doses of this compound (typically >3 mg/kg in rats) have been reported to affect locomotor activity, which can confound the interpretation of results from other behavioral tests.[3] | Dose Adjustment: Reduce the dose to a range that has been shown to be effective without causing significant changes in general motor function (e.g., 0.5-2 mg/kg).[3] Appropriate Controls: Always include a vehicle-treated control group and a this compound-only group to assess the drug's effect on locomotor activity in your specific setup. |
| High variability in behavioral responses between subjects. | Inconsistent Drug Administration: Improper injection technique or inaccurate dosing can lead to variability. | Standardize Procedures: Ensure all experimenters are proficient in the chosen administration technique and that doses are calculated accurately based on the most recent body weights. |
| Biological Variability: Individual differences in metabolism, receptor density, or stress levels can contribute to varied responses. | Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power. Acclimation: Ensure all animals are adequately habituated to the experimental environment and handling procedures to minimize stress. | |
| Precipitation of this compound in the vehicle. | Solubility Issues: The concentration of this compound may be too high for the chosen vehicle, or the vehicle may be inappropriate. | Vehicle Optimization: If using saline and encountering solubility issues, gentle warming or sonication may help. If problems persist, consult the manufacturer's guidelines or relevant literature for alternative vehicle recommendations. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Summary of this compound Dosages and a Selection of their Behavioral Effects in Rodents
| Dose (mg/kg) | Species/Strain | Route of Admin. | Behavioral Test | Observed Effect | Citation |
| 0.5, 1, 2 | Rat (Sprague-Dawley) | i.p. | Cocaine Self-Administration | No significant effect on cocaine intake. | [3][5] |
| 2 | Rat (Sprague-Dawley) | i.p. | Cue-Reinforced Cocaine Seeking | Suppressed cue-reinforced cocaine seeking. | [3] |
| 1, 2 | Rat (Sprague-Dawley) | i.p. | Cue-Reinforced Oxycodone Seeking | Suppressed cue-reinforced oxycodone seeking. | [3] |
| 0.5, 1, 2 | Rat (Sprague-Dawley) | i.p. | Oxycodone Self-Administration | No significant effect on oxycodone intake. The highest dose (2 mg/kg) increased the latency to the first response. | [3][5] |
| 3, 6 | Rat | i.p. | Nicotine-Induced Locomotor Sensitization | Attenuated the development of nicotine-induced locomotor sensitization. 6 mg/kg alone produced some reduction in locomotion. | [7] |
| 12 | Mouse | i.p. | Alcohol Binge-Like Drinking | Reduced alcohol intake. | [8] |
Experimental Protocols
Conditioned Place Preference (CPP) for Assessing the Rewarding Properties of a Drug
This protocol provides a general framework for a CPP experiment. Specific parameters should be optimized for the drug and species being studied.
1. Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a neutral central chamber. Guillotine doors separate the chambers.
2. Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference; Day 1-3):
-
Place each animal in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to determine any initial preference. A biased design will pair the drug with the initially non-preferred chamber, while an unbiased design will randomly assign the drug-paired chamber.[9]
-
-
Phase 2: Conditioning (Days 4-9):
-
This phase consists of alternating drug and vehicle conditioning sessions.
-
Drug Conditioning: Administer the drug of interest (e.g., morphine, 10 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for 30-45 minutes.
-
Vehicle Conditioning: On alternate days, administer the vehicle (e.g., saline, 1 ml/kg, i.p.) and confine the animal to the other outer chamber for the same duration.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Test Day; Day 10):
-
Place the animal in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
-
3. This compound Administration:
-
To test the effect of this compound on the acquisition of CPP, administer this compound (at the desired dose) prior to the drug of interest during the conditioning phase.
-
To test the effect on the expression of CPP, administer this compound prior to the post-conditioning test.
Mandatory Visualization
Caption: GHS-R1a signaling and this compound antagonism.
Caption: General workflow for a behavioral study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Open-source software for automated rodent behavioral analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: JMV 2959 and its Impact on Basal Food Intake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the effects of JMV 2959 on basal food intake. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The GHS-R1a is a G protein-coupled receptor (GPCR) that mediates the orexigenic (appetite-stimulating) effects of ghrelin.[3] By blocking this receptor, this compound is expected to inhibit ghrelin-induced signaling pathways that regulate hunger and food intake.
Q2: What is the reported effect of this compound on basal food intake?
The effect of this compound on basal food intake, specifically standard chow, has yielded some conflicting results in preclinical studies. Some studies report that this compound administration in rats does not affect basal food intake.[2][4] However, other research has shown that rats injected with this compound exhibit a significant reduction in food intake, particularly on the first and second days following administration.[5] Furthermore, one study in overnight-fasted rats demonstrated that this compound decreased chow intake within the first hour of administration.[6] These discrepancies may be attributable to differences in experimental conditions such as the specific rodent strain, dose, and fasting state.
Q3: How does this compound affect the intake of palatable or rewarding food?
In contrast to its variable effects on basal food intake, this compound consistently demonstrates a reduction in the intake of rewarding or highly palatable food.[7][8] This suggests that the ghrelin system, which this compound antagonizes, plays a more significant role in the hedonic aspects of feeding rather than the homeostatic regulation of basal caloric intake.
Q4: What are the known downstream signaling pathways affected by this compound?
As an antagonist of the GHS-R1a, this compound blocks the intracellular signaling cascades initiated by ghrelin. Upon activation by ghrelin, the GHS-R1a receptor stimulates several downstream pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium and activates protein kinase C (PKC).[9] Other activated pathways include the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[10][11] These signaling events ultimately modulate the expression and activity of orexigenic neuropeptides in the hypothalamus, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which are critical for stimulating appetite.[12]
Troubleshooting Guide
Issue 1: No significant effect of this compound on basal food intake is observed.
-
Possible Cause 1: Dose Selection. The dose of this compound may be insufficient to produce a significant effect on basal feeding in your experimental model.
-
Possible Cause 2: Animal's Metabolic State. The effect of GHS-R1a antagonism on basal intake may be more pronounced in animals under specific metabolic conditions (e.g., fasted vs. ad libitum fed).
-
Recommendation: Consider evaluating the effect of this compound in overnight-fasted animals, as this may unmask a more significant effect on food intake.[6]
-
-
Possible Cause 3: Acclimation Period. Animals may require a sufficient acclimation period to the experimental setup and handling to ensure that stress does not confound the feeding data.
-
Recommendation: Ensure a proper acclimation period of at least 3-5 days before the start of the experiment.
-
Issue 2: A decrease in basal food intake is observed, but it is transient.
-
Possible Cause 1: Pharmacokinetics of this compound. The observed effect may be limited to the period of maximum drug exposure.
-
Recommendation: Conduct a time-course experiment to measure food intake at multiple time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile of this compound. One study noted the effect was most significant in the first two days.[5]
-
-
Possible Cause 2: Compensatory Mechanisms. The animal's physiological systems may adapt to the blockade of the ghrelin receptor over time, leading to a normalization of food intake.
-
Recommendation: For longer-term studies, consider a study design that includes intermittent dosing or monitoring of other metabolic parameters that might indicate compensatory changes.
-
Issue 3: High variability in food intake data between animals.
-
Possible Cause 1: Individual Differences in Ghrelin Sensitivity. Animals may have inherent variations in their ghrelin system sensitivity.
-
Recommendation: Increase the sample size per group to enhance statistical power and minimize the impact of individual variability.
-
-
Possible Cause 2: Environmental Stressors. Noise, light cycles, and cage conditions can all influence feeding behavior.
-
Recommendation: Maintain a consistent and controlled experimental environment to minimize stress-induced alterations in food intake.
-
Quantitative Data
Table 1: Summary of this compound Effects on Food and Water Intake in Rodents
| Species | Dose | Route of Administration | Effect on Basal (Chow) Food Intake | Effect on Palatable Food Intake | Effect on Water Intake | Reference |
| Rat | 12 mg/kg/day | Intraperitoneal (i.p.) | No effect | Decreased | Not Reported | [7] |
| Rat | 6 mg/kg | Intraperitoneal (i.p.) | Decreased (on days 1 and 2) | Not Reported | Decreased (on days 2 and 3) | [5] |
| Rat | Not Specified | Intra-lateral parabrachial nucleus | Decreased (within 1 hour in fasted rats) | No effect on High-Fat Diet | Not Reported | [6] |
| Rat | 1, 3, 6 mg/kg | Intraperitoneal (i.p.) | No significant effect on its own | Reduces hexarelin-induced intake | Not Reported | [1][13] |
Experimental Protocols
Protocol 1: Acute Assessment of this compound on Basal Food Intake in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old) are individually housed in metabolic cages that allow for automated food intake monitoring.
-
Acclimation: Allow mice to acclimate to the new cages and environment for at least 5 days prior to the experiment. Ensure ad libitum access to standard chow and water.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse, prepare a 0.75 mg/mL solution to inject 100 µL). Prepare a vehicle control of sterile saline.
-
Administration: At the beginning of the dark cycle, administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.
-
Food Intake Measurement: Monitor cumulative food intake continuously using the metabolic cages for at least 24 hours post-injection. Pay close attention to the intake at earlier time points (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Analyze the data using an appropriate statistical test, such as a two-way repeated-measures ANOVA, to compare the food intake between the this compound and vehicle groups over time.
Protocol 2: Chronic Assessment of this compound on Basal Food Intake and Body Weight in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed.
-
Acclimation: Acclimate rats to handling and daily injection procedures with saline for 5-7 days.
-
This compound Preparation: Prepare this compound and vehicle solutions as described in Protocol 1, adjusting the concentration for the larger animal weight.
-
Administration: Administer this compound (e.g., 6 mg/kg) or vehicle i.p. once daily, 30 minutes before the onset of the dark cycle, for a period of 7 days.
-
Measurements:
-
Food Intake: Measure the amount of chow consumed daily by weighing the food hopper at the same time each day.
-
Body Weight: Record the body weight of each rat daily before the injection.
-
-
Data Analysis: Use a two-way repeated-measures ANOVA to analyze the daily food intake and body weight changes between the treatment groups over the 7-day period.
Visualizations
Caption: GHS-R1a signaling pathway in appetite regulation.
Caption: General workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. What are ghrelin antagonists and how do they work? [synapse.patsnap.com]
- 4. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. ghs-r1a.com [ghs-r1a.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: JMV 2959 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing JMV 2959 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound has low aqueous solubility.[1] | For in vitro studies, dissolve in DMSO (up to 25 mg/mL with sonication and warming to 60°C).[1] For in vivo studies, a common vehicle is 2% dimethyl sulfoxide (B87167) (DMSO) in saline or corn oil.[1][2][3] Always use freshly opened DMSO as it is hygroscopic.[1] |
| Precipitation of this compound in Solution | The compound may precipitate out of solution, especially at lower temperatures or after freeze-thaw cycles. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months) to minimize freeze-thaw cycles.[1][4] |
| Inconsistent or Unexpected Behavioral Results | The dose of this compound may not be optimal for the specific animal model or behavioral paradigm. The timing of administration relative to the behavioral test is critical. | Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Doses ranging from 1 to 12 mg/kg have been used in rodents.[5][6] Administer this compound at a consistent time point before the behavioral test (e.g., 20-30 minutes prior).[5] |
| No Effect of this compound on Basal Food Intake | This compound is a ghrelin receptor antagonist and may not affect food intake in satiated animals or in the absence of a ghrelin-induced stimulus.[4] | Test the effect of this compound in models where the ghrelin system is activated, such as in fasted animals or after administration of a ghrelin receptor agonist like ghrelin or hexarelin.[4] |
| This compound Appears to Degrade | Improper storage of the compound or solutions. | Store the powdered form of this compound at -20°C for up to 3 years.[1] Once in solution, store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][4] It blocks the binding of ghrelin and other GHS-R1a agonists to the receptor, thereby inhibiting its downstream signaling.[7]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: A commonly used vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injection of this compound is a solution of 2% DMSO in sterile saline.[2][3] For some applications, it can also be dissolved in a mixture of DMSO and corn oil.[1]
Q3: What are the typical effective doses of this compound in rodents?
A3: The effective dose of this compound can vary depending on the animal model and the specific experiment. Doses in the range of 1-10 mg/kg have been shown to be effective in rats and mice for influencing behaviors such as drug-seeking and food intake.[5][6][8]
Q4: How should this compound be stored?
A4: The solid powder should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] Avoid repeated freeze-thaw cycles.[1]
Q5: Does this compound cross the blood-brain barrier?
A5: Yes, this compound is a centrally active GHS-R1a antagonist, indicating that it can cross the blood-brain barrier to exert its effects on the central nervous system.[9]
Experimental Protocols
Conditioned Place Preference (CPP) Assay
This protocol is designed to assess the effect of this compound on the rewarding properties of a substance.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)
-
Drug of interest (e.g., morphine, cocaine)
-
CPP apparatus with at least two distinct compartments
-
Rodents (rats or mice)
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the entire CPP apparatus for 15-20 minutes to reduce novelty-induced effects.
-
Record the time spent in each compartment to establish baseline preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.[10]
-
-
Conditioning (Days 2-9):
-
This phase typically lasts for 8 days, with alternating injections of the drug and vehicle.
-
On drug conditioning days, administer the drug of interest and confine the animal to one of the compartments for 30-45 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
To test the effect of this compound on the acquisition of CPP, administer this compound (e.g., 3 or 6 mg/kg, i.p.) 20-30 minutes before the drug of interest on conditioning days.[5]
-
-
Testing (Day 10):
-
Administer vehicle to all animals.
-
To test the effect of this compound on the expression of CPP, administer this compound (e.g., 1, 3, or 6 mg/kg, i.p.) 20-30 minutes before placing the animals in the apparatus.[5]
-
Place the animal in the neutral central area (if applicable) and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase.
-
Compare the CPP scores between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Intravenous Self-Administration (IVSA) Assay
This protocol evaluates the effect of this compound on the motivation to self-administer a drug.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)
-
Drug for self-administration (e.g., cocaine, oxycodone)
-
Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump
-
Surgically catheterized rodents
Procedure:
-
Acquisition of Self-Administration:
-
Train the animals to press the active lever to receive an intravenous infusion of the drug. The inactive lever has no programmed consequences.
-
Continue training sessions (e.g., 2 hours daily) until a stable baseline of responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).[8]
-
-
This compound Treatment:
-
Once a stable baseline is established, begin the this compound treatment phase.
-
In a within-subjects design, administer different doses of this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) or vehicle 20-30 minutes before the start of the self-administration session.[8] The order of doses should be counterbalanced across animals.
-
Data Analysis:
-
Record the number of active and inactive lever presses, and the number of infusions earned during each session.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on drug intake.
Food Intake Assay
This protocol assesses the effect of this compound on food consumption.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)
-
Optional: Ghrelin receptor agonist (e.g., ghrelin, hexarelin)
-
Standard laboratory chow
-
Metabolic cages or standard housing with pre-weighed food
-
Rodents
Procedure:
-
Acclimation:
-
Individually house the animals and allow them to acclimate to the cages and the presence of pre-weighed food.
-
-
Fasting (Optional but Recommended):
-
To enhance the effect of a ghrelin antagonist, fast the animals for a period (e.g., 12-24 hours) before the experiment.
-
-
This compound Administration:
-
Food Measurement:
-
Provide a pre-weighed amount of food immediately after injections.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.[6]
-
Data Analysis:
-
Calculate the cumulative food intake at each time point.
-
Compare the food intake between the this compound-treated and vehicle-treated groups using t-tests or ANOVA.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 32 nM | GHS-R1a binding assay | [4] |
| K_b_ | 19 nM | Dissociation constant | [4] |
| Effective Dose (Rats) | 160 µg/kg (s.c.) | Reduction of hexarelin-induced food intake | [4] |
| Effective Dose (Rats) | 1-6 mg/kg (i.p.) | Attenuation of drug-seeking behaviors | [5][8] |
| Effective Dose (Mice) | 9-12 mg/kg (i.p.) | Reduction of ethanol (B145695) and food intake | [6] |
Visualizations
Ghrelin Signaling Pathway
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for this compound In Vivo Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. What are GHSR antagonists and how do they work? [synapse.patsnap.com]
- 8. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
Technical Support Center: JMV 2959 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JMV 2959 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of action for this compound in vivo?
Q2: What is the recommended dose range for this compound in rodents?
The effective dose of this compound varies depending on the research question and animal model. In rats, doses ranging from 0.5 to 6 mg/kg have been used to study its effects on drug-seeking behaviors.[2][3] For instance, a 2 mg/kg dose was effective in suppressing cue-reinforced cocaine-seeking, while 1 and 2 mg/kg doses were effective for oxycodone-seeking.[3] In mice, higher doses of 9 and 12 mg/kg have been used to investigate effects on ethanol (B145695) and food intake.[4] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be administered for in vivo studies?
The most common route of administration for this compound in published studies is intraperitoneal (i.p.) injection.[1][2][3] The compound is often dissolved in a vehicle such as 2% dimethyl sulfoxide (B87167) (DMSO).[3] The pre-treatment time, the interval between this compound administration and the behavioral test, is a critical parameter. In many drug-seeking paradigms, a pre-treatment time of 20 minutes has been utilized.[2]
Q4: Does this compound affect locomotor activity?
At effective doses for suppressing drug-seeking behavior (0.5-2 mg/kg, i.p.) in rats, this compound has been reported to not significantly alter locomotor activity.[2] However, at a higher dose of 6 mg/kg, it has been shown to alter locomotor activity in rats.[1] It is advisable to include a locomotor activity test as a control experiment to ensure that the observed effects on your primary outcome are not due to sedation or hyperactivity.
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[5] Ghrelin, the endogenous ligand for GHS-R1a, is known as the "hunger hormone" and plays a role in appetite, metabolism, and reward pathways.[6] By blocking the GHS-R1a, this compound can inhibit the effects of ghrelin.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound | Inadequate Dose: The dose may be too low for the specific animal model or behavioral paradigm. | Perform a dose-response study to determine the optimal effective dose. |
| Timing of Administration: The pre-treatment time may not be optimal for the peak effect of the compound to coincide with the behavioral test. | Vary the pre-treatment time (e.g., 20, 40, 60 minutes) to find the optimal window for your experiment. | |
| Route of Administration: The chosen route of administration may not be providing sufficient bioavailability. | While intraperitoneal injection is most common, consider other routes if feasible and justifiable for your research question. | |
| High variability in results | Animal-to-animal variation: Individual differences in metabolism and receptor expression can lead to variability. | Increase the sample size per group to improve statistical power. Ensure consistent handling and experimental conditions for all animals. |
| Inconsistent Drug Preparation: The compound may not be fully dissolved or may have degraded. | Prepare fresh solutions of this compound for each experiment. Ensure the vehicle used is appropriate and consistent. | |
| Unexpected side effects (e.g., sedation) | Dose is too high: The dose may be in a range that affects general activity levels. | Reduce the dose and conduct a dose-response curve. Include a locomotor activity test to assess non-specific motor effects. |
Quantitative Data Summary
| Animal Model | Dose | Route of Admin. | Effect Measured | Duration of Effect/Timing of Measurement | Reference |
| Male Sprague-Dawley Rats | 0.5, 1, 2 mg/kg | i.p. | Cocaine Self-Administration | 60-minute session | [2] |
| Male Sprague-Dawley Rats | 2 mg/kg | i.p. | Cue-Reinforced Cocaine-Seeking | 60-minute session | [2][3] |
| Male Sprague-Dawley Rats | 1, 2 mg/kg | i.p. | Cue-Reinforced Oxycodone-Seeking | 60-minute session | [2][3] |
| Male Sprague-Dawley Rats | 0-2 mg/kg | i.p. | Locomotor Activity | 2-hour session | [2] |
| Male C57BL/6J Mice | 9, 12 mg/kg | i.p. | Ethanol and Food Intake | Measured at 4 and 24 hours | [4] |
| Rats | 6 mg/kg | i.p. | Morphine Reward Memory | Inhibitory effect lasted for 7 days | [1] |
| Rats | 6 mg/kg | i.p. | Locomotor Activity | 60-minute session | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Cue-Reinforced Drug-Seeking in Rats
-
Animals: Male Sprague-Dawley rats are commonly used.[2]
-
Drug Self-Administration Training: Rats are trained to self-administer a drug (e.g., cocaine, oxycodone) by pressing a lever, which is paired with a cue (e.g., a light and a tone).
-
Extinction Training: Following stable self-administration, the drug and cues are withheld, and lever pressing is extinguished.
-
This compound Administration: Prior to the reinstatement test, rats are administered this compound (e.g., 0, 1, or 2 mg/kg, i.p.) with a pre-treatment time of 20 minutes.[2]
-
Reinstatement Test: The drug-associated cues are presented, and the number of presses on the previously active and inactive levers is recorded for a set duration (e.g., 60 minutes).[2][3]
Protocol 2: Assessment of this compound on Ethanol Intake in Mice
-
Animals: Male C57BL/6J mice are a suitable model.[4]
-
Two-Bottle Choice Paradigm: Mice are given 24-hour access to two bottles, one containing water and the other an ethanol solution.[4]
-
This compound Administration: this compound (e.g., 9 or 12 mg/kg, i.p.) or vehicle is administered.[4]
-
Data Collection: Ethanol, water, and food intake are measured at specific time points post-injection, for example, at 4 and 24 hours.[4]
Visualizations
References
- 1. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain penetration, target engagement, and disposition of the blood-brain barrier-crossing bispecific antibody antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
JMV 2959 Conditioned Place Preference (CPP) Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JMV 2959 in conditioned place preference (CPP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2] The GHS-R1a is the receptor for ghrelin, a peptide hormone involved in regulating appetite, food intake, and the rewarding effects of addictive substances.[3][4] By blocking the GHS-R1a, this compound can inhibit the rewarding properties of various drugs of abuse.[3][4][5]
Q2: What is the role of the ghrelin/GHS-R1a pathway in drug reward?
The ghrelin/GHS-R1a signaling pathway is critically involved in mediating the rewarding effects of drugs such as opioids, stimulants, and alcohol.[3][4][6] This pathway is expressed in key brain regions associated with reward, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and hippocampus.[3] Activation of this pathway is thought to play a crucial role in the development and expression of drug-associated memories and relapse to drug-seeking behavior.[3][5]
Q3: Does this compound have intrinsic rewarding or aversive properties?
Studies have shown that this compound alone does not typically induce conditioned place preference or conditioned taste aversion, suggesting it does not have significant rewarding or aversive properties on its own at commonly used doses.[7][8]
Q4: What are the known side effects of this compound administration in rodents?
Systemic administration of this compound can lead to a temporary reduction in food and water intake, as well as a slight decrease in body weight.[3] It is important to monitor these parameters during your experiments. However, at doses effective in CPP studies, this compound has not been found to significantly alter locomotor activity on its own.[8][9]
Troubleshooting Guide
Issue 1: No significant place preference is observed in the drug-treated group (without this compound).
-
Possible Cause 1: Suboptimal drug dosage.
-
Solution: Ensure the dose of the rewarding drug (e.g., morphine, cocaine) is sufficient to induce a place preference. Consult literature for established dose-response curves for your specific drug and animal strain.
-
-
Possible Cause 2: Insufficient conditioning.
-
Solution: The number of conditioning sessions may be inadequate. A typical CPP protocol involves several alternating pairings of the drug and vehicle with distinct environments.[10]
-
-
Possible Cause 3: Apparatus bias.
-
Solution: Conduct a pre-conditioning test to assess baseline preference for either compartment. If a strong bias exists, consider using an unbiased, counterbalanced experimental design where the drug is paired with the initially non-preferred side for half of the animals and the preferred side for the other half.[3]
-
Issue 2: this compound fails to attenuate the expression of drug-induced CPP.
-
Possible Cause 1: Inappropriate this compound dosage.
-
Solution: The dose of this compound may be too low. Dose-response studies are recommended to determine the optimal dose for your specific experimental conditions. See the data table below for commonly used effective doses.
-
-
Possible Cause 2: Incorrect timing of this compound administration.
-
Solution: For attenuating the expression of CPP, this compound should be administered before the post-conditioning test. A typical pre-treatment time is 20-30 minutes before the test session.[7][8] To affect the reconsolidation of the memory, this compound should be given immediately after a brief re-exposure to the drug-paired context.[3][5]
-
-
Possible Cause 3: Insufficient statistical power.
-
Solution: Ensure your experimental groups have a sufficient number of animals (typically n=8-12 per group) to detect a statistically significant effect.
-
Issue 3: Animals show significant changes in locomotor activity during the CPP test.
-
Possible Cause 1: Lingering effects of the conditioning drug.
-
Solution: Ensure there is an adequate washout period between the last conditioning session and the test session.
-
-
Possible Cause 2: this compound may have subtle effects on activity in your specific paradigm.
-
Solution: It is good practice to run a separate control experiment to test the effects of your chosen this compound dose on locomotor activity in an open field test. This will help you differentiate between effects on reward and general activity.[9]
-
Quantitative Data Summary
The following table summarizes effective doses of this compound used to attenuate the rewarding effects of various drugs in CPP studies.
| Drug of Abuse | Animal Model | This compound Dose (i.p.) | Outcome |
| Morphine | Rat | 6 mg/kg | Impaired reconsolidation of morphine reward memory.[3][5] |
| Fentanyl | Rat | 3 mg/kg | Reduced the manifestation and development of fentanyl-induced CPP.[11] |
| Cocaine | Rat | 2 mg/kg | Suppressed cue-reinforced cocaine-seeking.[6][9] |
| Methamphetamine | Rat | 1-3 mg/kg | Attenuated methamphetamine-induced CPP.[8] |
| THC | Rat | 1-3 mg/kg | Dose-dependently attenuated THC-induced CPP.[7] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol for this compound
This protocol describes a typical unbiased, counterbalanced design to assess the effect of this compound on the expression of a drug-induced CPP.
Apparatus: A standard three-chamber CPP box is used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral middle chamber.[3][5]
Phases of the Experiment:
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Place the animal in the central chamber and remove the doors, allowing free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the large chambers using an automated tracking system.
-
Animals showing a strong initial preference for one chamber (e.g., >80% of the time) may be excluded.
-
This phase establishes the baseline preference for each compartment.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase typically consists of 8 alternating conditioning sessions (one per day).
-
Drug Conditioning: On days 2, 4, 6, and 8, administer the drug of abuse (e.g., morphine, 5 mg/kg, s.c.) and immediately confine the animal to one of the large chambers for 30-45 minutes. In a counterbalanced design, half the animals receive the drug in their initially preferred chamber, and the other half in their non-preferred chamber.
-
Vehicle Conditioning: On days 3, 5, 7, and 9, administer the vehicle (e.g., saline, s.c.) and confine the animal to the opposite large chamber for 30-45 minutes.
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (CPP Expression Test - Day 10)
-
Administer this compound (e.g., 3 mg/kg, i.p.) or its vehicle 20-30 minutes before the test.
-
Place the animal in the central chamber with the doors removed, allowing free access to all chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
A CPP score is calculated, often as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.[10]
-
Visualizations
Caption: Standard experimental workflow for a Conditioned Place Preference (CPP) study.
Caption: Simplified signaling pathway of the Ghrelin receptor (GHS-R1a) and its antagonism by this compound.
Caption: Troubleshooting decision tree for common issues in this compound CPP experiments.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 5. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid-Induced Conditioned Place Preference, Intravenous Self-Administration, and Behavioral Stimulation Influenced by Ghrelin Receptor Antagonism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin Receptor Antagonism of Methamphetamine-Induced Conditioned Place Preference and Intravenous Self-Administration in Rats [mdpi.com]
- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 11. researchgate.net [researchgate.net]
unexpected effects of JMV 2959 on locomotion
Here is a technical support center article on the unexpected effects of JMV 2959 on locomotion.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected effects of the ghrelin receptor antagonist, this compound, on locomotion.
Frequently Asked Questions (FAQs)
Q1: We administered this compound as a control and observed a significant alteration in baseline locomotor activity. Is this an expected outcome?
A1: Yes, this can be an expected, though dose-dependent, outcome. While this compound is primarily used to antagonize ghrelin receptor (GHS-R1a) activity, some studies have reported that this compound by itself can influence locomotor activity.
Troubleshooting Guide:
-
Dose-Dependence: A reduction in locomotion is more likely at higher doses. For instance, a dose of 6 mg/kg of this compound has been shown to reduce locomotion, while a 3 mg/kg dose had no significant effect in one study.[1] Another study noted that doses exceeding 3 mg/kg have been associated with alterations in general behavioral measures.[2]
-
Statistical Significance: In some experimental setups, a trend towards reduced locomotion with 6 mg/kg this compound was observed but did not reach statistical significance.[1]
-
Contradictory Findings: It's important to note that some unpublished data, under specific conditions (0-2 mg/kg, i.p., 20-minute pretreatment in Sprague-Dawley rats), showed no main effect of this compound treatment on locomotor activity.[2]
-
Experimental Context: The effect of this compound on locomotion can be influenced by the specific experimental conditions. Therefore, it is crucial to establish a baseline for your specific animal model and experimental parameters.
Q2: At what doses does this compound typically attenuate stimulant-induced hyperlocomotion?
A2: this compound has been shown to effectively attenuate the hyperlocomotion induced by various stimulants. The effective dose can vary depending on the stimulant and the animal model.
Data Summary: Attenuation of Stimulant-Induced Hyperlocomotion by this compound
| Stimulant | This compound Dose(s) | Animal Model | Outcome | Citation(s) |
| Nicotine (0.4 mg/kg) | 3 mg/kg and 6 mg/kg | Male Rats | Significantly attenuated nicotine-induced hyperlocomotion. | [1] |
| Amphetamine | Not specified | Mice | Blocked amphetamine-induced locomotor stimulation. | [3] |
| Cocaine | Not specified | Mice | Attenuated cocaine-induced locomotor stimulation. | [3] |
Q3: Does this compound completely block the locomotor-stimulating effects of drugs like cocaine and amphetamine?
A3: Not always. While this compound significantly attenuates the locomotor-stimulating effects of these drugs, it may not completely block them to the level of a vehicle-treated animal. For example, in one study, while this compound attenuated the effects of cocaine, the locomotor activity was still significantly higher than the vehicle control group.[3]
Troubleshooting Guide:
-
Assess the Degree of Attenuation: Quantify the reduction in locomotor activity relative to the stimulant-only group. A significant attenuation, rather than a complete blockade, is a valid and expected result.
-
Consider the Stimulant's Potency: The dose and potency of the stimulant used will influence the degree to which this compound can attenuate its effects.
Q4: We are observing that this compound's effect on locomotion is dependent on β-arrestin-2. Can you explain this?
A4: Yes, recent research suggests that the locomotor-attenuating effects of GHS-R1a antagonists, in the context of cocaine sensitization, are dependent on β-arrestin-2 signaling.[4] In mice lacking β-arrestin-2 specifically in dopamine (B1211576) neurons, a GHS-R1a antagonist failed to reduce cocaine-induced hyperlocomotion.[4] This indicates that the mechanism by which this compound modulates locomotion, at least in the context of psychostimulants, may involve β-arrestin-2 mediated signaling pathways downstream of the GHS-R1a receptor.
Signaling Pathway
Caption: GHS-R1a signaling and this compound's point of action.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Baseline Locomotion
This protocol is designed to determine if this compound, by itself, affects locomotor activity in your animal model.
Methodology:
-
Animals: Use adult male rats (or mice, depending on your model), housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Apparatus: Use open-field arenas equipped with infrared photobeams or video tracking software to measure horizontal locomotor activity (e.g., distance traveled).
-
Habituation: Prior to the test day, handle the animals daily and allow them to habituate to the testing room and the open-field arenas for a set period (e.g., 60 minutes) for several days.
-
Drug Administration:
-
Dissolve this compound in a vehicle solution (e.g., 0.9% saline).
-
On the test day, divide the animals into groups (e.g., Vehicle, this compound 3 mg/kg, this compound 6 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
-
Data Collection: Immediately after injection, place the animals in the open-field arenas and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the total distance traveled between the groups using an appropriate statistical test (e.g., ANOVA).
Protocol 2: Assessment of this compound on Nicotine-Induced Locomotor Sensitization
This protocol is adapted from studies investigating the role of GHS-R1a in the development of behavioral sensitization to nicotine.[1]
Methodology:
-
Animals and Apparatus: As described in Protocol 1.
-
Experimental Groups:
-
Vehicle + Saline
-
This compound (e.g., 3 or 6 mg/kg) + Saline
-
Vehicle + Nicotine (e.g., 0.4 mg/kg)
-
This compound (e.g., 3 or 6 mg/kg) + Nicotine (e.g., 0.4 mg/kg)
-
-
Procedure (Sensitization Phase - 7 days):
-
On each of the 7 consecutive days, administer the first injection (Vehicle or this compound, i.p.).
-
20 minutes after the first injection, administer the second injection (Saline or Nicotine, s.c.).
-
Immediately after the second injection, place the animals in the open-field arenas and record locomotor activity for the desired duration.
-
-
Data Analysis: Analyze the locomotor activity data across the 7 days using a repeated-measures ANOVA to determine if this compound attenuated the development of locomotor sensitization to nicotine.
Experimental Workflow Diagram
Caption: Workflow for a locomotor sensitization experiment.
References
- 1. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor antagonism attenuates cocaine- and amphetamine-induced locomotor stimulation, accumbal dopamine release, and conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
JMV 2959: A Comparative Guide to a Potent Ghrelin Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JMV 2959, a notable ghrelin receptor antagonist, with other key alternatives. The information presented is supported by experimental data to validate its antagonism of the ghrelin receptor (GHS-R1a) and facilitate informed decisions in research and development.
Performance Comparison of Ghrelin Receptor Antagonists
This compound is a non-peptide, 1,2,4-triazole (B32235) derivative that acts as a potent and selective antagonist for the ghrelin receptor (GHS-R1a).[1][2][3] Its efficacy has been demonstrated in numerous in vitro and in vivo models, where it has been shown to counteract ghrelin-induced effects such as increased food intake and growth hormone release.[1][2] This section compares the in vitro binding affinity and functional activity of this compound with other prominent ghrelin receptor antagonists.
| Compound | Type | Target | Binding Affinity (nM) | Functional Assay (nM) | Key Characteristics |
| This compound | Small Molecule | GHS-R1a | IC₅₀ = 32[2][3], K_b_ = 19[2][3] | - | Reduces ghrelin- and fasting-induced food intake; does not affect intracellular Ca²⁺ mobilization.[2][3] |
| YIL-781 | Small Molecule | GHS-R1a | K_i_ = 17[4][5] | pIC₅₀ = 7.90-8.27 (for ghrelin-induced Ca²⁺ response)[6][7] | Orally active; improves glucose tolerance and promotes weight loss in diet-induced obese mice.[4] |
| PF-5190457 | Small Molecule | GHS-R1a | K_d_ = 3[8] | - | Inverse agonist; increases vagal afferent firing and glucose-dependent insulin (B600854) secretion.[8] Advanced to clinical trials.[8] |
| LEAP-2 | Peptide | GHS-R1a | - | - | Endogenous competitive antagonist and inverse agonist; secretion is suppressed by fasting.[9][10][11] |
| [D-Lys³]-GHRP-6 | Peptide | GHS-R1a | - | - | Reduces ethanol (B145695) intake and preference in mice.[12][13] |
In Vivo Efficacy
The therapeutic potential of ghrelin antagonists is often evaluated by their ability to modulate food intake and body weight in animal models. The table below summarizes the in vivo effects of this compound and its alternatives.
| Compound | Animal Model | Administration & Dosage | Effect on Food Intake | Effect on Body Weight | Reference |
| This compound | Rats | 160 µg/kg (s.c.) | Reduced hexarelin-induced food intake. | Not specified | [2][3] |
| This compound | Mice | 9-12 mg/kg (i.p.) | Reduced ethanol and food intake. | No significant change. | [12][13] |
| YIL-781 | Diet-Induced Obese Mice | 30 mg/kg (oral, daily) | Reduced 24h cumulative food intake. | ~5% decrease over 9 days. | [4] |
| PF-5190457 | Humans (Heavy Drinkers) | 100 mg (oral, b.i.d.) | Reduced alcohol craving. | Not specified | [14][15] |
| LEAP-2 | Mice | Not specified | Blocks ghrelin-induced food intake. | Not specified | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound's antagonism, it is crucial to visualize the ghrelin receptor signaling pathway and the experimental setups used for its validation.
Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathways.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for GHS-R1a
Objective: To determine the binding affinity (IC₅₀, K_b_) of this compound for the ghrelin receptor (GHS-R1a).
Materials:
-
Membranes: Crude membrane preparations from cells stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Ghrelin (human).
-
Competitor: this compound.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber (GF/C) filter plates, presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Thaw the GHS-R1a membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields optimal signal-to-noise ratio (e.g., 0.8 µg protein/well).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled ghrelin (for non-specific binding).
-
25 µL of the this compound dilutions.
-
25 µL of [¹²⁵I]-Ghrelin at a concentration close to its K_d_ value (e.g., 0.01 nM).
-
150 µL of the diluted membrane preparation.
-
-
Incubate the plate for 60 minutes at 27°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. The K_i_ can be calculated using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rodents
Objective: To evaluate the effect of this compound on food intake.
Materials:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats, individually housed.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Control: Vehicle solution.
-
Standard Diet: Standard rodent chow and/or a high-fat diet.
-
Equipment: Balances for weighing animals and food, administration tools (e.g., syringes for intraperitoneal injection).
Protocol:
-
Acclimatize animals to individual housing and handling for at least one week before the experiment.
-
For studies on ghrelin-agonist-induced feeding, animals are typically fed ad libitum. For fasting-induced feeding, food is removed for a set period (e.g., 16-24 hours) before the experiment.
-
On the day of the experiment, weigh the animals and the pre-weighed food hoppers.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). Doses can range from 0.5 to 12 mg/kg for mice.[12][13][16]
-
If applicable, administer a ghrelin agonist (e.g., ghrelin or hexarelin) shortly after the antagonist.
-
Return the animals to their cages with the pre-weighed food hoppers.
-
Measure cumulative food intake at several time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) by weighing the food hoppers and any spillage.[17]
-
Analyze the data by comparing the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block ghrelin-induced intracellular calcium release.
Materials:
-
Cells: HEK293 or CHO cells stably co-expressing GHS-R1a and a promiscuous G-protein like Gα16, or an aequorin reporter.
-
Fluorescent Dye: Calcium-sensitive dye such as Fluo-4 AM.
-
Agonist: Ghrelin.
-
Antagonist: this compound.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FLIPR).
Protocol:
-
Plate the cells in the assay plates and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with the Fluo-4 AM dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Initiate the fluorescence reading and, after establishing a stable baseline, add a fixed concentration of ghrelin (typically the EC₅₀ or EC₈₀ concentration) to stimulate calcium release.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The antagonist effect of this compound is determined by its ability to inhibit the ghrelin-induced fluorescence signal in a concentration-dependent manner. Calculate the pIC₅₀ or IC₅₀ from the resulting concentration-response curves. It is noteworthy that some studies report this compound does not affect intracellular Ca²⁺ mobilization, suggesting it may act through biased signaling pathways.[2][3]
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin Receptor Antagonist, this compound - Calbiochem | 345888 [merckmillipore.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 10. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. scispace.com [scispace.com]
- 14. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Positive Controls for JMV 2959 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of positive controls for experiments involving JMV 2959, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor (GHSR1a), also known as the ghrelin receptor. Understanding the pharmacological profiles of appropriate positive controls is crucial for the accurate interpretation of experimental results when investigating the effects of this compound. This document outlines key alternatives, presents their performance data in various assays, and provides detailed experimental protocols.
Introduction to this compound and the Ghrelin Receptor
This compound is a small molecule antagonist that effectively blocks the signaling of the GHSR1a.[1][2] This receptor is the primary target of the orexigenic peptide hormone ghrelin, which plays a significant role in appetite stimulation, growth hormone release, and energy homeostasis. In experimental settings, this compound is utilized to investigate the physiological and pathological roles of the ghrelin system by inhibiting its activity. To validate the antagonistic properties of this compound and to serve as a benchmark for receptor activation, the use of well-characterized GHSR1a agonists as positive controls is essential.
Recommended Positive Controls
The following compounds are established agonists of the GHSR1a and are recommended as positive controls in experiments designed to assess the antagonistic activity of this compound.
-
Ghrelin: The endogenous ligand for the GHSR1a, a 28-amino acid peptide hormone. It is the most physiologically relevant agonist.
-
MK-0677 (Ibutamoren): A potent, orally active, non-peptidyl GHSR1a agonist.[3][4]
-
BIM-28131 (RM-131): A ghrelin analogue with potent agonistic activity.[7][8][9][10][11]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and the recommended positive controls in key functional assays.
Table 1: Potency of GHSR1a Ligands in Functional Assays
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Inhibition of Ghrelin-induced signaling | LC-PK1 cells | IC50 | 32 ± 3 nM | [6] |
| Ghrelin | Calcium Mobilization | HEK293 cells expressing GHSR | EC50 | 23 nM | [12] |
| Ghrelin | Calcium Mobilization | HEK293 cells expressing GHSR | EC50 | 88 nM | [13] |
| MK-0677 | Calcium Mobilization | HEK293 cells expressing GHSR | EC50 | 7 nM | [13] |
| L-692,585 | Competitive Binding | - | Ki | 0.8 nM | [5] |
| BIM-28131 | Body Weight Gain (in vivo) | Rat model of heart failure | - | Superior to ghrelin | [7][10] |
Table 2: this compound Antagonism of Agonist-Induced GHSR1a Activation
| Agonist | Assay Type | Cell Line | This compound Concentration | Effect | Reference |
| Ghrelin | Receptor Internalization | HEK-GHSR-1a-EGFP cells | 0.01, 0.1, 1 µM | Dose-dependent inhibition | [14] |
| MK-0677 | Receptor Internalization | HEK-GHSR-1a-EGFP cells | 0.01, 0.1, 1 µM | Dose-dependent inhibition | [14] |
| L-692,585 | Receptor Internalization | HEK-GHSR-1a-EGFP cells | 0.01, 0.1, 1 µM | Dose-dependent inhibition | [14] |
| Ghrelin | ERK1/2 Phosphorylation | HEK-GHSR-1a-EGFP cells | 1 µM | Inhibition | [14] |
| MK-0677 | ERK1/2 Phosphorylation | HEK-GHSR-1a-EGFP cells | 1 µM | Inhibition | [14] |
| L-692,585 | ERK1/2 Phosphorylation | HEK-GHSR-1a-EGFP cells | 1 µM | Inhibition | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the ghrelin receptor and the general workflows for the experimental protocols described in this guide.
Figure 1: GHSR1a Signaling Pathway.
Figure 2: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GHSR1a activation.
Materials:
-
HEK293 cells stably expressing GHSR1a
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Cell culture medium (e.g., DMEM)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive controls (Ghrelin, MK-0677, L-692,585)
-
Fluorescence plate reader with automated injection capability
Protocol:
-
Seed HEK293-GHSR1a cells onto a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
For antagonist experiments, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Inject the positive control agonist at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline to the peak response.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as a downstream marker of GHSR1a activation.
Materials:
-
Cells expressing GHSR1a
-
6-well plates
-
Serum-free cell culture medium
-
This compound
-
Positive controls (Ghrelin, MK-0677, L-692,585)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours prior to the experiment to reduce basal ERK phosphorylation.
-
For antagonist experiments, pre-treat cells with this compound for 30-60 minutes.
-
Stimulate the cells with the positive control agonist for a predetermined time (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound and positive controls to the GHSR1a.
Materials:
-
Cell membranes prepared from cells expressing GHSR1a
-
Radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin)
-
Unlabeled this compound and positive controls
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
In a 96-well plate, add cell membranes (20-50 µg of protein per well).
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or a positive control). For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 or Ki values.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of GHSR1a from the cell surface.
Materials:
-
HEK293 cells stably expressing GHSR1a tagged with a fluorescent protein (e.g., GHSR1a-EGFP)
-
Glass-bottom dishes or 96-well imaging plates
-
Live-cell imaging medium
-
This compound
-
Positive controls (Ghrelin, MK-0677, L-692,585)
-
Confocal microscope or high-content imaging system
Protocol:
-
Seed the GHSR1a-EGFP expressing cells onto the imaging plates and allow them to adhere.
-
For antagonist experiments, pre-incubate the cells with this compound for 30-60 minutes.
-
Add the positive control agonist to the wells.
-
Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, acquire images of the cells using a confocal microscope.
-
Quantify receptor internalization by measuring the change in fluorescence intensity from the plasma membrane to intracellular vesicles using image analysis software. The formation of intracellular fluorescent puncta indicates receptor internalization.
By utilizing these positive controls and standardized experimental protocols, researchers can effectively characterize the antagonistic properties of this compound and gain deeper insights into the pharmacology of the ghrelin receptor system.
References
- 1. This compound ≥97% (HPLC), powder, Ghrelin receptor antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 6. abmole.com [abmole.com]
- 7. Ghrelin and Its Analogues, BIM-28131 and BIM-28125, Improve Body Weight and Regulate the Expression of MuRF-1 and MAFbx in a Rat Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ghrelin and its analogues, BIM-28131 and BIM-28125, on the expression of myostatin in a rat heart failure model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin and Its Analogues, BIM-28131 and BIM-28125, Improve Body Weight and Regulate the Expression of MuRF-1 and MAFbx in a Rat Heart Failure Model | PLOS One [journals.plos.org]
- 11. Effect of ghrelin and its analogues, BIM-28131 and BIM-28125, on the expression of myostatin in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Ghrelin and Hexarelin Challenges in the Presence of the GHSR-1a Antagonist JMV 2959
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endogenous growth hormone (GH) secretagogue, ghrelin, and its synthetic analog, hexarelin (B1671829), particularly in the context of a challenge with the growth hormone secretagogue receptor 1a (GHSR-1a) antagonist, JMV 2959. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to inform preclinical and clinical research in endocrinology and drug development.
Executive Summary
Ghrelin and hexarelin are potent stimulators of growth hormone secretion, acting as agonists for the GHSR-1a. This compound is a selective antagonist of this receptor and is utilized to probe the physiological roles of the ghrelin system and to evaluate its therapeutic potential. While both ghrelin and hexarelin trigger GH release, their potency and the inhibitory effect of this compound on their actions can differ. This guide explores these differences through available experimental data.
Comparative Efficacy and Antagonism
Ghrelin is the natural ligand for the GHSR-1a, while hexarelin is a synthetic hexapeptide designed to mimic ghrelin's effects. Both compounds robustly stimulate the release of growth hormone. However, their relative potencies can vary.
For instance, studies have demonstrated the ability of this compound to antagonize hexarelin-induced physiological responses. Furthermore, other selective GHSR-1a antagonists have been shown to effectively block ghrelin-induced GH secretion, suggesting a similar mechanism of action for this compound against ghrelin.
Data Presentation
The following tables summarize quantitative data from preclinical studies, illustrating the antagonistic effects of this compound on a hexarelin challenge and the effects of a different GHSR-1a antagonist on a ghrelin challenge.
Table 1: Effect of this compound on Hexarelin-Induced Food Intake in Rats
| Treatment Group | Dosage | Outcome Measure | Result |
| Hexarelin | 80 µg/kg | Cumulative food intake ( g/100g body weight) at 6h | Increased food intake |
| Hexarelin + this compound | 80 µg/kg + 160 µg/kg | Cumulative food intake ( g/100g body weight) at 6h | Reduction in hexarelin-induced food intake |
Note: This data demonstrates the in vivo antagonism of a hexarelin-induced effect by this compound.[1]
Table 2: Effect of GHSR-1a Antagonist (BIM-28163) on Ghrelin-Induced Growth Hormone (GH) Secretion in Mice
| Treatment Group | Dosage | Outcome Measure | Result |
| Ghrelin | 30 nmol | Plasma GH levels | Significant increase in GH secretion |
| Ghrelin + BIM-28163 | 30 nmol + 150 nmol | Plasma GH levels | Antagonized ghrelin-induced GH secretion |
Note: This data, using a different GHSR-1a antagonist, strongly suggests that this compound would similarly block ghrelin-induced GH secretion.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for a ghrelin/hexarelin challenge and the administration of this compound.
Protocol 1: Ghrelin or Hexarelin Challenge with this compound in Rodents
Objective: To assess the antagonistic effect of this compound on ghrelin- or hexarelin-induced growth hormone secretion or other physiological responses (e.g., food intake).
Materials:
-
Ghrelin or Hexarelin
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Experimental animals (e.g., male C57BL/6J mice or Sprague-Dawley rats)
-
Blood collection supplies
-
Assay kits for GH measurement (e.g., ELISA)
Procedure:
-
Animal Acclimation: House animals in a controlled environment (temperature, light-dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (e.g., 16 hours) before the experiment to increase endogenous ghrelin levels and sensitivity to exogenous agonists.
-
Drug Preparation: Dissolve ghrelin, hexarelin, and this compound in their respective vehicles on the day of the experiment.
-
Administration:
-
Administer this compound (e.g., 6 mg/kg, intraperitoneally) or vehicle to the respective groups of animals.
-
After a pre-determined time (e.g., 30-60 minutes), administer ghrelin (e.g., 3 mg/kg, subcutaneously) or hexarelin (e.g., 80 µg/kg, subcutaneously) or vehicle.
-
-
Sample Collection:
-
For GH measurement, collect blood samples at various time points post-agonist administration (e.g., 0, 15, 30, 60, and 90 minutes) via tail vein or cardiac puncture at the endpoint.
-
For food intake studies, provide a pre-weighed amount of food immediately after agonist administration and measure consumption at specified time intervals.
-
-
Analysis:
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Measure GH concentrations using a validated assay kit.
-
Calculate food intake and normalize to body weight.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of the ghrelin receptor (GHSR-1a) and the point of intervention for the antagonist this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a ghrelin or hexarelin challenge study involving the antagonist this compound.
References
JMV 2959 in the Landscape of GHS-R1a Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ghrelin receptor (GHS-R1a), a G protein-coupled receptor, plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion. Its modulation through antagonists has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and related conditions. This guide provides an objective comparison of JMV 2959, a well-characterized GHS-R1a antagonist, with other notable antagonists, including the peptide analog BIM-28163, the endogenous antagonist LEAP2, and the inverse agonist PF-05190457. This comparison is supported by experimental data on their binding affinities, functional activities, and in vivo effects.
GHS-R1a Signaling Pathways
The activation of GHS-R1a by its endogenous ligand, ghrelin, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, GHS-R1a can signal through other G proteins and recruit β-arrestin, which can lead to receptor internalization and activation of other signaling cascades like the ERK pathway. The receptor also exhibits high constitutive activity, meaning it can signal in the absence of an agonist.
Comparative Analysis of GHS-R1a Antagonists
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
In Vitro Binding Affinity
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human GHS-R1a | Competitive Binding | IC₅₀ | 32 | [1] |
| Human GHS-R1a | Competitive Binding | Kb | 19 | [2] | |
| BIM-28163 | Transfected Cells | Competitive Binding | Ki | 8 | [3] |
| LEAP2 | Human GHS-R1a | Competitive Binding | IC₅₀ | 6.0 | [4] |
| PF-05190457 | Human GHS-R1a | Competitive Binding | Ki | 4.37 | [5] |
| Human GHS-R1a | Competitive Binding | Kd | 3 | [6][7] | |
| Human GHS-R1a | Inverse Agonist | pKi | 8.36 | [8][9][10] |
Note:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
Kb (Equilibrium dissociation constant for an antagonist): A measure of the affinity of an antagonist for its receptor.
-
Ki (Inhibition constant): The dissociation constant of the inhibitor-enzyme/receptor complex.
-
Kd (Equilibrium dissociation constant): The concentration of ligand at which half of the ligand binding sites are occupied at equilibrium.
-
pKi: The negative logarithm of the Ki value.
In Vivo Effects on Food Intake and Body Weight
| Compound | Animal Model | Administration | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| This compound | Rats | Intraperitoneal (i.p.) | 6 mg/kg | Decreased | Decreased | [2] |
| Mice | Intraperitoneal (i.p.) | 9 mg/kg | Decreased | No significant change | [8] | |
| Mice | Intraperitoneal (i.p.) | 12 mg/kg | Decreased | No significant change | [8] | |
| BIM-28163 | Mice | Intraperitoneal (i.p.) | 5 nmol/g | Increased | Increased | [6] |
| LEAP2 | Mice | Intraperitoneal (i.p.) | 3 µmol/kg | Abolished ghrelin-induced food intake | - | [4] |
| PF-05190457 | Rats | Intraperitoneal (i.p.) | 40 mg/kg | Decreased | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GHS-R1a antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the GHS-R1a by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing GHS-R1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration is determined using a standard method like the BCA assay.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-ghrelin) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Culture and Dye Loading: Cells expressing GHS-R1a are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Preparation: Serial dilutions of the antagonist and a fixed concentration of a GHS-R1a agonist (e.g., ghrelin) are prepared.
-
Assay Procedure: The plate is placed in a fluorescence plate reader. The antagonist is added to the wells and incubated for a specific period. Subsequently, the agonist is added, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The ability of the antagonist to inhibit this response is quantified to determine its potency (e.g., IC₅₀).
In Vivo Food Intake and Body Weight Study
This experiment evaluates the effect of a GHS-R1a antagonist on feeding behavior and body weight in animal models.
Protocol:
-
Animal Model: Male rodents (e.g., rats or mice) are individually housed and acclimatized to the experimental conditions.
-
Drug Administration: The antagonist or vehicle is administered via a specific route (e.g., intraperitoneal injection, oral gavage).
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).
-
Body Weight Measurement: Body weight is recorded daily.
-
Data Analysis: Food intake and body weight changes are compared between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound is a potent and well-studied GHS-R1a antagonist that has been instrumental in elucidating the physiological roles of the ghrelin system. When compared to other antagonists, it exhibits a distinct profile. BIM-28163, while a potent antagonist of ghrelin-induced growth hormone secretion, paradoxically stimulates food intake, suggesting potential engagement with other receptor systems or biased agonism. LEAP2, as the endogenous antagonist, provides a physiological benchmark for ghrelin receptor blockade. PF-05190457, an inverse agonist, not only blocks ghrelin's effects but also reduces the constitutive activity of the receptor, which may offer a different therapeutic advantage.
The choice of a GHS-R1a antagonist for research or therapeutic development will depend on the specific application and desired pharmacological profile. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions and design further comparative studies in the dynamic field of ghrelin receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ghrelin Receptor Antagonists: JMV 2959 vs. [D-Lys3]-GHRP-6
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely studied ghrelin receptor (GHS-R1a) antagonists: the non-peptide mimetic JMV 2959 and the peptide-based [D-Lys3]-GHRP-6. This document synthesizes experimental data to evaluate their performance, mechanism of action, and potential therapeutic applications.
Introduction
The ghrelin receptor (GHS-R1a), a G-protein coupled receptor, is a significant target in drug discovery due to its role in regulating growth hormone secretion, appetite, and reward pathways.[1] Antagonists of this receptor are being investigated for their potential in treating obesity, metabolic disorders, and addiction. This compound and [D-Lys3]-GHRP-6 are two prominent antagonists that block the effects of ghrelin, the endogenous ligand for GHS-R1a. This guide offers a detailed comparison of their pharmacological profiles, supported by experimental data.
Mechanism of Action and Signaling Pathways
Both this compound and [D-Lys3]-GHRP-6 exert their effects by antagonizing the GHS-R1a.[2][3][4][5] The activation of GHS-R1a by ghrelin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6]
The GHS-R1a can also couple to other G-proteins, such as Gαi/o and Gαs, and activate downstream pathways including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8] Furthermore, the β-arrestin pathway is involved in receptor desensitization and internalization.[2][7][9] this compound and [D-Lys3]-GHRP-6, as antagonists, block these ghrelin-induced signaling cascades.
Figure 1. GHS-R1a Signaling Pathway and Points of Antagonism.
Quantitative Performance Data
A critical aspect of comparing this compound and [D-Lys3]-GHRP-6 is their binding affinity and potency at the GHS-R1a. Experimental data clearly indicates that this compound is a significantly more potent antagonist.
| Compound | Type | Target | Binding Affinity (IC50) | Dissociation Constant (Kb) |
| This compound | Non-peptide | GHS-R1a | 32 nM[3][10][11] | 19 nM[10][11] |
| [D-Lys3]-GHRP-6 | Peptide | GHS-R1a | 0.9 µM (900 nM)[4][5][12] | Not widely reported |
In Vivo Comparative Studies: Ethanol (B145695) Intake
A direct comparison of this compound and [D-Lys3]-GHRP-6 in male C57BL/6J mice demonstrated their effects on ethanol consumption.[2][13][14][15]
-
This compound : At doses of 9 mg/kg and 12 mg/kg, this compound consistently reduced ethanol intake.[2][13][14][15] The higher dose also led to a decrease in water and food intake.[2][13][14][15]
-
[D-Lys3]-GHRP-6 : A 15 mg/kg dose of [D-Lys3]-GHRP-6 decreased ethanol intake, preference, and water intake, but this effect was only observed on the first day of treatment, suggesting the development of rapid tolerance.[2][13][14][15]
These findings suggest that while both compounds can reduce ethanol intake, this compound exhibits a more sustained effect.
Off-Target Effects and Selectivity
An important consideration in drug development is the selectivity of a compound for its intended target.
-
This compound : this compound is generally considered a selective antagonist of the GHS-R1a.[16]
-
[D-Lys3]-GHRP-6 : In contrast, [D-Lys3]-GHRP-6 has been shown to have several off-target effects. It weakly binds to melanocortin receptors (Ki = 26-120 µM).[4][5][12] More significantly, it has been identified as an antagonist for the chemokine receptors CCR5 and CXCR4, which could have implications for its use in vivo.[17][18]
Figure 2. General Experimental Workflow for Compound Comparison.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (IC50 and Ki) of this compound and [D-Lys3]-GHRP-6 for the GHS-R1a.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GHS-R1a are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-Ghrelin or a synthetic agonist) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or [D-Lys3]-GHRP-6).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound and [D-Lys3]-GHRP-6 by measuring their ability to block ghrelin-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells expressing GHS-R1a (e.g., CHO-K1 or HEK293 cells) are seeded into 96- or 384-well black-walled microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound or [D-Lys3]-GHRP-6) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of ghrelin (typically at its EC80) to induce calcium mobilization.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The ability of the antagonist to inhibit the ghrelin-induced calcium signal is quantified, and the IC50 value for functional antagonism is determined.
Conclusion
Based on the available experimental data, this compound demonstrates a more favorable pharmacological profile compared to [D-Lys3]-GHRP-6 as a GHS-R1a antagonist. Its significantly higher binding potency and more sustained in vivo efficacy, coupled with a better selectivity profile, make it a more promising candidate for further drug development. While [D-Lys3]-GHRP-6 has been a valuable tool for in vitro and short-term in vivo studies, its lower potency, rapid development of tolerance in some models, and off-target activities are important limitations to consider for therapeutic applications. This guide provides a foundation for researchers to make informed decisions when selecting a GHS-R1a antagonist for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [D-Lys3]-GHRP-6 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ghs-r1a.com [ghs-r1a.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. [D-Lys3]-GHRP-6 | CAS:136054-22-3 | ghrelin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of ghrelin antagonists [D-Lys(3) ]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The GHS-R Blocker D-[Lys3] GHRP-6 Serves as CCR5 Chemokine Receptor Antagonist [medsci.org]
- 18. Identification of ghrelin receptor blocker, D-[Lys3] GHRP-6 as a CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ghrelin Receptor Antagonists: JMV 2959 vs. YIL 781 in Metabolic Research
In the landscape of metabolic research, the ghrelin receptor (GHS-R1a) has emerged as a significant target for therapeutic intervention in conditions such as obesity and type 2 diabetes. Antagonizing this receptor can modulate food intake, body weight, and glucose homeostasis. This guide provides a detailed comparison of two prominent small-molecule GHS-R1a antagonists, JMV 2959 and YIL 781, with a focus on their performance in metabolic studies, supported by available experimental data.
Overview of this compound and YIL 781
Both this compound and YIL 781 are potent and selective antagonists of the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] They function by blocking the binding of ghrelin, an orexigenic hormone, to its receptor, thereby mitigating its effects on appetite stimulation and other metabolic processes.[1][2] While both compounds share a common mechanism of action, their chemical structures and reported potencies differ, leading to potentially distinct pharmacological profiles.
In Vitro Binding Affinity and Potency
The initial characterization of any antagonist involves determining its binding affinity and functional potency at the target receptor. Both this compound and YIL 781 have demonstrated high affinity for the GHS-R1a.
| Compound | Binding Affinity (Ki) | Functional Antagonism (IC50/Kb) | Reference |
| YIL 781 | 17 nM | Kb = 11 nM | [3] |
| This compound | Not explicitly defined as Ki | IC50 = 32 nM | [4][5] |
As indicated in the table, YIL 781 exhibits a potent binding affinity with a Ki of 17 nM and acts as a competitive antagonist with a Kb of 11 nM.[3] this compound is also a potent antagonist, with a reported IC50 of 32 nM in a binding assay.[4][5]
Preclinical Efficacy in Metabolic Models
The true utility of these antagonists is demonstrated in their ability to influence metabolic parameters in vivo. Studies in various animal models have highlighted their potential in controlling appetite, body weight, and glucose metabolism.
Effects on Food Intake and Body Weight
Both compounds have been shown to reduce food intake and promote weight loss.
| Compound | Animal Model | Dose | Key Findings on Food Intake & Body Weight | Reference |
| YIL 781 | Diet-induced obese mice | Not specified | Reduced food intake and led to up to 15% weight loss due to selective loss of fat mass.[1] | [1] |
| This compound | Male C57BL/6J mice | 9 mg/kg | Decreased ethanol (B145695) and food intake.[6][7] | [6][7] |
| This compound | Male C57BL/6J mice | 12 mg/kg | Decreased ethanol, water, and food intake.[6][7] | [6][7] |
| This compound | Rats | 6 mg/kg | Significantly less weight alteration compared to the saline group on the first day.[8] | [8] |
Daily oral administration of a GHS-R1a antagonist, such as YIL 781, in diet-induced obese mice resulted in reduced food intake and significant weight loss, primarily from fat mass.[1] Pair-feeding experiments suggested that this weight loss was largely a consequence of the reduced food intake.[1] this compound has also demonstrated dose-dependent effects on consummatory behaviors. At a dose of 9 mg/kg, it specifically reduced ethanol and food intake in mice, while a higher dose of 12 mg/kg also decreased water intake.[6][7] In rats, a 6 mg/kg dose of this compound led to a significant reduction in weight gain compared to a control group.[8]
Effects on Glucose Homeostasis and Insulin (B600854) Secretion
A crucial aspect of metabolic regulation is the control of blood glucose levels and insulin secretion. Ghrelin is known to suppress insulin secretion.[1] Antagonists of its receptor are therefore expected to improve glucose tolerance.
| Compound | Experimental Model | Key Findings on Glucose Homeostasis | Reference |
| YIL 781 | Dispersed rat islets | Fully blocked the ghrelin-induced suppression of insulin secretion.[1] | [1] |
| YIL 781 | Rats | A single oral dose improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT), attributed to increased insulin secretion.[1] | [1] |
YIL 781 has been shown to effectively counteract the inhibitory effect of ghrelin on insulin secretion in isolated rat islets.[1] In vivo, a single oral dose of YIL 781 improved glucose tolerance in rats, an effect that was linked to enhanced insulin secretion.[1] These findings underscore the potential of GHS-R1a antagonists in the management of hyperglycemia and type 2 diabetes.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and YIL 781 involves the blockade of the GHS-R1a signaling pathway. The following diagrams illustrate the core signaling cascade and a typical experimental workflow for evaluating these antagonists.
References
- 1. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 345888, Ghrelin Receptor Antagonist, this compound, 97 (HPLC) [sigmaaldrich.com]
- 5. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
A Comparative Pharmacological Profile: JMV 2959 vs. PF-5190457
In the landscape of ghrelin receptor modulation, JMV 2959 and PF-5190457 have emerged as significant research tools, each possessing a distinct pharmacological profile. This guide provides a detailed comparison of their mechanisms of action, binding affinities, and effects on signaling pathways, supported by experimental data to inform researchers in drug development and related scientific fields.
Mechanism of Action and Receptor Affinity
Both this compound and PF-5190457 target the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. However, their interaction with the receptor differs significantly. This compound is characterized as a potent GHS-R1a antagonist, effectively blocking the receptor's activation by ghrelin and other agonists.[1][2][3] In contrast, PF-5190457 is a potent and selective ghrelin receptor inverse agonist, meaning it not only blocks the receptor but also reduces its basal, constitutive activity.[4][5][6][7] Additionally, PF-5190457 acts as a competitive antagonist in the presence of ghrelin.[4][8]
Quantitative Comparison of Binding Affinities
The following table summarizes the key binding affinity parameters for this compound and PF-5190457 at the GHS-R1a receptor. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
| Parameter | This compound | PF-5190457 |
| IC50 | 32 nM[1][3] | 4.9 nM (inverse agonist activity)[8] |
| Kb | 19 nM[1] | - |
| Kd | - | 3 nM (human)[4][8] |
| Ki | - | 2.49 nM (at 90 min), 1.42 nM (at 24 h), 6.6 nM (antagonist activity)[8] |
| pKi | - | 8.36[5] |
Signaling Pathways and Cellular Responses
The differential mechanisms of this compound and PF-5190457 lead to distinct effects on downstream signaling pathways and cellular functions.
This compound: As a neutral antagonist, this compound primarily blocks ghrelin-induced signaling. Studies have shown that it does not affect intracellular Ca2+ mobilization on its own.[1] Its primary role is to inhibit the effects of GHS-R1a agonists.[9]
PF-5190457: Being an inverse agonist, PF-5190457 not only blocks ghrelin-stimulated pathways but also reduces the constitutive activity of the GHS-R1a receptor.[4][6][8] This leads to several notable downstream effects, including:
-
Increased intracellular calcium: PF-5190457 has been shown to increase intracellular calcium in dispersed islets.[4][8]
-
Increased vagal afferent firing: It concentration-dependently increases the firing rate of vagal afferent nerves.[4][8]
-
Modulation of insulin (B600854) secretion: PF-5190457 enhances glucose-dependent insulin secretion from human islets.[4][5][7]
Signaling Pathway Diagram
In Vivo Effects
The distinct pharmacological profiles of this compound and PF-5190457 translate to different in vivo effects.
This compound: In animal models, this compound has been shown to:
-
Suppress reward-related behaviors associated with drugs of abuse like cocaine and oxycodone.[9][11][12][13]
PF-5190457: As a clinical candidate, PF-5190457 has undergone more extensive in vivo characterization, demonstrating:
-
Rapid oral absorption with a Tmax of 0.5–3 hours and a half-life of 8.2–9.8 hours in humans.[14][15]
-
Dose-dependent blockade of ghrelin-induced growth hormone release.[14][15]
-
The most frequently reported adverse event in clinical trials was somnolence.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are summarized protocols for key experiments used to characterize this compound and PF-5190457.
Radioligand Binding Assays (for PF-5190457)
-
Objective: To determine the binding affinity (Kd, Ki) of the compound to the GHS-R1a receptor.
-
Methodology: Radioligand binding assays were performed using either filter binding or scintillation proximity assay (SPA) formats.[4][8] Membranes from cells expressing the human GHS-R1a receptor were incubated with a radiolabeled ligand (e.g., 125I-ghrelin) and varying concentrations of the test compound (PF-5190457). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. After incubation, bound and free radioligand were separated (by filtration or capture in SPA beads), and the radioactivity of the bound fraction was measured. Data were analyzed using non-linear regression to calculate Ki or Kd values.[16]
Functional Assays: Calcium Mobilization (for this compound and PF-5190457)
-
Objective: To assess the effect of the compounds on intracellular calcium levels, a downstream effect of GHS-R1a activation via the Gαq pathway.
-
Methodology: HEK-293 cells stably expressing the GHS-R1a receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9] The cells were then treated with the test compound (this compound or PF-5190457) alone (to test for agonist/inverse agonist activity) or in combination with a GHS-R1a agonist (to test for antagonist activity).[9] Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
In Vivo Food Intake Studies (for this compound)
-
Objective: To evaluate the effect of the compound on feeding behavior.
-
Methodology: Rats were administered this compound via subcutaneous injection at varying doses.[1] Food intake was then measured at specific time points after administration. The effect of this compound was often tested in the context of ghrelin- or fasting-induced hyperphagia to confirm its antagonistic properties at the GHS-R1a receptor.[1]
Experimental Workflow Diagram
Conclusion
This compound and PF-5190457 are both valuable tools for investigating the ghrelin system, but they possess fundamentally different pharmacological profiles. This compound acts as a classical antagonist, blocking the action of ghrelin and other agonists at the GHS-R1a receptor. In contrast, PF-5190457 is a potent inverse agonist, not only blocking agonist-induced activity but also suppressing the receptor's constitutive signaling. This distinction is critical for the interpretation of experimental results and for the potential therapeutic applications of these compounds. The choice between these two molecules will depend on the specific research question and the desired pharmacological outcome.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 11. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 13. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JMV 2959 and Other Ghrelin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JMV 2959 with other prominent ghrelin receptor ligands, focusing on their performance in key in vitro and in vivo assays. The data presented is compiled from peer-reviewed studies to offer an objective overview for researchers in the fields of metabolism, neuroscience, and drug discovery.
Quantitative Comparison of Ghrelin Receptor Ligands
The following tables summarize the binding affinities and functional activities of this compound and other selected ghrelin receptor ligands. This data is crucial for understanding their potency and mechanism of action at the ghrelin receptor (GHSR-1a).
Table 1: In Vitro Binding Affinity and Functional Antagonism of Ghrelin Receptor Ligands
| Ligand | Type | Binding Affinity (Kᵢ/Kₑ/Kₑ) | Functional Antagonism (IC₅₀/pA₂) | Species |
| This compound | Antagonist | Kₑ = 19 nM | IC₅₀ = 32 nM | Rat |
| YIL-781 | Biased Agonist/Antagonist | Kₑ = 11 nM | pA₂ = 7.54 | Rat |
| PF-5190457 | Inverse Agonist | Kₑ = 3 nM | pKᵢ = 8.36 | Human |
| [D-Lys³]-GHRP-6 | Antagonist | - | - | - |
Table 2: In Vivo Effects of this compound and [D-Lys³]-GHRP-6 on Ethanol Intake in Mice
| Treatment | Dose | Ethanol Intake (g/kg/4h) | Water Intake (ml/4h) | Food Intake (g/4h) |
| Vehicle | - | ~3.0 | ~1.5 | ~0.8 |
| This compound | 9 mg/kg | ~1.5 | ~1.5 | ~0.4 |
| This compound | 12 mg/kg | ~1.0 | ~0.5 | ~0.3 |
| [D-Lys³]-GHRP-6 | 15 mg/kg | ~1.5 (Day 1 only) | ~0.7* (Day 1 only) | ~0.8 |
*p < 0.05 compared to vehicle. Data adapted from Gomez et al., 2015.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive Binding)
This assay determines the affinity of a ligand for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell/Tissue Preparation: Membranes are prepared from cells stably expressing the ghrelin receptor (e.g., CHO-K1 or HEK293 cells) or from tissues known to express the receptor (e.g., hypothalamus). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Assay Components:
-
Radioligand: Typically [¹²⁵I]-Ghrelin or [¹²⁵I]-His⁹-ghrelin.
-
Competitor Ligands: this compound and other test compounds at various concentrations.
-
Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to reach equilibrium.
-
Terminate the binding by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate or inhibit ghrelin-induced increases in intracellular calcium, a key second messenger in GHSR-1a signaling.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human or rat GHSR-1a are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for a specific time (e.g., 60 minutes) at 37°C. A probenecid (B1678239) solution may be included to prevent dye leakage.
-
Procedure:
-
After dye loading, the plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before the addition of a fixed concentration of ghrelin.
-
For agonist testing, varying concentrations of the test compound are added.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. For antagonists, the IC₅₀ value is determined, representing the concentration of the antagonist that inhibits 50% of the maximal response induced by ghrelin. For agonists, the EC₅₀ value (concentration for 50% of maximal effect) is calculated.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the ghrelin receptor and the points of intervention for different ligands.
References
- 1. [125I-His(9)]-ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue: up-regulation of receptors with athersclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of JMV 2959's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JMV 2959, a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with other alternatives. The information presented is supported by experimental data to validate the specificity of this compound's effects, aiding in its evaluation for research and therapeutic development.
Executive Summary
This compound is a small molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin.[1] Extensive research has demonstrated its efficacy in blocking ghrelin-mediated functions, including food intake and reward-seeking behaviors. This guide summarizes key experimental findings that substantiate the specificity of this compound for the GHS-R1a receptor and compares its performance with other relevant compounds.
Data Presentation
Table 1: GHS-R1a Binding Affinity of this compound and Comparators
| Compound | Receptor | Assay Type | IC50 (nM) | Kb (nM) | Reference |
| This compound | GHS-R1a | Competitive Binding | 32 | 19 | [2] |
| Ghrelin | GHS-R1a | Competitive Binding | 0.3 | - | |
| [D-Lys3]-GHRP-6 | GHS-R1a | Competitive Binding | 900 | - |
Table 2: In Vivo Effects of this compound on Food and Liquid Intake in Rodents
| Species | Treatment | Dose | Effect on Food Intake | Effect on Water Intake | Reference |
| Rat | This compound | 160 µg/kg (s.c.) | Reduced hexarelin-induced food intake | Not specified | [2] |
| Mouse | This compound | 9 mg/kg | Decreased ethanol (B145695) and food intake | No significant change | |
| Mouse | This compound | 12 mg/kg | Decreased ethanol, water, and food intake | Decreased | |
| Mouse | [D-Lys3]-GHRP-6 | 15 mg/kg | Decreased ethanol intake (transient) | Decreased |
Table 3: Effects of this compound on Substance-Seeking Behavior in Rodents
| Animal Model | Substance | This compound Dose (mg/kg, i.p.) | Effect on Cue-Reinforced Seeking | Reference |
| Rat | Cocaine | 2 | Suppressed | [3][4] |
| Rat | Oxycodone | 1 and 2 | Suppressed | [3][4] |
Table 4: Effect of this compound on Locomotor Activity in Rats
| Treatment | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| This compound | 0.5 - 2 | No significant effect | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay for GHS-R1a
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kb) of this compound for the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Radioligand: [125I]-[His9]-ghrelin.
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture HEK293-GHS-R1a cells and harvest them. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand ([125I]-[His9]-ghrelin), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Kb value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP) Test
This behavioral paradigm is used to assess the rewarding or aversive properties of a substance.
Objective: To evaluate the effect of this compound on the rewarding properties of drugs of abuse like cocaine and oxycodone.
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for several days. On conditioning days, animals receive an injection of the drug (e.g., cocaine) and are immediately confined to one of the outer chambers for a set period (e.g., 30 minutes). On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.
-
This compound Administration: Prior to the conditioning sessions with the drug, a separate group of animals is pre-treated with this compound at the desired dose.
-
Post-conditioning (Test): After the conditioning phase, place the animal back in the central chamber with free access to all chambers, and record the time spent in each chamber for a set period. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
Two-Bottle Choice Test
This paradigm is used to measure voluntary consumption and preference for a particular substance.
Objective: To assess the effect of this compound on the voluntary intake of substances like ethanol.
Procedure:
-
Acclimation: Single-house the animals and provide them with two identical drinking bottles. Initially, both bottles contain water.
-
Substance Introduction: Replace the water in one bottle with the test substance (e.g., an ethanol solution). The position of the bottles is alternated daily to control for side preference.
-
This compound Administration: Administer this compound or a vehicle control to the animals before the start of the dark cycle (the active period for rodents).
-
Measurement: Measure the volume of liquid consumed from each bottle over a 24-hour period. Calculate the preference for the substance as the ratio of the volume of the substance consumed to the total volume of liquid consumed.
Mandatory Visualization
Caption: Ghrelin receptor (GHS-R1a) signaling pathway and the antagonistic action of this compound.
Conclusion
The data presented in this guide strongly support the specificity of this compound as a potent antagonist for the ghrelin receptor (GHS-R1a). Its ability to block ghrelin-induced effects on food intake and substance-seeking behavior, without inducing significant changes in general locomotor activity at effective doses, highlights its targeted mechanism of action. Compared to other GHS-R1a ligands, this compound demonstrates a favorable profile for specifically investigating the roles of the ghrelin system in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for researchers to further validate and expand upon these findings.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
JMV 2959 in Behavioral Research: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, understanding the nuances of experimental design is paramount. This guide provides a comparative analysis of control experiments for behavioral studies involving JMV 2959, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). The data presented here is compiled from multiple preclinical studies to aid in the design and interpretation of future research.
This compound is a valuable tool for investigating the role of the ghrelin system in a variety of behaviors, including feeding, reward, and addiction.[1][2][3] As a GHS-R1a antagonist, it works by blocking the action of ghrelin, the so-called "hunger hormone," which also plays a significant role in the brain's reward pathways.[4][5][6] Proper control experiments are crucial to ensure that the observed behavioral effects are specifically due to the antagonism of the ghrelin receptor and not to off-target effects or experimental confounds.
Comparison with Alternative Ghrelin Receptor Ligands
This compound is often compared to other ghrelin receptor ligands to delineate specific receptor-mediated effects. A common alternative is [D-Lys3]-GHRP-6, another ghrelin receptor antagonist. While both compounds can reduce ethanol (B145695) intake, studies suggest that tolerance may develop more quickly to [D-Lys3]-GHRP-6.[7] Another compound, PF-5190457, is a GHS-R1a inverse agonist that has been shown to suppress alcohol-seeking behaviors in humans.[4]
| Compound | Mechanism of Action | Key Behavioral Effects | Noted Differences from this compound |
| This compound | GHS-R1a Antagonist | Reduces drug-seeking behavior, food intake, and conditioned place preference for various substances of abuse.[4][8][9][10] | Generally consistent effects on consummatory behaviors.[7] |
| [D-Lys3]-GHRP-6 | GHS-R1a Antagonist | Decreases ethanol intake and preference. | Rapid tolerance observed, with effects diminishing after the first day of treatment.[7] |
| PF-5190457 | GHS-R1a Inverse Agonist | Suppresses alcohol self-administration and seeking behaviors in heavy drinkers.[4] | Acts as an inverse agonist, reducing the receptor's basal activity, which is a different mechanism than this compound's direct antagonism. |
| BIM-28163 | GHS-R1a Antagonist | Reduces pulsatile growth hormone secretion but paradoxically increases food intake and weight gain at higher doses.[11] | Exhibits differential effects on feeding and GH secretion, suggesting pathway-specific actions.[11] |
Essential Control Experiments for this compound Studies
To isolate the specific effects of this compound, a battery of control experiments is necessary. These controls help to rule out alternative explanations for the observed behavioral changes.
Vehicle Control
The most fundamental control is the administration of a vehicle solution that lacks this compound. This accounts for any effects of the injection procedure, the stress of handling, and the solvent itself. The choice of vehicle should match the solvent used to dissolve this compound in the experimental group.
Locomotor Activity
It is crucial to assess the impact of this compound on general locomotor activity. A change in movement could confound the interpretation of results from behavioral assays that rely on motor responses, such as operant conditioning or place preference. Studies have shown that at effective doses for reducing drug-seeking, this compound does not significantly alter locomotor activity.[4][10]
Food and Water Intake
Given that the ghrelin system is a primary regulator of hunger and feeding, it is essential to measure food and water consumption. This compound has been shown to decrease food and water intake.[7][9][12] Monitoring these behaviors helps to understand the full physiological impact of the compound and to control for potential motivational shifts due to changes in hunger or thirst.
Natural Reward Preference
To determine if this compound specifically affects drug-related reward or has a more general effect on motivation, a natural reward preference test, such as a two-bottle sucrose (B13894) preference test, can be employed. Some studies indicate that this compound does not significantly alter natural reward preference, suggesting a more specific action on drug-induced reward pathways.[9]
Experimental Protocols in Detail
Below are detailed methodologies for key behavioral experiments frequently used in conjunction with this compound administration.
Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug or treatment.
-
Apparatus: A box with two or more distinct compartments distinguished by visual and tactile cues.
-
Procedure:
-
Pre-Conditioning (Baseline): Rats or mice are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, animals receive injections of the drug of interest (e.g., morphine, cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test: After conditioning, the animals are given free access to all compartments, and the time spent in each is recorded. An increase in time spent in the drug-paired compartment is indicative of a rewarding effect. To test the effect of this compound, it can be administered before the test session to see if it blocks the expression of the conditioned preference.[9][10]
-
Self-Administration and Reinstatement
-
Objective: To model drug-taking and relapse behavior.
-
Apparatus: Operant conditioning chambers equipped with levers or nose-poke holes.
-
Procedure:
-
Acquisition: Animals learn to press a lever to receive an infusion of a drug (e.g., cocaine, oxycodone).[4][13]
-
Extinction: Lever pressing no longer results in drug delivery, leading to a decrease in responding.
-
Reinstatement (Relapse Model): After extinction, drug-seeking behavior can be reinstated by presenting drug-associated cues, a small "priming" dose of the drug, or a stressor. This compound can be administered before the reinstatement session to evaluate its potential to prevent relapse.[4][13]
-
Visualizing the Pathways and Protocols
To further clarify the mechanisms and experimental designs, the following diagrams illustrate the ghrelin signaling pathway, a typical behavioral experiment workflow, and the logical framework for interpreting this compound's effects.
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a typical behavioral study investigating this compound.
Caption: Logical framework for linking this compound administration to behavioral outcomes.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation [ouci.dntb.gov.ua]
- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin receptor antagonism attenuates cocaine- and amphetamine-induced locomotor stimulation, accumbal dopamine release, and conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 13. researchgate.net [researchgate.net]
JMV 2959: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from the laboratory bench to preclinical models is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of JMV 2959, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). The data presented herein, supported by detailed experimental protocols and visual diagrams, offers an objective overview of this compound's performance and its implications for therapeutic development.
This compound is a 1,2,4-triazole (B32235) derivative that has been extensively studied for its ability to modulate the ghrelin system, which is implicated in a wide array of physiological processes including appetite, metabolism, and reward pathways.[1][2] This guide synthesizes key findings from multiple studies to facilitate a clear comparison between its activity in controlled cellular systems and its efficacy in complex biological organisms.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in both in vitro and in vivo settings, providing a direct comparison of its potency and observed effects.
In Vitro Data: Receptor Binding and Activity
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 32 nM | Not Specified (Binding Assay) | [2][3] |
| Kb (dissociation constant) | 19 nM | Not Specified | [2][3] |
| Action | Antagonist | HEK-GHSR-1a-EGFP cells | [4] |
| Effect on Intracellular Ca2+ | No mobilization | Not Specified | [2][3] |
In Vivo Data: Efficacy in Animal Models
| Animal Model | Dosage | Route | Key Effect | Reference |
| Rats | 160 µg/kg | sc | Reduced hexarelin-induced food intake | [2][3] |
| Rats | 0.5, 1, 2 mg/kg | Not Specified | Did not alter cocaine self-administration | [5][6] |
| Rats | 2 mg/kg | Not Specified | Suppressed cue-reinforced cocaine-seeking | [5][6] |
| Rats | 1, 2 mg/kg | Not Specified | Suppressed cue-reinforced oxycodone-seeking | [5][6] |
| Rats | 6 mg/kg | ip | Reduced morphine-induced conditioned place preference (CPP) and prevented relapse | [7][8][9] |
| Rats | 6 mg/kg | ip | Decreased food and water intake | [7][9] |
| Mice (C57BL/6J) | 12 mg/kg | Not Specified | Decreased ethanol (B145695), water, and food intake | [10] |
| Mice (C57BL/6J) | 9 mg/kg | Not Specified | Decreased ethanol and food intake | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for an in vivo drug self-administration study.
Detailed Experimental Protocols
To ensure reproducibility and a deeper understanding of the presented data, the following are representative experimental protocols for assessing the effects of this compound.
In Vitro: Ghrelin Receptor Binding Assay (Representative)
-
Cell Culture: HEK293 cells stably expressing the human GHS-R1a are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled ghrelin receptor ligand (e.g., 125I-His9-ghrelin) and varying concentrations of this compound in a suitable binding buffer.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of specific binding of the radioligand, is determined by non-linear regression analysis. The Kb is then calculated using the Cheng-Prusoff equation.
In Vivo: Cocaine Self-Administration and Cue-Induced Reinstatement in Rats
This protocol is based on methodologies described in studies investigating the effect of this compound on drug-seeking behavior.[5][6]
-
Animals: Male Sprague-Dawley rats are used for these experiments.[5] All procedures are conducted in accordance with institutional animal care and use committee guidelines.[6]
-
Surgery: Rats are surgically implanted with intravenous catheters for cocaine self-administration.
-
Self-Administration Training: Following recovery, rats are trained to press a lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion).[6] Training continues until stable responding is achieved.
-
This compound Treatment: Before a test session, rats are administered this compound (e.g., 0.5, 1, or 2 mg/kg) or vehicle.[5][6]
-
Testing for Effect on Self-Administration: The number of active and inactive lever presses, as well as cocaine infusions, are recorded during a session (e.g., 60 minutes) to determine if this compound alters ongoing drug-taking behavior.[5][6]
-
Extinction and Reinstatement: Following stable self-administration, the cocaine infusions are discontinued, and lever pressing is extinguished. To test for relapse, rats are presented with drug-associated cues, and the effect of this compound on lever pressing in the absence of the drug is measured.[5]
In Vivo: Conditioned Place Preference (CPP) in Rats
This protocol is representative of studies evaluating the impact of this compound on the rewarding properties of drugs like morphine.[7][8][9]
-
Apparatus: A standard three-chamber CPP apparatus is used.
-
Pre-Conditioning (Baseline): The initial preference of the rats for either of the two distinct conditioning chambers is determined.
-
Conditioning: Over several days, rats receive injections of morphine (e.g., 10 mg/kg) and are confined to one chamber, and on alternate days, they receive saline and are confined to the other chamber.
-
Post-Conditioning Test: The time spent in each chamber is measured to confirm that a preference for the drug-paired chamber has been established.
-
Memory Reconsolidation Test: To test the effect on memory, rats are briefly re-exposed to the drug-paired context to reactivate the memory, followed immediately by an injection of this compound (e.g., 6 mg/kg, i.p.).[7][9]
-
Final CPP Test: The preference for the chambers is re-assessed to determine if this compound has disrupted the reconsolidation of the drug-reward memory.[7][9]
Conclusion
The available data consistently demonstrates that this compound is a potent antagonist of the GHS-R1a receptor in vitro. This translates to significant and specific effects in in vivo models, particularly in the modulation of behaviors driven by reward and metabolism. While this compound has shown efficacy in reducing drug-seeking behaviors for substances like cocaine, opioids, and ethanol, its effect on ongoing drug self-administration appears to be more nuanced and may be dose-dependent.[5][6][10] Furthermore, its ability to influence food intake underscores the central role of the ghrelin system in homeostatic regulation.[2][3][7][9][10] The detailed protocols and data presented in this guide provide a solid foundation for researchers designing future studies to further elucidate the therapeutic potential of this compound and other ghrelin receptor antagonists.
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
JMV 2959: A Comparative Guide to its Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of JMV 2959, a potent antagonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor Type 1a, GHS-R1a). The available data strongly indicates that this compound is a highly selective compound with minimal to no cross-reactivity with other major receptor families. This high selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes the likelihood of off-target effects.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the known binding affinity of this compound for its primary target, the GHS-R1a receptor. Extensive literature searches did not yield specific quantitative data for the binding of this compound to other common receptor classes, underscoring its high selectivity.
| Receptor Target | Ligand | IC50 (nM) | Ki (nM) | Reference |
| Ghrelin Receptor (GHS-R1a) | This compound | 32 | 19 | [1] |
| Dopamine Receptors | This compound | Data not available | Data not available | |
| Serotonin Receptors | This compound | Data not available | Data not available | |
| Opioid Receptors | This compound | Data not available | Data not available | |
| Adrenergic Receptors | This compound | Data not available | Data not available | |
| Muscarinic Receptors | This compound | Data not available | Data not available | |
| Histaminergic Receptors | This compound | Data not available | Data not available |
Note: The absence of data for other receptors suggests that this compound has not been reported to have significant affinity for these targets in publicly available research.
Experimental Protocols
Competitive Radioligand Binding Assay for GHS-R1a
This protocol describes a method to determine the binding affinity (IC50 and Ki) of a test compound like this compound for the GHS-R1a receptor.
a. Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled GHS-R1a agonist or antagonist with high affinity and specific activity (e.g., [125I]-His-ghrelin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GHS-R1a ligand (e.g., unlabeled ghrelin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing GHS-R1a in a cold lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[2]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound Competition: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[2]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Functional Calcium Mobilization Assay for GHS-R1a Antagonism
This protocol outlines a method to assess the functional antagonist activity of this compound at the GHS-R1a receptor by measuring changes in intracellular calcium levels.
a. Materials:
-
Cell Line: A cell line stably co-expressing the human GHS-R1a and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
GHS-R1a Agonist: Ghrelin or a synthetic GHS-R1a agonist.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: A plate reader capable of kinetic fluorescence measurements (e.g., FLIPR or FlexStation).
b. Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[4]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 60 minutes).[4]
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Then, add a pre-determined concentration of the GHS-R1a agonist (typically the EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.[4]
c. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization, by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
References
- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for JMV 2959
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for JMV 2959 based on general laboratory safety principles for potent, non-hazardous bioactive peptides. While this compound is not classified as a hazardous substance requiring a Safety Data Sheet under Regulation (EC) No. 1907/2006 (REACH), it is a potent biological molecule. Therefore, adherence to rigorous safety protocols is essential to minimize exposure and ensure a safe laboratory environment. Researchers should always consult their institution's specific safety guidelines and conduct a thorough risk assessment before handling any new compound.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard best practices for handling non-hazardous but potent chemical compounds.[1][2][3][4][5][6]
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Nitrile gloves | - Minimum requirement for all handling procedures.- Double-gloving is recommended when handling stock solutions or performing procedures with a higher risk of splashing.- Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields | - Mandatory for all procedures involving this compound to protect against accidental splashes.[6] |
| Chemical splash goggles | - Recommended when preparing stock solutions or handling larger volumes where the risk of splashing is increased. | |
| Body Protection | Laboratory coat | - A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | - this compound is typically handled in solution. If handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet, a risk assessment should be performed to determine if respiratory protection (e.g., an N95 respirator) is necessary to prevent inhalation of airborne particles.[6] |
| Foot Protection | Closed-toe shoes | - Required at all times in the laboratory to protect against spills and falling objects.[2][4] |
Operational and Disposal Plans
-
Chemical Fume Hood/Biological Safety Cabinet: All handling of lyophilized this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood or biological safety cabinet to minimize the risk of inhalation.[6]
-
Designated Work Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
2.2.1. Reconstitution of Lyophilized Powder
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the designated work area by cleaning it with a suitable disinfectant.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Reconstitution:
-
Perform all steps within a chemical fume hood or biological safety cabinet.
-
Carefully remove the cap from the vial.
-
Using a calibrated pipette, add the required volume of sterile, high-purity solvent (e.g., sterile water or a recommended buffer) to the vial.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.[7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, divide the solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store aliquots at the recommended temperature (typically -20°C or -80°C for long-term storage).[7]
-
2.2.2. Spill and Decontamination Procedures
-
Minor Spills (in a fume hood):
-
Absorb the spill with absorbent pads.
-
Wipe the area with a suitable laboratory disinfectant.
-
Dispose of all contaminated materials as chemical waste.
-
-
Minor Spills (outside a fume hood):
-
Alert others in the immediate area.
-
Evacuate the area if there is a risk of aerosolization.
-
Don appropriate PPE, including double gloves and eye protection.
-
Cover the spill with absorbent material.
-
Carefully clean the area with a laboratory disinfectant.
-
Dispose of all contaminated materials as chemical waste.
-
2.2.3. Disposal Plan
-
Chemical Waste: All materials that have come into contact with this compound, including used vials, pipette tips, gloves, and absorbent materials, must be disposed of as chemical waste.[6][8]
-
Waste Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Institutional Protocols: Follow your institution's specific guidelines for the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.[6][9]
Visual Workflow and Safety Hierarchy
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hierarchy of controls for mitigating risks when handling laboratory chemicals.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 3. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. peptide24.store [peptide24.store]
- 7. realpeptides.co [realpeptides.co]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
